molecular formula C21H21ClN2O8 B601452 Demeclocycline

Demeclocycline

Numéro de catalogue: B601452
Poids moléculaire: 464.9 g/mol
Clé InChI: GUXHBMASAHGULD-SEYHBJAFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Demeclocycline is tetracycline which lacks the methyl substituent at position 7 and in which the hydrogen para- to the phenolic hydroxy group is substituted by chlorine. Like tetracycline, it is an antibiotic, but being excreted more slowly, effective blood levels are maintained for longer. It is used (mainly as the hydrochloride) for the treatment of Lyme disease, acne and bronchitis, as well as for hyponatraemia (low blood sodium concentration) due to the syndrome of inappropriate antidiuretic hormone (SIADH) where fluid restriction alone has been ineffective. It has a role as an antibacterial drug, a geroprotector and an aquaretic.
A TETRACYCLINE analog having a 7-chloro and a 6-methyl. Because it is excreted more slowly than TETRACYCLINE, it maintains effective blood levels for longer periods of time.

Propriétés

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXHBMASAHGULD-SEYHBJAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64-73-3 (mono-hydrochloride)
Record name Demeclocycline [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1022893
Record name Demeclocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

PH (1 IN 100 SOLN) ABOUT 2.5; 1 G SOL IN ABOUT 90 ML WATER, 980 ML ALC; SPARINGLY SOL IN ALKALI HYDROXIDES & CARBONATE SOLN; PRACTICALLY INSOL IN ACETONE & CHLOROFORM /HCL/, SOL IN ALC; DISSOLVES IN DIL HYDROCHLORIC ACID AND ALKALINE SOLN, In water, 1.52X10+3 mg/l @ 21 °C
Record name Demeclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00618
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DEMECLOCYCLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

YELLOW CRYSTALLINE POWDER

CAS No.

127-33-3
Record name Demeclocycline [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demeclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00618
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Demeclocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Demeclocycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMECLOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5W9ICI6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DEMECLOCYCLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

220-223 °C
Record name Demeclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00618
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Demeclocycline discovery and history in scientific research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Scientific History of Demeclocycline

Introduction

This compound is a broad-spectrum tetracycline (B611298) antibiotic derived from a mutant strain of Streptomyces aureofaciens. Its discovery was a significant advancement in the development of tetracycline analogues, offering a distinct pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, mechanisms of action, and key experimental findings related to this compound. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

This compound is structurally differentiated from its precursor, chlortetracycline (B606653), by the absence of a methyl group at the C-6 position of the tetracycline ring. This modification arose from targeted research into the biosynthetic pathways of S. aureofaciens. Beyond its role as an antibiotic for treating conditions like Lyme disease, acne, and bronchitis, this compound has a notable off-label application in managing the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion.

Discovery and Historical Development

The discovery of this compound is rooted in the extensive research on tetracycline antibiotics that began in the 1940s. After the initial discovery of chlortetracycline from Streptomyces aureofaciens, scientific efforts focused on manipulating the bacterium's biosynthetic pathways to produce novel derivatives with improved properties.

Researchers identified that strains of S. aureofaciens with a deficient C6-methylation step in the chlortetracycline synthesis pathway produced 6-demethylchlortetracycline, which was named this compound. This was achieved by creating a mutant strain where the gene responsible for C6-methylation was inactivated. While total chemical synthesis of tetracyclines is possible, it is generally too complex for industrial-scale production; therefore, the manufacturing of this compound relies on the fermentation of these genetically engineered S. aureofaciens strains.

A significant milestone in this compound's history was the discovery of its side effect of inducing nephrogenic diabetes insipidus. This property was first reported as a potential treatment for SIADH in 1975, and a subsequent study in 1978 found it to be more effective and better tolerated than lithium carbonate, the standard treatment at the time.

Key Milestones:
YearEventSignificanceReference
1948 First tetracyclines reported in scientific literature.Marked the beginning of the tetracycline antibiotic era.
1962 This compound-containing medicament pastes introduced.Early clinical application of the compound.
1975 First report of this compound use in treating SIADH.Opened a new, non-antibiotic therapeutic avenue for the drug.
1978 A larger study confirms this compound's efficacy in SIADH over lithium.Established this compound as a primary treatment option for SIADH.

Mechanisms of Action

This compound exhibits two primary, distinct mechanisms of action: one as an antibiotic and the other as an aquaretic agent in the treatment of SIADH.

Antibacterial Action: Inhibition of Protein Synthesis

Like other tetracyclines, this compound is primarily a bacteriostatic agent. It functions by inhibiting protein synthesis in bacteria. The drug is lipophilic, allowing it to pass through the bacterial cell membrane. Once inside the cell, it reversibly binds to the 30S ribosomal subunit. This binding action physically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, which effectively halts the elongation of the polypeptide chain and brings protein synthesis to a standstill. Without the ability to synthesize essential proteins, the bacteria cannot grow or replicate.

G Diagram 1: Antibacterial Mechanism of this compound cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit Protein Growing Polypeptide Chain 30S_Subunit->Protein Elongation mRNA mRNA transcript mRNA->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->30S_Subunit Binds to A-site This compound This compound This compound->30S_Subunit Binds to Block BLOCKS BINDING Block->tRNA

Caption: this compound binds the 30S subunit, blocking the A-site.

Anti-ADH Action: Treatment of SIADH

The utility of this compound in treating SIADH stems from its ability to induce a state of nephrogenic diabetes insipidus, effectively reducing the kidney's responsiveness to antidiuretic hormone (ADH), also known as vasopressin.

In the renal collecting ducts, ADH binds to vasopressin V2 receptors (V2R). This binding event activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water reabsorption from the urine back into the bloodstream.

This compound disrupts this cascade. While the exact molecular interaction is still under investigation, it is understood to inhibit the signaling pathway at a post-receptor site. The primary proposed mechanism is the inhibition of adenylyl cyclase activation, which reduces the production of cAMP. This leads to decreased expression and translocation of AQP2 channels, thereby reducing water reabsorption and promoting the excretion of free water (aquaresis). This corrects the hyponatremia and water overload characteristic of SIADH.

G Diagram 2: Mechanism of Action in SIADH ADH ADH (Vasopressin) V2R V2 Receptor ADH->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA AQP2 AQP2 Translocation to Membrane PKA->AQP2 H2O Water Reabsorption AQP2->H2O This compound This compound This compound->AC  Inhibits

Caption: this compound inhibits adenylyl cyclase in the kidney.

Inhibition of Collagenase

An additional, non-antibiotic property of this compound and other tetracyclines is the inhibition of matrix metalloproteinases (MMPs), including collagenases. This action is independent of their protein synthesis inhibition. The proposed mechanism involves the chelation of zinc (Zn²⁺) and calcium (Ca²⁺) ions, which are essential cofactors for the catalytic activity of these enzymes. By binding these ions, this compound prevents the enzyme from degrading collagen and other extracellular matrix components. This property has led to research into its use for conditions characterized by excessive collagen degradation, such as periodontal disease.

Quantitative Data and Pharmacokinetics

The clinical use of this compound is guided by its pharmacokinetic profile and data from studies on its efficacy, particularly in SIADH.

Table 1: Pharmacokinetic Properties of this compound
ParameterValueNotes
Bioavailability 60–80%Absorption is reduced by food, dairy, and antacids containing divalent cations.
Time to Peak ~4 hoursSlower absorption compared to tetracycline.
Half-life 10–17 hoursAllows for less frequent dosing schedules.
Protein Binding 41–50%
Metabolism Hepatic
Excretion Renal and Fecal44% excreted in urine and 13-46% in feces within 96 hours as active drug.
Table 2: Clinical Data on this compound for SIADH
Study ParameterFindingNotes
Effective Dosage 600–1200 mg/dayDoses are divided, typically starting at 900-1200 mg and reducing to 600-900 mg for maintenance.
Onset of Action 2–5 daysCan be unpredictable and may take longer in some patients.
Efficacy Increase in serum sodiumA study of 14 patients showed a return to normal serum sodium (>135 mmol/l) in a mean of 8.6 days.
Side Effect Azotemia (Increased BUN)In the same study, blood urea (B33335) rose significantly from a mean of 4.2 to 10.1 mmol/l. Reversible upon discontinuation.

Experimental Protocols

The discovery and characterization of this compound involved several key experimental procedures.

Discovery and Production Workflow

The production of this compound is a multi-step process that begins with the genetic modification of the source organism and ends with the purification of the final active compound.

G Diagram 3: this compound Discovery and Production Workflow Strain Wild-type S. aureofaciens Mutagenesis Genetic Modification (Inactivate C6-methyltransferase gene) Strain->Mutagenesis Screening Screening for 6-demethylated compounds Mutagenesis->Screening Fermentation Fermentation of Mutant Strain Screening->Fermentation Extraction Extraction from Fermentation Broth Fermentation->Extraction Purification Purification via Crystallization Extraction->Purification Final This compound HCl Purification->Final

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Demeclocycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline is a broad-spectrum tetracycline (B611298) antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1][2] Chemically, it is distinguished from tetracycline by the absence of a methyl group at the C6 position and the presence of a chlorine atom at the C7 position.[3][4] Beyond its established antimicrobial activity, this compound is notably used off-label for the management of the syndrome of inappropriate antidiuretic hormone (SIADH) due to its unique effect on renal water reabsorption.[2][5][6] This guide provides a comprehensive overview of its molecular structure, chemical properties, and the experimental methodologies used in its characterization.

Molecular Structure and Identification

This compound possesses a rigid, four-ringed naphthacene (B114907) carboxamide core, characteristic of the tetracycline class of antibiotics. The systematic IUPAC name is (4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide.[3]

Table 1: Molecular Identifiers of this compound

IdentifierValue
IUPAC Name (4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[3]
CAS Number 127-33-3[3]
Molecular Formula C₂₁H₂₁ClN₂O₈[3]
Molecular Weight 464.86 g/mol [3]
InChI Key FMTDIUIBLCQGJB-SEYHBJAFSA-N[2]
SMILES CN(C)[C@H]1[C@@H]2C[C@@H]3C(C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O[3]

Chemical and Physicochemical Properties

The chemical properties of this compound are dictated by its complex polycyclic structure, which includes multiple ionizable functional groups. These groups contribute to its solubility, stability, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Yellow crystalline powder[5]
Melting Point 174-178 °C (decomposes)[5]
pKa Values pKa₁: ~3.3 (tricarbonyl system), pKa₂: ~7.2 (phenolic diketone), pKa₃: ~9.2 (dimethylamino group)[7]
LogP (experimental) 0.2[5]
UV-Vis λmax In 0.01 N HCl: exhibits maxima at approximately 266 nm and 368 nm. In alkaline solution (0.01 N NaOH), a maximum is observed around 380 nm.[8]

Table 3: Solubility of this compound Hydrochloride

SolventSolubility
Water ~11 mg/mL (1 g in ~90 mL)[5]
PBS (pH 7.2) ~3.3 mg/mL[9]
Ethanol (B145695) ~1 mg/mL (1 g in 980 mL)[5]
Methanol Soluble[10]
DMSO ~100 mg/mL[11]
Dimethylformamide (DMF) ~1.4 mg/mL[9]
Acetone Practically insoluble[5]
Chloroform Practically insoluble[5]
Stability

This compound is sensitive to light, heat, and pH extremes. Photodegradation can occur under the influence of fluorescent light, and the molecule is more stable in acidic conditions (pH 4.5).[5] In alkaline conditions, it is susceptible to oxidation.[5] For long-term storage, the solid form should be kept at -20°C, protected from light.[10] Aqueous solutions are not recommended for storage beyond one day.[9]

Mechanism of Action

This compound exhibits two distinct mechanisms of action, depending on the biological context.

Antibacterial Action

As a tetracycline antibiotic, this compound is primarily bacteriostatic. It inhibits protein synthesis in bacteria by reversibly binding to the 30S ribosomal subunit.[2] This binding event physically blocks the aminoacyl-tRNA from accessing the A-site of the ribosome-mRNA complex, thereby preventing the addition of new amino acids to the growing polypeptide chain.[2]

cluster_bacterium Bacterial Cell This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to A_Site A-Site tRNA Aminoacyl-tRNA tRNA->A_Site Blocked by This compound Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Halts Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibits

Fig 1. Antibacterial mechanism of this compound.
Action in SIADH

In the context of SIADH, this compound's therapeutic effect is a functional side effect. It induces nephrogenic diabetes insipidus by inhibiting the action of antidiuretic hormone (ADH), also known as vasopressin, on the renal collecting ducts.[2] Specifically, it is thought to interfere with the intracellular second messenger cascade that follows the binding of ADH to the vasopressin V2 receptors, leading to reduced activation of adenylyl cyclase and consequently lower levels of cyclic AMP (cAMP).[2] This cascade ultimately results in decreased expression and translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, reducing water reabsorption.

cluster_renal_cell Renal Collecting Duct Cell ADH ADH (Vasopressin) V2R V2 Receptor ADH->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Produces This compound This compound This compound->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates AQP2_Expression AQP2 Expression & Translocation PKA->AQP2_Expression Promotes Water_Reabsorption Water Reabsorption AQP2_Expression->Water_Reabsorption Increases

Fig 2. Mechanism of this compound in SIADH.

Pharmacokinetic Properties

Table 4: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability 60-80%[2]
Protein Binding 41-50%[2]
Metabolism Hepatic[2]
Elimination Half-life 10-17 hours[2]
Excretion Primarily Renal[2]

Experimental Protocols

Production via Fermentation and Purification

This compound is commercially produced by fermentation using a genetically modified strain of Streptomyces aureofaciens in which the C6-methyltransferase gene (ctcK) has been inactivated.[3][4]

Protocol 6.1.1: Fermentation

  • Inoculum Preparation: Prepare a seed culture of the S. aureofaciens mutant strain in a suitable liquid medium and incubate at 28-30°C on a rotary shaker (200 rpm) for 48-72 hours.[12]

  • Production Fermentation: Inoculate a production fermenter containing an optimized fermentation medium (containing carbon and nitrogen sources, and mineral salts) with the seed culture.[3]

  • Incubation: Carry out the fermentation for 7-10 days under controlled conditions: temperature (28-30°C), pH (6.0-7.5), aeration, and agitation.[3][12]

  • Monitoring: Periodically monitor cell growth, substrate consumption, and this compound concentration using methods like HPLC.[3]

Protocol 6.1.2: Extraction and Purification

  • Harvest and Acidification: Harvest the fermentation broth and acidify to approximately pH 2.0 with HCl to solubilize the this compound.[12]

  • Mycelium Separation: Separate the mycelium from the broth by centrifugation or filtration.[12]

  • Solvent Extraction: Extract the supernatant multiple times with an equal volume of a suitable organic solvent like ethyl acetate.[12]

  • Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[12]

  • Chromatography: Purify the crude extract using silica (B1680970) gel column chromatography, eluting with a suitable solvent gradient (e.g., chloroform:methanol).[12]

  • Crystallization: Pool the pure fractions, evaporate the solvent, and dissolve the this compound base in ethanol. Add an equimolar amount of HCl in ethanol to precipitate this compound hydrochloride. Recrystallize to obtain the final pure product.[12]

cluster_workflow Purification Workflow Fermentation_Broth Fermentation Broth Acidification Acidify to pH 2.0 Fermentation_Broth->Acidification Centrifugation Centrifugation/ Filtration Acidification->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discard) Centrifugation->Mycelium Solvent_Extraction Ethyl Acetate Extraction Supernatant->Solvent_Extraction Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Concentration Concentration (Rotary Evaporator) Organic_Phase->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Silica Gel Chromatography Crude_Extract->Chromatography Pure_Fractions Pure Fractions Chromatography->Pure_Fractions Crystallization Crystallization (as HCl salt) Pure_Fractions->Crystallization Final_Product Pure this compound HCl Crystallization->Final_Product

Fig 3. this compound purification workflow.
Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids.[13][14]

Protocol 6.2.1: HPLC-UV Method for Plasma Samples

  • Sample Preparation (Protein Precipitation): [13]

    • To 200 µL of plasma, add 400 µL of a precipitating agent (e.g., acetonitrile).

    • Add a known concentration of an internal standard (e.g., oxytetracycline).

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for injection.

  • Chromatographic Conditions: [13]

    • HPLC System: Standard HPLC with UV-Vis detector.

    • Column: Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture, e.g., Acetonitrile:Methanol:5% Acetic Acid (25:20:55 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm or 347 nm.

    • Injection Volume: 20-25 µL.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound.

    • Determine the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

cluster_hplc_workflow HPLC Analysis Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280/347 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

Fig 4. HPLC analysis workflow for this compound.

Conclusion

This compound remains a significant molecule in both infectious disease and endocrinology. Its well-characterized tetracycline core structure is responsible for its antibacterial properties, while its unique inhibitory effect on the ADH signaling pathway provides a therapeutic option for SIADH. A thorough understanding of its chemical properties, stability, and the analytical methods for its quantification is essential for its continued application in research and clinical settings.

References

Demeclocycline Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeclocycline hydrochloride, a tetracycline (B611298) antibiotic derived from a mutant strain of Streptomyces aureofaciens, is a versatile molecule with a range of biological activities. While historically recognized for its bacteriostatic properties, its applications have expanded to include the management of hyponatremia and potential therapeutic roles in inflammatory and collagen-degrading conditions. This technical guide provides an in-depth analysis of the physicochemical properties, mechanisms of action, and experimental protocols related to this compound hydrochloride, intended to serve as a critical resource for the scientific community.

Physicochemical Properties

This compound hydrochloride is a yellow crystalline powder. Key quantitative data are summarized below.

PropertyValueReference(s)
CAS Number 64-73-3[1][2][3][4]
Molecular Formula C₂₁H₂₂Cl₂N₂O₈[1]
Molecular Weight 501.3 g/mol [1][5]
Solubility in Water 16-20 mg/mL[1]
Solubility in PBS (pH 7.2) ~3.3 mg/mL[1]
Solubility in DMSO ~100 mg/mL[1]
Solubility in Methanol ~20 mg/mL[1]

Mechanisms of Action

This compound hydrochloride exhibits multiple mechanisms of action, making it a subject of diverse research interest.

Antibacterial Activity

As a member of the tetracycline class, the primary antibacterial mechanism of this compound is the inhibition of protein synthesis. It binds to the 30S ribosomal subunit and may also interact with the 50S subunit in bacteria.[1] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[1] This action is primarily bacteriostatic.

Diagram: Antibacterial Mechanism of Action

Antibacterial_Mechanism cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit A_Site A-Site 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis (Elongation) A_Site->Protein_Synthesis Required for This compound This compound Hydrochloride This compound->30S_Subunit Binds to Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->A_Site Blocked Attachment Inhibition->Protein_Synthesis

Caption: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Treatment of Hyponatremia (SIADH)

This compound is used off-label to treat the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion. Its efficacy in this context is not due to its antibiotic properties but rather its ability to induce nephrogenic diabetes insipidus. It reduces the responsiveness of collecting tubule cells to antidiuretic hormone (ADH or vasopressin).[6] The mechanism involves the inhibition of adenylyl cyclase activation after vasopressin binds to the V2 receptor, leading to decreased cyclic AMP (cAMP) generation.[6][7] This, in turn, reduces the expression and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, impairing water reabsorption and increasing water excretion.[7][8][9]

Diagram: Mechanism in SIADH Treatment

SIADH_Mechanism Vasopressin Vasopressin (ADH) V2R V2 Receptor Vasopressin->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates AQP2_Expression AQP2 Gene Transcription PKA->AQP2_Expression AQP2_Translocation AQP2 Translocation to Membrane PKA->AQP2_Translocation Water_Reabsorption Water Reabsorption AQP2_Translocation->Water_Reabsorption Increases This compound This compound Hydrochloride Inhibition Inhibition Inhibition->AC

Caption: this compound inhibits adenylyl cyclase, reducing AQP2 expression and water reabsorption.

Anti-inflammatory and Collagenase Inhibition

Tetracyclines, including this compound, have demonstrated anti-inflammatory properties independent of their antimicrobial activity.[10] They can inhibit matrix metalloproteinases (MMPs), including collagenases.[2] This inhibition is thought to occur through the chelation of Zn²⁺ and Ca²⁺ ions essential for the catalytic activity of these enzymes.[2] Additionally, some tetracyclines may downregulate MMP expression by inhibiting signaling pathways like NF-κB.[2]

Diagram: Anti-inflammatory and Collagenase Inhibition Pathway

Anti_Inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli NF_kB NF-κB Pathway Inflammatory_Stimuli->NF_kB Activates MMP_Expression MMP Gene Expression NF_kB->MMP_Expression Induces Collagenase Collagenase (MMP) MMP_Expression->Collagenase Produces Collagen_Degradation Collagen Degradation Collagenase->Collagen_Degradation Catalyzes This compound This compound Hydrochloride Inhibition1 Inhibition Inhibition2 Inhibition Inhibition1->NF_kB Downregulates Inhibition2->Collagenase Directly Inhibits (Chelates Zn²⁺/Ca²⁺)

Caption: this compound inhibits collagen degradation through multiple pathways.

Experimental Protocols

Quantification in Plasma by HPLC

This protocol describes a general method for the quantification of this compound in plasma samples.

Objective: To determine the concentration of this compound in plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma in a microcentrifuge tube, add 400 µL of a precipitating agent (e.g., acetonitrile).

    • Add a known concentration of an internal standard (e.g., oxytetracycline).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.[5]

  • HPLC System:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase of 25% acetonitrile, 20% methanol, and 55% of a 5% acetic acid solution can be used. The mobile phase should be filtered and degassed.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a suitable wavelength (e.g., 254 nm or 345 nm).

    • Injection Volume: 20-25 µL.[5]

  • Data Analysis:

    • Create a calibration curve using standards of known this compound concentrations.

    • Quantify the this compound concentration in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Diagram: HPLC Analysis Workflow

HPLC_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Quantification) UV_Detection->Data_Analysis

Caption: A typical workflow for the quantification of this compound in plasma using HPLC.

In Vitro Antibacterial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Objective: To determine the MIC of this compound against a bacterial isolate.

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

    • Filter-sterilize the stock solution.[11]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Perform serial twofold dilutions of the this compound stock solution across the wells to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).[11]

  • Inoculum Preparation:

    • Suspend 3-5 well-isolated colonies of the test organism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[11]

  • Inoculation and Incubation:

    • Inoculate each well with 50 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[11]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11]

In Vivo Assessment in a Rat Model of SIADH

This protocol describes an in vivo study to evaluate the effect of this compound on hyponatremia.

Objective: To assess the efficacy of this compound in a rat model of SIADH.

Methodology:

  • Animal Model:

    • Induce SIADH in rats (e.g., Wistar rats) by continuous subcutaneous infusion of the vasopressin analog dDAVP using osmotic minipumps.

  • This compound Administration:

    • The treatment group receives daily intraperitoneal injections of this compound hydrochloride (e.g., 40 mg/kg body weight) dissolved in PBS.[8]

    • The control group receives vehicle (PBS) injections.

  • Physiological Measurements:

    • House rats in metabolic cages to measure water intake and urine output over a 24-hour period.[8]

    • At the end of the study, collect blood samples via heart puncture to measure plasma sodium and osmolality.[8]

    • Collect urine to measure urine volume and osmolality.

  • Tissue Analysis:

    • Harvest kidneys and dissect into cortex, outer medulla, and inner medulla.

    • Perform immunoblotting to determine the abundance of AQP2 and adenylyl cyclase isoforms.[8][9]

Conclusion

This compound hydrochloride is a multifaceted compound with well-defined antibacterial properties and significant therapeutic potential in other areas, notably in the management of SIADH. Its mechanisms of action, involving the inhibition of bacterial protein synthesis, modulation of the vasopressin signaling pathway, and inhibition of matrix metalloproteinases, underscore its importance in both clinical practice and biomedical research. The experimental protocols detailed in this guide provide a framework for the continued investigation of this versatile molecule.

References

A Non-Antibiotic Derivative of Demeclocycline for Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of Parkinson's disease is the aggregation of the protein alpha-synuclein (B15492655) (α-synuclein) into toxic fibrils. Demeclocycline, a tetracycline (B611298) antibiotic, has shown promise in mitigating α-synuclein-induced pathology; however, its long-term use is precluded by its antimicrobial activity. This technical guide details the development and neuroprotective properties of a novel, non-antibiotic derivative of this compound, referred to as Doubly Reduced this compound (DDMC).

DDMC is synthesized through the removal of the dimethylamino group at position 4 and the reduction of the hydroxyl group at position 12a of the this compound scaffold. These modifications significantly diminish its antibiotic properties while enhancing its neuroprotective effects.[1] This guide provides an in-depth overview of DDMC's mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental protocols for its synthesis and evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to DDMC: A Novel Neuroprotective Agent

Tetracycline antibiotics have long been recognized for their non-antibiotic properties, including anti-inflammatory and anti-apoptotic activities.[2] Recent research has focused on modifying these molecules to separate their neuroprotective effects from their antimicrobial actions, making them suitable for long-term therapeutic use in chronic neurodegenerative diseases.

DDMC represents a significant advancement in this area. It has been specifically designed to lack significant antibiotic activity while exhibiting potent neuroprotective effects against α-synuclein-mediated toxicity.[1][3] Preclinical studies have demonstrated that DDMC effectively interferes with α-synuclein aggregation, reduces the seeding of new aggregates, and mitigates the inflammatory response of microglia to α-synuclein fibrils.[3][4]

Data Presentation: Quantitative Efficacy of DDMC

The following tables summarize the available quantitative data on the biological activity of DDMC and its parent compound, this compound.

Table 1: Inhibition of α-Synuclein Aggregation

CompoundAssayEndpointIC50 / Effective ConcentrationCitation
DDMC Thioflavin T (ThT) Fluorescence AssayInhibition of α-synuclein fibrillizationReported to be more effective than other tetracyclines; specific IC50 not yet published.[1]
This compound (DMC)High-Throughput BiosensorInhibition of α-synuclein-induced toxicityEC50 = 65 nM[2]

Table 2: Neuroprotective Effects in Cellular Models

CompoundCell ModelInsultEndpointEffective ConcentrationCitation
DDMC SH-SY5Y-α-Syn-tRFPα-Synuclein Pre-formed Fibrils (PFFs)Reduction of α-synuclein seeding10 µM[1]
DDMC Primary Microgliaα-Synuclein Pre-formed Fibrils (PFFs)Reduction of TNF-α and glutamate (B1630785) release0.7 µM[5]

Table 3: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Citation
DDMC P. aeruginosa (PAO1)>550 µM[1]
DDMC E. coli (ATCC 25922)>550 µM[1]
DDMC S. aureus (ATCC 25923)>550 µM[1]
This compound (DMC)P. aeruginosa (PAO1)~140 µM[1]
This compound (DMC)E. coli (ATCC 25922)~35 µM[1]
This compound (DMC)S. aureus (ATCC 25923)~4 µM[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DDMC and key experiments used to evaluate its neuroprotective properties.

Synthesis of Doubly Reduced this compound (DDMC)

Principle: DDMC is synthesized from this compound hydrochloride by a reduction reaction using zinc dust in an acidic environment. This reaction removes the dimethylamino group at position 4 and reduces the hydroxyl group at position 12a.

Materials:

  • This compound hydrochloride

  • Zinc dust

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system for purification and analysis

Protocol:

  • Dissolve this compound hydrochloride in a mixture of acetic acid and water.

  • Add zinc dust to the solution while stirring at room temperature.

  • Allow the reaction to proceed for approximately 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, filter the reaction mixture to remove excess zinc dust.

  • Purify the crude product using preparative HPLC to obtain pure DDMC.

  • Confirm the structure of the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

α-Synuclein Aggregation Assay (Thioflavin T)

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils. The increase in ThT fluorescence is proportional to the extent of α-synuclein aggregation.

Materials:

  • Recombinant human α-synuclein monomer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

  • DDMC stock solution in a suitable solvent (e.g., DMSO)

Protocol:

  • Prepare a solution of α-synuclein monomer in PBS at a final concentration of 70 µM.

  • Add ThT to the α-synuclein solution to a final concentration of 40 µM.

  • Add DDMC at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO).

  • Add the α-synuclein/ThT mixture to each well.

  • To induce aggregation, add a small Teflon polyball to each well.

  • Seal the plate and incubate at 37°C with continuous orbital shaking.

  • Measure the ThT fluorescence at regular intervals for up to 72 hours.

  • Plot the fluorescence intensity against time to generate aggregation curves. The IC50 value for inhibition can be calculated from the dose-response curve at a specific time point.

Cellular Model of α-Synuclein Seeding (SH-SY5Y-α-Syn-tRFP)

Principle: SH-SY5Y neuroblastoma cells engineered to express α-synuclein fused to a red fluorescent protein (tRFP) are treated with pre-formed fibrils (PFFs) of α-synuclein. The PFFs seed the aggregation of the endogenous fluorescently tagged α-synuclein, which can be visualized and quantified as intracellular puncta.

Materials:

  • SH-SY5Y-α-Syn-tRFP cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • α-Synuclein pre-formed fibrils (PFFs)

  • DDMC stock solution

  • Fluorescence microscope or high-content imaging system

  • Image analysis software (e.g., CellProfiler)

Protocol:

  • Seed SH-SY5Y-α-Syn-tRFP cells in a suitable culture plate (e.g., 96-well plate).

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with DDMC at the desired concentrations for 1-2 hours prior to PFF treatment.

  • Add sonicated α-synuclein PFFs to the cell culture medium at a final concentration of 0.1-1 µM.

  • Incubate the cells for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cell nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the number and intensity of intracellular α-Syn-tRFP puncta using image analysis software.

Microglia Activation Assay

Principle: Primary microglial cells are treated with α-synuclein PFFs to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines (e.g., TNF-α) and glutamate. The effect of DDMC on this response is quantified.

Materials:

  • Primary microglial cells

  • Microglia culture medium

  • α-Synuclein PFFs

  • DDMC stock solution

  • ELISA kit for TNF-α

  • Glutamate assay kit

Protocol:

  • Isolate primary microglia from neonatal mouse or rat brains.

  • Plate the microglia in a 24-well plate and culture for 24-48 hours.

  • Pre-treat the microglia with DDMC at various concentrations for 1 hour.

  • Stimulate the microglia with α-synuclein PFFs for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Quantify the concentration of glutamate in the supernatant using a glutamate assay kit according to the manufacturer's instructions.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of DDMC-Mediated Neuroprotection

DDMC_Neuroprotection cluster_inhibition DDMC Intervention cluster_aggregation α-Synuclein Aggregation Pathway cluster_inflammation Microglial Inflammatory Response cluster_neurodegeneration Neuronal Degeneration DDMC DDMC Oligomer Toxic Oligomers DDMC->Oligomer Inhibits Aggregation Fibril Amyloid Fibrils DDMC->Fibril Disaggregates Fibrils NFkB NF-κB Activation DDMC->NFkB Inhibits p38 p38 MAPK Activation DDMC->p38 Inhibits Monomer α-Synuclein Monomer Monomer->Oligomer Aggregation Oligomer->Fibril Fibrillization Neuron Dopaminergic Neuron Oligomer->Neuron Toxicity TLR4 TLR4 Fibril->TLR4 Activation Microglia Microglia TLR4->NFkB TLR4->p38 Cytokines TNF-α, Glutamate Release NFkB->Cytokines p38->Cytokines Cytokines->Neuron Neuroinflammation Apoptosis Neuronal Death Neuron->Apoptosis

Caption: Proposed neuroprotective mechanisms of DDMC.

Experimental Workflow for Evaluating DDMC Efficacy

DDMC_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start This compound Hydrochloride synthesis Synthesis of DDMC (Reduction with Zn/AcOH) start->synthesis purification Purification (HPLC) synthesis->purification characterization Structural Confirmation (MS, NMR) purification->characterization aggregation_assay α-Synuclein Aggregation Assay (ThT Fluorescence) characterization->aggregation_assay cellular_model SH-SY5Y-α-Syn-tRFP Seeding Assay characterization->cellular_model microglia_assay Primary Microglia Activation Assay characterization->microglia_assay ic50 Determine IC50 for Aggregation Inhibition aggregation_assay->ic50 seeding_quant Quantify Reduction in α-Synuclein Seeding cellular_model->seeding_quant cytokine_quant Measure Inhibition of TNF-α & Glutamate Release microglia_assay->cytokine_quant conclusion Assess Neuroprotective Potential of DDMC ic50->conclusion seeding_quant->conclusion cytokine_quant->conclusion

Caption: Workflow for the synthesis and evaluation of DDMC.

Signaling Pathway of α-Synuclein-Induced Microglial Activation

Microglia_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion aSyn α-Synuclein Fibrils TLR4 TLR4 aSyn->TLR4 NLRP3 NLRP3 Inflammasome aSyn->NLRP3 Activates (via K+ efflux, ROS, etc.) MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 NFkB_IκB NF-κB-IκB (Inactive) IKK->NFkB_IκB Phosphorylates IκB NFkB_active NF-κB (Active) NFkB_IκB->NFkB_active IκB Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Nuclear Translocation Casp1 Caspase-1 NLRP3->Casp1 Activates IL1b IL-1β Casp1->IL1b Cleaves pro-IL-1β DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, pro-IL-1β) DNA->Genes TNF TNF-α Genes->TNF Translation & Secretion

Caption: α-Synuclein-induced inflammatory signaling in microglia.

Conclusion

The non-antibiotic this compound derivative, DDMC, represents a promising therapeutic candidate for neurodegenerative diseases characterized by α-synuclein pathology. Its ability to interfere with α-synuclein aggregation and suppress the associated neuroinflammatory response, without the drawbacks of long-term antibiotic use, makes it a compelling molecule for further preclinical and clinical development. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of neuroprotective drug discovery. Further investigation is warranted to fully elucidate the quantitative aspects of its efficacy and to confirm its mechanism of action in more complex disease models.

References

An In-Depth Technical Guide to the Bacteriostatic Action of Demeclocycline on Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Demeclocycline, a member of the tetracycline (B611298) class of antibiotics, exhibits a broad-spectrum bacteriostatic effect by primarily inhibiting bacterial protein synthesis.[1][2] This technical guide provides a detailed examination of its molecular mechanism, focusing on its interaction with the bacterial ribosome. It has been established that this compound reversibly binds to the 30S ribosomal subunit, effectively blocking the protein elongation step.[2][3][4] More recent studies also suggest a complementary mechanism involving the disruption of the translation initiation phase. This document synthesizes quantitative binding and efficacy data, outlines key experimental protocols for studying its action, and presents visual diagrams of the molecular pathways and experimental workflows to offer a comprehensive resource for research and development professionals.

Core Mechanism of Action: Inhibition of Protein Elongation

The principal bacteriostatic action of this compound, like other tetracyclines, is the disruption of the elongation phase of protein synthesis.[5] This effect is achieved through a specific and reversible interaction with the bacterial ribosome, which prevents the addition of new amino acids to the growing polypeptide chain.[2][6]

This compound enters gram-negative bacteria through porin channels and binds with high affinity to the 30S ribosomal subunit.[4][7][8] Specifically, it targets the acceptor (A) site within the ribosome.[8][9] This binding physically obstructs the attachment of aminoacyl-tRNA (aa-tRNA) to the mRNA-ribosome complex.[6][10][11] By preventing the aa-tRNA from binding to the A site, the elongation of the nascent peptide chain is halted, leading to an arrest of bacterial growth and replication.[3][6] This reversible inhibition of protein synthesis is the basis for its bacteriostatic, rather than bactericidal, nature.[8][12]

G cluster_ribosome Bacterial Ribosome cluster_subunits P_site P-Site (Peptidyl) A_site A-Site (Acceptor) mRNA mRNA Template 50S 50S Subunit 30S 30S Subunit aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Attempts to bind This compound This compound This compound->A_site Binds & Blocks

Caption: this compound blocks the A-site on the 30S subunit, preventing aa-tRNA binding.

Complementary Mechanism: Interference with Translation Initiation

Beyond its well-documented role in halting elongation, recent research indicates that this compound may also inhibit bacterial protein synthesis by interfering with the translation initiation phase.[13] This complementary mechanism involves interactions with key initiation factors (IFs) on the 30S ribosomal subunit.

Studies have shown that this compound, along with other tetracyclines, can induce a compact conformation of Initiation Factor 3 (IF3) when it is bound to the 30S subunit.[13] Furthermore, the presence of this compound appears to stabilize the binding of Initiation Factor 1 (IF1) to the 30S complex.[13] These perturbations can delay the formation of a functional 70S initiation complex, which is a crucial step for translation to begin. This interference at the very start of protein synthesis adds another layer to the bacteriostatic efficacy of this compound.[13]

G cluster_initiation Translation Initiation Pathway 30S_mRNA 30S Subunit + mRNA 30S_IC 30S Initiation Complex 30S_mRNA->30S_IC + IFs IFs Initiation Factors (IF1, IF3) 70S_IC Functional 70S Initiation Complex 30S_IC->70S_IC + 50S Subunit 50S 50S Subunit Elongation Protein Elongation 70S_IC->Elongation This compound This compound This compound->30S_IC Perturbs IF1 & IF3 (Causes Delay)

Caption: this compound perturbs initiation factors, delaying formation of the 70S ribosome.[5]

Quantitative Data Summary

The interaction of this compound with the bacterial ribosome and its resulting antimicrobial potency have been quantified through various experimental methods.

Ribosomal Binding Affinity

Fluorescence anisotropy studies have been employed to determine the binding constants of this compound to Escherichia coli ribosomes.[14][15] The data reveal a single, high-affinity binding site on the 70S ribosome and the 30S subunit, confirming the 30S subunit as the primary target.[5][14][15] No strong, specific interaction was observed with the 50S subunit alone.[14][15]

Ribosomal Particle (from E. coli)Number of High-Affinity Sites (n₁)Equilibrium Constant (K₁)
30S Subunit 12.2 x 10⁶ M⁻¹
70S Ribosome 13.2 x 10⁶ M⁻¹
Data sourced from fluorescence anisotropy studies.[14][15]
Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes representative MIC ranges for this compound against several standard laboratory control strains.

MicroorganismATCC StrainMIC Range (µg/mL)
Escherichia coli259221.0 - 4.0
Staphylococcus aureus292130.25 - 1.0
Enterococcus faecalis292128.0 - 32.0
Streptococcus pneumoniae496190.12 - 0.5
Haemophilus influenzae492474.0 - 32.0
Neisseria gonorrhoeae492260.25 - 1.0
Data compiled from publicly available prescribing information.[16][17]

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[18]

Objective: To find the lowest concentration of this compound that inhibits visible bacterial growth.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: this compound is serially diluted (typically two-fold) across the wells of a 96-well microtiter plate using CAMHB to create a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells (no antibiotic and no bacteria) are included.

  • Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., 35°C for 18-24 hours).

  • Data Analysis: The plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

G A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Perform Serial Dilutions of this compound in 96-Well Plate B->C D Incubate Plate (e.g., 35°C, 18-24h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: In Vitro Translation Inhibition Assay

Cell-free translation systems provide a powerful tool to directly measure the inhibitory effect of a compound on protein synthesis.[19] This protocol describes a general method using a reporter protein.

Objective: To quantify the inhibition of protein synthesis by this compound in a cell-free system.

Methodology:

  • System Setup: A commercial in vitro transcription/translation kit (e.g., derived from E. coli) is used.[20]

  • Template DNA: A plasmid DNA template encoding a reporter protein (e.g., Luciferase or Green Fluorescent Protein) under the control of a bacterial promoter is added to the reaction mix.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction tubes. A no-drug control is included.

  • Reaction Incubation: The reactions are incubated at the recommended temperature (e.g., 37°C) for a set period (e.g., 60-90 minutes) to allow for transcription and translation.[19]

  • Signal Quantification: The amount of synthesized reporter protein is quantified. For Luciferase, a substrate is added, and luminescence is measured. For GFP, fluorescence is measured.

  • Data Analysis: The signal from the this compound-treated reactions is compared to the no-drug control to calculate the percent inhibition of protein synthesis at each concentration.

Protocol: Ribosomal Binding Assay via Fluorescence Anisotropy

This biophysical technique measures the change in the rotational diffusion of a fluorescent molecule upon binding to a larger partner, such as a ribosome.[5] It is used to quantify the binding affinity between this compound (which is naturally fluorescent) and ribosomal subunits.[14][15]

Objective: To quantify the binding constant (K) and stoichiometry (n) of this compound to bacterial ribosomes.

Methodology:

  • Preparation of Components: High-purity 70S ribosomes and/or 30S/50S subunits are isolated from a bacterial strain like E. coli using sucrose (B13894) gradient centrifugation. A stock solution of this compound is prepared in an appropriate buffer.

  • Titration: A fixed concentration of ribosomes is titrated with increasing concentrations of this compound.

  • Equilibration: The mixture is allowed to incubate to reach binding equilibrium.

  • Anisotropy Measurement: The sample is excited with vertically polarized light at this compound's excitation wavelength. The intensity of the emitted light is measured in both vertical and horizontal planes.

  • Calculation: Fluorescence anisotropy is calculated from the parallel and perpendicular emission intensities. Anisotropy increases as the fluorescent this compound binds to the large, slow-tumbling ribosome.

  • Data Analysis: The change in anisotropy is plotted against the this compound concentration. The resulting binding curve is fitted to a suitable binding model to determine the equilibrium constant (K) and the number of binding sites (n).

G A Isolate Ribosomes (e.g., 30S, 70S) B Titrate Ribosomes with Increasing Concentrations of this compound A->B C Excite Sample with Vertically Polarized Light B->C D Measure Parallel & Perpendicular Fluorescent Emission C->D E Calculate Anisotropy Value D->E F Plot Anisotropy vs. [this compound] & Fit Binding Curve E->F G Determine Binding Constant (K) & Sites (n) F->G

References

Demeclocycline's Impact on Aquaporin-2 Expression in Renal Tubules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demeclocycline, a tetracycline (B611298) antibiotic, is known to induce nephrogenic diabetes insipidus, a condition characterized by the kidneys' inability to concentrate urine. This effect is primarily attributed to its interference with the vasopressin (antidiuretic hormone, ADH) signaling pathway in the renal collecting ducts, leading to a significant reduction in the expression of aquaporin-2 (AQP2), the principal water channel responsible for water reabsorption. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effect on AQP2 expression, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating water balance disorders and the pharmacology of renal function.

Molecular Mechanism of Action

This compound exerts its influence on AQP2 expression by disrupting the canonical vasopressin signaling cascade within the principal cells of the renal collecting duct.[1] The primary mechanism involves the inhibition of adenylyl cyclase, a key enzyme in this pathway.[1]

Under normal physiological conditions, vasopressin binds to the vasopressin V2 receptor (V2R), a G-protein coupled receptor. This binding activates Gs proteins, which in turn stimulate adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP) from ATP.[2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to the cAMP response element (CRE) in the promoter region of the AQP2 gene, thereby initiating its transcription.[3][4]

This compound intervenes in this pathway by reducing the abundance of adenylyl cyclase isoforms 3 and 5/6.[3][4] This leads to a decrease in dDAVP (a synthetic analog of vasopressin)-induced cAMP generation.[3][4] The subsequent reduction in PKA activation and CREB phosphorylation results in decreased transcription of the AQP2 gene and, consequently, a lower abundance of AQP2 protein.[3][4] Studies have shown that the inhibitory effect of this compound on AQP2 expression can be partially reversed by the administration of exogenous cAMP, confirming the central role of the cAMP signaling pathway in this process.[3][4]

Signaling Pathway Diagram

G Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R binds AC Adenylyl Cyclase (AC3, AC5/6) V2R->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB CRE CRE pCREB->CRE binds to AQP2_Gene AQP2 Gene CRE->AQP2_Gene activates transcription AQP2_mRNA AQP2 mRNA AQP2_Gene->AQP2_mRNA transcribes AQP2_Protein AQP2 Protein AQP2_mRNA->AQP2_Protein translates This compound This compound This compound->Inhibition Inhibition->AC inhibits expression of

Caption: Vasopressin-AQP2 signaling pathway and the inhibitory point of this compound.

Quantitative Data Summary

The effects of this compound on AQP2 expression and cAMP levels have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Effects of this compound on AQP2 Abundance and cAMP Levels in mpkCCD Cells

Treatment ConditionRelative AQP2 Abundance (% of dDAVP-stimulated control)Relative cAMP Levels (% of dDAVP-stimulated control)Reference
Control (dDAVP-stimulated)100%100%Kortenoeven et al., 2013
This compound (50 µM) + dDAVPSignificantly DecreasedDecreasedKortenoeven et al., 2013
This compound (100 µM) + dDAVPFurther DecreasedFurther DecreasedKortenoeven et al., 2013

Data adapted from Kortenoeven et al., Am J Physiol Renal Physiol, 2013.[3]

Table 2: In Vivo Effect of this compound on AQP2 Abundance in Rat Kidney

Kidney RegionChange in AQP2 Abundance with this compound TreatmentReference
Inner Medulla~75% ReductionKortenoeven et al., 2013
Outer Medulla~2.5-fold IncreaseKortenoeven et al., 2013
Cortex~2.0-fold IncreaseKortenoeven et al., 2013

Data adapted from Kortenoeven et al., Am J Physiol Renal Physiol, 2013.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on AQP2 expression.

In Vitro Studies using Mouse Cortical Collecting Duct (mpkCCD) Cells
  • Cell Line: Mouse cortical collecting duct (mpkCCD) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS), 5 µg/mL insulin, 50 nM dexamethasone, 6.25 µg/mL transferrin, 2.56 µg/mL selenium, and 1.25 ng/mL triiodothyronine.

  • Culture Conditions: Grow cells on semi-permeable filters (e.g., Costar Transwell) to allow for polarization. Maintain at 37°C in a humidified atmosphere with 5% CO2.

  • AQP2 Induction: To induce endogenous AQP2 expression, treat confluent and polarized mpkCCD cells with 1 nM deamino-8-D-arginine vasopressin (dDAVP) for 4 days.

  • This compound Treatment: On the fourth day of dDAVP treatment, add this compound hydrochloride to the culture medium at desired concentrations (e.g., 10, 50, 100 µM) and incubate for the specified duration (e.g., 24 hours for protein abundance studies).

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Transfer:

    • Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

    • Separate proteins on a 12% SDS-polyacrylamide gel.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AQP2 (e.g., rabbit anti-AQP2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software. Normalize AQP2 expression to a loading control such as β-actin or GAPDH.

  • Cell Preparation: Grow mpkCCD cells on glass coverslips or permeable filter supports and treat as described in 3.1.1.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against AQP2 for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI). Visualize using a confocal or fluorescence microscope.

  • Cell Culture and Treatment:

    • Culture mpkCCD cells in multi-well plates until confluent.

    • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes to prevent cAMP degradation.

    • Add this compound at desired concentrations and incubate for the specified time.

    • Stimulate cells with 1 nM dDAVP for 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the instructions of a commercial cAMP enzyme immunoassay (EIA) kit.

    • Perform the cAMP EIA according to the manufacturer's protocol.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Calculate the intracellular cAMP concentration based on a standard curve.

    • Normalize cAMP levels to the total protein concentration of each sample.

  • Cell Transfection:

    • Transfect mpkCCD cells with a luciferase reporter plasmid containing the AQP2 promoter region (e.g., a 3.0-kb AQP2 promoter-luciferase construct).

    • Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

    • Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.

  • Cell Treatment:

    • After transfection, allow cells to recover for 24 hours.

    • Treat cells with 1 nM dDAVP for 4 days to stimulate promoter activity.

    • During the last 24 hours of dDAVP treatment, add 50 µM this compound.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided with a dual-luciferase reporter assay kit.

    • Measure firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the results as relative luciferase units (RLU) or as a fold change compared to the control group.

In Vivo Studies using a Rat Model of SIADH
  • Animal Model: Induce a state of Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) in male Wistar rats by continuous subcutaneous infusion of dDAVP using osmotic minipumps.

  • Housing: House animals in metabolic cages for daily monitoring of water intake, urine output, and body weight.

  • This compound Administration: Administer this compound (e.g., 40 mg/kg body weight daily) via intraperitoneal injection or mixed with food for a specified period (e.g., 7 days). The control group receives a vehicle.

  • Sample Collection and Analysis:

    • Collect urine daily to measure volume and osmolality.

    • At the end of the treatment period, collect blood to measure plasma sodium concentration.

    • Harvest kidneys for protein analysis. Dissect the kidneys into cortex, outer medulla, and inner medulla.

  • Immunoblotting of Kidney Tissue: Prepare protein lysates from the different kidney regions and perform Western blotting for AQP2 as described in section 3.1.2.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_invitro In Vitro Workflow (mpkCCD Cells) A1 Culture mpkCCD cells on permeable filters A2 Induce AQP2 expression with dDAVP (4 days) A1->A2 A3 Treat with this compound (e.g., 24 hours) A2->A3 A4 Cell Lysis and Protein Extraction A3->A4 A6 Immunocytochemistry for AQP2 Localization A3->A6 A7 Intracellular cAMP Measurement A3->A7 A8 AQP2 Promoter- Luciferase Assay A3->A8 A5 Western Blot for AQP2 Abundance A4->A5

Caption: In Vitro Experimental Workflow.

G cluster_invivo In Vivo Workflow (SIADH Rat Model) B1 Induce SIADH in rats (dDAVP infusion) B2 Administer this compound (e.g., 7 days) B1->B2 B3 Monitor physiological parameters (urine output, plasma Na+) B2->B3 B4 Harvest kidneys B2->B4 B5 Dissect into Cortex, Outer & Inner Medulla B4->B5 B6 Protein Extraction B5->B6 B7 Western Blot for AQP2 B6->B7

Caption: In Vivo Experimental Workflow.

Conclusion

This compound effectively reduces aquaporin-2 expression in the renal collecting ducts by inhibiting the vasopressin-cAMP signaling pathway at the level of adenylyl cyclase. This leads to decreased AQP2 gene transcription and protein abundance, ultimately resulting in a state of nephrogenic diabetes insipidus. The in vitro and in vivo models and protocols detailed in this guide provide a robust framework for further investigation into the molecular pharmacology of this compound and the development of novel therapeutics for water balance disorders. The quantitative data and visual aids presented herein offer a clear and concise summary of the current understanding of this compound's action on AQP2 expression, serving as a valuable resource for the scientific community.

References

Demeclocycline's Impact on Brain Tumor-Initiating Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma remains one of the most aggressive and difficult-to-treat brain tumors, largely due to a subpopulation of therapy-resistant cells known as brain tumor-initiating cells (BTICs). These cells are implicated in tumor recurrence and progression. Recent research has identified the tetracycline (B611298) antibiotic, Demeclocycline, as a potential therapeutic agent that can inhibit the growth of BTICs. This document provides a comprehensive technical overview of the current understanding of this compound's effects on these cells, detailing the quantitative data, experimental methodologies, and the signaling pathways involved. The findings summarized herein are primarily based on the work of Sarkar et al. (2020), who have conducted pivotal studies in this area.[1][2][3][4][5]

This compound appears to exert its anti-BTIC effects through a dual mechanism: a direct inhibitory action on the tumor-initiating cells and an indirect effect mediated by the activation of monocytes.[1][2][3][4] This dual-pronged attack makes it a compelling candidate for further investigation in glioblastoma therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on BTICs.

Table 1: Direct Effect of this compound on Brain Tumor-Initiating Cell (BTIC) Growth

BTIC LineAssay TypeThis compound ConcentrationObservationStatistical Significance
BT025Neurosphere Formation5 µMDecreased sphere formationp < 0.01
BT025Neurosphere Formation10 µMDecreased sphere formationp < 0.001
BT025Total Cell Number5 µMReduced cell numberp < 0.01
BT025Total Cell Number10 µMReduced cell numberp < 0.001
BT025AlamarBlue® Assay1 µMReduced cell viabilityp < 0.05
BT025AlamarBlue® Assay5 µMReduced cell viabilityp < 0.001
BT025AlamarBlue® Assay10 µMReduced cell viabilityp < 0.001

Data extracted from Sarkar et al. (2020).[1][4][5]

Table 2: Indirect Effect of this compound on BTIC Growth via Monocyte-Conditioned Medium (CM)

BTIC LineTreatmentAssay TypeObservationStatistical Significance
BT025Demec/MonoCMAlamarBlue® AssayReduced BTIC growthp < 0.001 (compared to control)
BT048Demec/MonoCMAlamarBlue® AssayReduced BTIC growthp < 0.001 (compared to control)
BT048Demec/MonoCMTotal Cell CountReduced cell countsp < 0.001 (compared to control)

Demec/MonoCM: Conditioned medium from this compound-stimulated monocytes. Data extracted from Sarkar et al. (2020).[1]

Table 3: Comparison of Tetracycline Derivatives on BTIC Growth

BTIC LineDrug (10 µM)Assay TypeObservation at 72h
MultipleThis compoundNot specifiedReduced BTIC growth
MultipleTetracyclineNot specifiedIneffective
MultipleOxytetracyclineNot specifiedIneffective

Data extracted from Sarkar et al. (2020).[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research.

Brain Tumor-Initiating Cell (BTIC) Culture
  • Source: Human glioblastoma resections.

  • Culture Medium: NeuroCult NS-A Proliferation Medium (Human) supplemented with 20 ng/mL epidermal growth factor (EGF), 10 ng/mL basic fibroblast growth factor (bFGF), and 2 µg/mL heparin.

  • Culture Conditions: Cells were grown as neurospheres in non-adherent flasks.

Monocyte Isolation and Conditioned Medium (CM) Generation
  • Source: Peripheral venous blood from healthy volunteers.

  • Isolation: Monocytes were isolated using a negative selection kit.

  • CM Generation:

    • Monocytes were plated at a density of 1 x 10^6 cells/mL.

    • Cells were treated with 10 µM this compound for 24 hours.

    • The conditioned medium was collected, centrifuged to remove cell debris, and stored at -80°C.

This compound Treatment
  • Direct Treatment: BTICs were plated as single cells and treated with varying concentrations of this compound (1, 5, and 10 µM).

  • Indirect Treatment: BTICs were cultured in a 1:1 mixture of fresh BTIC medium and monocyte-conditioned medium (MonoCM) or this compound-stimulated monocyte-conditioned medium (Demec/MonoCM).

Neurosphere Formation Assay
  • BTICs were dissociated into single cells and plated at a low density (e.g., 10,000 cells/well in a 96-well plate).

  • Cells were treated with this compound or control vehicle.

  • After a defined period (e.g., 5-7 days), the number and size of neurospheres were quantified using light microscopy.

AlamarBlue® Cell Viability Assay
  • BTICs were plated in 96-well plates and treated as described above.

  • At the end of the treatment period, AlamarBlue® reagent was added to each well according to the manufacturer's instructions.

  • Plates were incubated for a specified time, and fluorescence was measured to determine cell viability.

Global Gene Expression Analysis
  • BTICs were treated with 10 µM this compound for 24 hours.

  • RNA was extracted from the cells.

  • Gene expression profiling was performed using a microarray platform (e.g., Affymetrix Human Gene 2.0 ST Array).

  • Data were analyzed to identify differentially expressed genes.

Tumor Necrosis Factor-α (TNF-α) ELISA
  • Conditioned medium from treated and untreated monocytes was collected.

  • The concentration of TNF-α was determined using a commercially available ELISA kit according to the manufacturer's protocol.

Signaling Pathways and Mechanisms of Action

A global gene expression screen of BTICs treated with this compound identified several potential regulators of its growth-reducing effects.[1][2]

G This compound This compound BTIC Brain Tumor- Initiating Cell This compound->BTIC DDIT4 DDIT4 (DNA Damage Inducible Transcript 4) BTIC->DDIT4 Upregulation FZD5 FZD5 (Frizzled Class Receptor 5) BTIC->FZD5 Modulation ROMO1 ROMO1 (Reactive Oxygen Species Modulator 1) BTIC->ROMO1 Modulation BTIC_Growth_Reduction BTIC Growth Reduction DDIT4->BTIC_Growth_Reduction FZD5->BTIC_Growth_Reduction ROMO1->BTIC_Growth_Reduction

Caption: Proposed direct mechanism of this compound on BTICs.

Elevated expression of DNA Damage Inducible Transcript 4 (DDIT4) was noted in this compound-treated BTICs.[1] Interestingly, higher DDIT4 expression has been associated with increased longevity in glioma patients.[1] DDIT4 is a known repressor of mTORC1 activity, a key pathway in cell growth and proliferation.[1]

Experimental Workflow and Logic

The following diagram illustrates the experimental workflow used to determine the dual mechanism of this compound's action.

G cluster_direct Direct Effect Pathway cluster_indirect Indirect Effect Pathway Demeclocycline_direct This compound BTICs_direct BTICs Demeclocycline_direct->BTICs_direct Assays_direct Neurosphere Assay AlamarBlue Assay Cell Counts BTICs_direct->Assays_direct Result_direct Direct BTIC Growth Inhibition Assays_direct->Result_direct Demeclocycline_indirect This compound Monocytes Monocytes Demeclocycline_indirect->Monocytes CM Conditioned Medium (CM) Monocytes->CM BTICs_indirect BTICs CM->BTICs_indirect Assays_indirect Neurosphere Assay AlamarBlue Assay Cell Counts BTICs_indirect->Assays_indirect Result_indirect Indirect BTIC Growth Inhibition Assays_indirect->Result_indirect

Caption: Experimental workflow for assessing this compound's impact.

Conclusion

The available evidence strongly suggests that this compound warrants further investigation as a therapeutic agent for glioblastoma. Its ability to directly target the resilient BTIC population while also modulating the immune microenvironment presents a promising multi-faceted approach. Future research should focus on elucidating the precise molecular mechanisms downstream of the identified gene expression changes and on evaluating the in vivo efficacy of this compound in preclinical models of glioblastoma. Furthermore, its potential synergistic effects with standard-of-care therapies should be explored.

References

Demeclocycline's Anti-Inflammatory Properties: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Demeclocycline, a tetracycline (B611298) antibiotic, exhibits significant anti-inflammatory properties independent of its antimicrobial activity. This technical guide provides an in-depth overview of these properties for researchers, scientists, and drug development professionals. It details the mechanisms of action, experimental protocols for investigation, and available data, with a focus on the inhibition of matrix metalloproteinases and modulation of key inflammatory signaling pathways.

Introduction to the Non-Antibiotic Properties of this compound

Tetracyclines, including this compound, have demonstrated a range of non-antibiotic effects, primarily centered around their anti-inflammatory and immunomodulatory capabilities.[1][2][3][4] These properties are attributed to their ability to interfere with various components of the inflammatory cascade, making them a subject of interest for therapeutic applications beyond infectious diseases.[4][5] The primary anti-inflammatory mechanisms of tetracyclines involve the inhibition of matrix metalloproteinases (MMPs) and the modulation of inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6]

Mechanisms of Anti-Inflammatory Action

This compound's anti-inflammatory effects are multifaceted, targeting key enzymatic and signaling pathways involved in the inflammatory response.

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracyclines are well-established inhibitors of MMPs, a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components.[1][5] This inhibition is crucial in mitigating the tissue damage associated with chronic inflammation. The primary mechanism of MMP inhibition by tetracyclines is through the chelation of the essential zinc ion (Zn²⁺) and calcium ion (Ca²⁺) in the active site of the enzyme.[7][8]

While specific quantitative data for this compound's inhibition of various MMPs is limited in publicly available literature, the broader class of tetracyclines, particularly doxycycline (B596269) and minocycline, have been studied extensively.[6] This data provides a benchmark for the anticipated inhibitory profile of this compound.

Modulation of Inflammatory Signaling Pathways

This compound has been shown to influence key intracellular signaling pathways that regulate the expression of pro-inflammatory mediators.

The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[8][9][10] Tetracyclines, including doxycycline, have been shown to inhibit the activation of NF-κB.[8] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] By preventing IκBα degradation, tetracyclines block the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes.

The MAPK signaling cascade, which includes p38, ERK, and JNK pathways, plays a critical role in the production of inflammatory cytokines and enzymes like COX-2. Doxycycline has been demonstrated to suppress microglial activation by inhibiting the phosphorylation of p38 MAPK. This suggests that tetracyclines can modulate the inflammatory response by interfering with the MAPK signaling cascade.

Reduction of Pro-inflammatory Cytokine Production

A key outcome of this compound's influence on signaling pathways is the reduced production of pro-inflammatory cytokines. Tetracyclines, including doxycycline and minocycline, have been shown to decrease the production of TNF-α, IL-1β, and IL-6 in various in vitro and in vivo models.[6] This reduction in cytokine levels is a direct consequence of the inhibition of the NF-κB and MAPK pathways.

Quantitative Data on Anti-Inflammatory Effects

Direct quantitative data on the anti-inflammatory potency of this compound is not extensively available in the public domain.[6] However, data from closely related tetracyclines, doxycycline and minocycline, provide valuable comparative insights into their anti-inflammatory activities.

Drug ClassCompoundIn Vivo Efficacy (Carrageenan-Induced Paw Edema)In Vitro Efficacy (LPS-Induced RAW 264.7 Cells)Key Anti-Inflammatory Mechanisms
TetracyclineThis compound hydrochloride Data not availableData not availableInhibition of matrix metalloproteinases (MMPs), potential modulation of cytokine production.[6]
TetracyclineDoxycyclineSignificant reduction in paw edema.[6]Inhibition of Nitric Oxide (NO), TNF-α, and IL-6 production.[6]Inhibition of MMPs, phospholipase A2, and inflammatory cytokine synthesis.[6]
TetracyclineMinocyclineSignificant reduction in paw edema.[6]Inhibition of NO, TNF-α, and IL-6 production.[6]Inhibition of MMPs, inducible nitric oxide synthase (iNOS), and microglial activation.[6]
NSAIDIndomethacinPotent reduction in paw edema.[6]Potent inhibition of prostaglandin (B15479496) E2 (PGE2) production.Inhibition of cyclooxygenase (COX) enzymes.[6]

Table 1: Comparative Anti-Inflammatory Activity of Tetracyclines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.

In Vitro Assays

This assay quantifies the ability of a compound to inhibit the activity of a specific MMP using a fluorogenic substrate.

  • Materials:

    • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

    • Fluorogenic MMP substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

    • This compound hydrochloride

    • 96-well black microplate

    • Fluorescence microplate reader

  • Protocol:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer.

    • Activate the pro-MMP enzyme to its active form according to the manufacturer's instructions.

    • In a 96-well plate, add the assay buffer, the diluted this compound or vehicle control, and the activated MMP enzyme.

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic MMP substrate to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This cell-based assay assesses the effect of a compound on the production of inflammatory mediators by immune cells.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • This compound hydrochloride

    • Griess reagent for Nitric Oxide (NO) measurement

    • ELISA kits for TNF-α, IL-1β, and IL-6

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound hydrochloride or vehicle for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatants.

    • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of NO, TNF-α, IL-1β, and IL-6 production for each this compound concentration relative to the LPS-stimulated control.

This assay measures the activity of the NF-κB transcription factor.

  • Materials:

    • A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase).

    • TNF-α or other NF-κB stimulus.

    • This compound hydrochloride.

    • Luciferase assay reagent or β-lactamase substrate.

    • Luminometer or fluorescence plate reader.

  • Protocol:

    • Seed the reporter cell line in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound hydrochloride for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • Incubate for a period sufficient to allow reporter gene expression (typically 6-24 hours).

    • Lyse the cells and measure the reporter gene activity (luminescence or fluorescence).

    • Determine the effect of this compound on NF-κB-dependent transcription.

This technique is used to detect the phosphorylation (activation) of MAPK proteins.

  • Materials:

    • Cell line of interest (e.g., RAW 264.7).

    • LPS or other MAPK stimulus.

    • This compound hydrochloride.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies against phosphorylated and total p38, ERK, and JNK.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • SDS-PAGE and Western blotting equipment.

  • Protocol:

    • Treat cells with this compound and/or a stimulus as described in the cell-based assay.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total MAPK.

In Vivo Model

This is a widely used model to assess the acute anti-inflammatory activity of a compound.[6]

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Materials:

    • Carrageenan solution (1% in saline)

    • This compound hydrochloride

    • Positive control (e.g., Indomethacin)

    • Plethysmometer

  • Protocol:

    • Divide the animals into groups: vehicle control, positive control, and this compound treatment groups (at various doses).

    • Administer this compound, the positive control, or the vehicle to the respective groups (e.g., by oral gavage or intraperitoneal injection).

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Visualizations of Pathways and Workflows

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK IkB IκB IKK->IkB P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition This compound->p38 Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflows

G cluster_0 In Vitro: Cytokine Production Assay cluster_1 In Vivo: Carrageenan-Induced Paw Edema A1 Seed RAW 264.7 cells A2 Pre-treat with this compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Incubate for 24h A3->A4 A5 Collect supernatant A4->A5 A6 Measure Cytokines (ELISA) A5->A6 B1 Administer this compound to rats B2 Inject Carrageenan in paw B1->B2 B3 Measure paw volume over time B2->B3 B4 Calculate edema inhibition B3->B4

Caption: Workflow for in vitro and in vivo anti-inflammatory assays.

Conclusion

This compound possesses notable anti-inflammatory properties that are independent of its antibiotic function. These effects are primarily mediated through the inhibition of matrix metalloproteinases and the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokine production. While specific quantitative data for this compound is still emerging, the established protocols and the data from comparator tetracyclines provide a strong foundation for further research and development in this area. The detailed experimental methodologies and pathway diagrams presented in this guide offer a comprehensive resource for scientists investigating the therapeutic potential of this compound in inflammatory diseases.

References

Demeclocycline: An In-Depth Technical Guide to its Off-Label Applications in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline, a tetracycline (B611298) antibiotic, has garnered significant interest for its therapeutic potential beyond its antimicrobial properties. This technical guide provides a comprehensive overview of the principal off-label uses of this compound that are currently being explored in clinical research. The primary focus of these investigations centers on its efficacy in managing the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), its emerging role in oncology, particularly in the context of glioblastoma, and its utility as a fluorescent marker in both neurosurgery and bone metabolism studies. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to equip researchers and drug development professionals with a thorough understanding of this compound's evolving clinical landscape.

Off-Label Use in Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)

This compound is most prominently used off-label to treat hyponatremia secondary to SIADH.[1][2] Its mechanism of action is independent of its antibiotic properties and instead relies on its ability to induce a state of nephrogenic diabetes insipidus, thereby increasing free water clearance by the kidneys.[3][4]

Mechanism of Action: Inhibition of the Vasopressin-cAMP-Aquaporin 2 Signaling Pathway

This compound's therapeutic effect in SIADH stems from its interference with the antidiuretic hormone (ADH), also known as vasopressin, signaling cascade in the renal collecting ducts.[1] Specifically, it inhibits the generation of cyclic AMP (cAMP) induced by vasopressin.[5] This reduction in cAMP levels leads to a downregulation of aquaporin-2 (AQP2) water channels, which are responsible for water reabsorption.[1] The decreased expression and translocation of AQP2 to the apical membrane of collecting duct cells result in reduced water permeability and a subsequent increase in urine output, leading to a correction of serum sodium levels.[1]

SIADH_Pathway cluster_membrane Collecting Duct Cell Membrane V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ADH ADH (Vasopressin) ADH->V2R Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Gene Aquaporin-2 Gene (Transcription) PKA->AQP2_Gene Promotes AQP2_Vesicles AQP2 Vesicles PKA->AQP2_Vesicles Promotes translocation AQP2_Gene->AQP2_Vesicles Leads to Apical_Membrane Apical Membrane (Water Reabsorption) AQP2_Vesicles->Apical_Membrane Inserts into This compound This compound This compound->AC Inhibits

This compound's inhibition of the ADH signaling pathway.
Clinical Data on this compound for SIADH-Induced Hyponatremia

Clinical studies have demonstrated the efficacy of this compound in correcting hyponatremia in patients with SIADH. The following tables summarize quantitative data from key studies.

Table 1: Efficacy of this compound in SIADH

Study (Year)Number of PatientsThis compound DosageMean Pre-treatment Serum Sodium (mmol/L)Mean Post-treatment Serum Sodium (mmol/L)Mean Time to Normalization
Perks et al. (1979)[6]141200 mg/dayNot specified>1358.6 days (SD ± 5.3)
De Troyer (1977)[3]7Up to 1200 mg/day120.4 ± 2.4135.7 ± 4.2Not specified
Forrest et al. (1978)[3]10600-1200 mg/day122139Not specified

Table 2: Adverse Events Associated with this compound in SIADH Treatment

Study (Year)Adverse Events Reported
Perks et al. (1979)[6]Significant rise in blood urea.
De Troyer (1977)[3]Rise in blood urea, renal function impairment, mild nausea.

Emerging Applications in Oncology

Recent research has highlighted the potential of this compound as an anti-cancer agent, particularly in the treatment of glioblastoma, the most aggressive form of brain cancer.[7]

Mechanism of Action: Inhibition of mTOR Signaling and Direct Effects on Brain Tumor-Initiating Cells

This compound has been shown to directly inhibit the growth of brain tumor-initiating cells (BTICs).[7] A key mechanism underlying this effect is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[8][9] By disrupting this pathway, this compound can impede the growth of cancer cells. Additionally, this compound can stimulate an anti-tumor immune response by activating monocytes.[7]

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Bind PI3K PI3K RTK->PI3K Activate AKT Akt PI3K->AKT Activate mTORC1 mTORC1 AKT->mTORC1 Activate Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes This compound This compound This compound->mTORC1 Inhibits

This compound's inhibitory effect on the mTOR signaling pathway.
Quantitative Data from In Vitro Glioblastoma Studies

In vitro studies have demonstrated the direct inhibitory effects of this compound on glioblastoma BTICs.

Table 3: Effect of this compound on Brain Tumor-Initiating Cell (BTIC) Growth

Cell LineThis compound Concentration (µM)Effect on Neurosphere FormationReference
BT0255 and 10Reduced sphere formationSarkar et al. (2020)[7][10]
BT0485 and 10Reduced sphere formationSarkar et al. (2020)[7][10]
Experimental Protocol: Neurosphere Formation Assay

The neurosphere assay is a standard method to assess the self-renewal and proliferative capacity of cancer stem-like cells.[11]

Protocol:

  • Cell Preparation: Dissociate glioblastoma neurosphere cultures into single cells using a suitable dissociation reagent (e.g., TrypLE).

  • Cell Plating: Plate the single-cell suspension at a low density (e.g., 5,000 cells/well) in a 96-well plate in a defined serum-free medium.

  • Treatment: Add this compound at various concentrations to the wells.

  • Incubation: Incubate the plates for 7-10 days to allow for neurosphere formation.

  • Quantification: Count the number of neurospheres with a diameter greater than a specified size (e.g., >50 µm) in each well.

  • Analysis: Compare the number of neurospheres in the this compound-treated wells to the control wells to determine the effect on sphere formation.

This compound as a Fluorescent Marker

This compound exhibits intrinsic fluorescent properties that have been harnessed for research in neurosurgery and bone metabolism.

Brain Tumor Visualization

This compound can be used as a contrast agent to enhance the visualization of brain tumors during surgery.[10] It preferentially accumulates in tumor tissue and fluoresces under specific light wavelengths, allowing surgeons to better differentiate between cancerous and healthy tissue.[10]

Tumor_Visualization_Workflow Patient Patient with Glioblastoma Administer Administer This compound Orally Patient->Administer Surgery Tumor Resection Surgery Administer->Surgery Microscope Confocal Laser Endomicroscopy Surgery->Microscope Visualize Visualize Tumor Fluorescence Microscope->Visualize Resection Guided Resection Visualize->Resection

Workflow for this compound-assisted tumor visualization.
Bone Labeling in Osteoporosis Research

In bone histomorphometry, this compound is used as a fluorescent labeling agent to measure bone formation dynamics.[12] When administered, it incorporates into newly mineralizing bone. By administering two separate courses of this compound with a defined interval, researchers can measure the distance between the two fluorescent labels in a bone biopsy to calculate the rate of bone formation.[12]

Protocol:

  • First Labeling Period: Administer this compound orally for a defined period (e.g., 2-3 days).

  • Inter-label Period: A drug-free period of a specific duration (e.g., 10-14 days) is observed.

  • Second Labeling Period: Administer a second course of this compound or another tetracycline antibiotic.

  • Bone Biopsy: A bone biopsy, typically from the iliac crest, is obtained a few days after the second labeling period.

  • Histological Preparation: The bone sample is embedded in plastic, sectioned without decalcification, and examined under a fluorescence microscope.

  • Analysis: The distance between the two fluorescent labels is measured to determine the mineral apposition rate, and the extent of the labeled surface is measured to determine the mineralizing surface per bone surface.

Conclusion

The off-label applications of this compound represent a promising frontier in clinical research. Its well-established role in the management of SIADH, coupled with its emerging potential in oncology and as a research tool, underscores the versatility of this tetracycline antibiotic. This technical guide provides a foundational understanding of these applications, offering valuable insights for researchers and drug development professionals. Further investigation into the nuanced molecular mechanisms and clinical efficacy of this compound in these off-label contexts is warranted to fully realize its therapeutic potential.

References

Demeclocycline's Interaction with the 30S Ribosomal Subunit in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between the tetracycline-class antibiotic, Demeclocycline, and the bacterial 30S ribosomal subunit. This document synthesizes crystallographic and biochemical data to detail the mechanism of action, presents quantitative binding and inhibition data, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the key molecular pathways.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other tetracyclines, is a bacteriostatic agent that inhibits protein synthesis in bacteria.[1][2] Its primary target is the 30S ribosomal subunit, a key component of the 70S ribosome responsible for decoding messenger RNA (mRNA).[1][2]

The binding of this compound to the 30S subunit sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the acceptor (A) site on the ribosome-mRNA complex.[1][2] This blockade prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis.[1][2] While the primary binding site is on the 30S subunit, some weaker interactions with the 50S subunit have been suggested, though the main inhibitory effect is attributed to its action on the 30S subunit.[1][3]

The interaction between this compound and the 30S subunit is a highly specific process mediated by a network of hydrogen bonds and electrostatic interactions, primarily involving the 16S rRNA.[1]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound and related tetracyclines with the bacterial ribosome.

Table 1: Binding Affinity of this compound to Escherichia coli Ribosomal Particles

Ribosomal ComponentNumber of Strong Binding Sites (n)Equilibrium Constant (K1) (M⁻¹)
30S Subunit12.2 x 10⁶
70S Ribosome13.2 x 10⁶
50S Subunit0-

Data from fluorescence anisotropy studies.[3]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial SpeciesMIC (µg/mL)
Staphylococcus aureus≤4
Streptococcus pneumoniae≤1

Note: MIC values can vary between strains.[4]

Table 3: Structural Data for Tetracycline-Class Antibiotics Bound to the 30S Ribosomal Subunit

PDB IDLigandOrganismResolution (Å)
1I97TetracyclineThermus thermophilus4.5
4YHHTigecyclineThermus thermophilus3.42

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the bacterial 30S ribosomal subunit.

Ribosome Purification for Structural and Biochemical Studies

Objective: To isolate highly pure and active 70S ribosomes and 30S subunits from bacterial cells.

Materials:

  • Bacterial strain (e.g., Escherichia coli MRE600 or Thermus thermophilus HB8)

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

  • Sucrose (B13894) solutions (10% and 30% w/v) in a suitable buffer

  • High-speed and ultracentrifuge

Protocol:

  • Cell Growth and Harvest: Grow bacterial cells to mid-logarithmic phase and harvest by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using a French press or sonicator.

  • Clarification of Lysate: Centrifuge the lysate at high speed to remove cell debris.

  • Ribosome Pelleting: Layer the clarified supernatant over a 30% sucrose cushion and pellet the ribosomes by ultracentrifugation.

  • Ribosome Washing: Resuspend the ribosome pellet in a wash buffer and repeat the ultracentrifugation step through a sucrose cushion to remove contaminating proteins.

  • Subunit Dissociation (for 30S subunit purification): Resuspend the washed 70S ribosomes in a buffer with a low Mg²⁺ concentration to dissociate the 70S ribosomes into 30S and 50S subunits.

  • Sucrose Gradient Centrifugation: Load the dissociated subunits onto a 10-30% sucrose density gradient and separate the 30S and 50S subunits by ultracentrifugation.

  • Fractionation and Analysis: Fractionate the gradient and identify the fractions containing the 30S subunits by monitoring absorbance at 260 nm.

  • Concentration and Storage: Concentrate the purified 30S subunits and store them in an appropriate buffer at -80°C.

X-ray Crystallography of the 30S-Demeclocycline Complex

Objective: To determine the three-dimensional structure of this compound bound to the 30S ribosomal subunit.

Materials:

  • Purified 30S ribosomal subunits (10-20 mg/mL)

  • This compound solution

  • Crystallization screening kits

  • Vapor diffusion crystallization plates (sitting or hanging drop)

  • Cryoprotectant solution

  • Synchrotron X-ray source

Protocol:

  • Complex Formation: Incubate the purified 30S subunits with an excess of this compound to ensure saturation of the binding site.

  • Crystallization:

    • Set up crystallization trials using the vapor diffusion method. Mix a small volume of the 30S-Demeclocycline complex with an equal volume of crystallization solution from a screening kit.

    • Incubate the plates at a constant temperature (e.g., 19°C) and monitor for crystal growth.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals of suitable size are obtained, carefully harvest them using a cryo-loop.

    • Soak the crystals in a cryoprotectant solution (e.g., crystallization solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.

  • Data Collection:

    • Flash-cool the cryo-protected crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build an atomic model of the 30S-Demeclocycline complex into the electron density map and refine the structure using crystallographic software.[5]

Single-Particle Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the structure of the 30S-Demeclocycline complex in a near-native state.

Materials:

  • Purified 30S-Demeclocycline complex

  • Cryo-EM grids

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Transmission Electron Microscope (TEM) with a direct electron detector

Protocol:

  • Grid Preparation: Apply a small volume of the 30S-Demeclocycline complex to a cryo-EM grid.

  • Vitrification: Plunge-freeze the grid in liquid ethane (B1197151) to embed the complexes in a thin layer of vitreous (non-crystalline) ice.

  • Data Collection:

    • Load the vitrified grid into the TEM.

    • Collect a large number of images (micrographs) of the randomly oriented particles at a low electron dose to minimize radiation damage.[6]

  • Image Processing:

    • Particle Picking: Computationally select individual particle images from the micrographs.

    • 2D Classification: Group similar particle views to generate 2D class averages, which improves the signal-to-noise ratio.

    • 3D Reconstruction: Reconstruct a 3D map of the 30S-Demeclocycline complex from the 2D class averages.

    • Model Building and Refinement: Build and refine an atomic model into the 3D cryo-EM map.[7]

In Vitro Translation Inhibition Assay

Objective: To determine the IC₅₀ value of this compound for bacterial protein synthesis.

Materials:

  • E. coli S30 cell-free extract system

  • DNA template encoding a reporter protein (e.g., luciferase)

  • This compound stock solution

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Luminometer or fluorescence plate reader

Protocol:

  • Reaction Setup: In a microplate, set up a series of in vitro transcription-translation reactions. Each reaction should contain the S30 extract, DNA template, amino acids, and energy source.

  • Inhibitor Addition: Add varying concentrations of this compound to the reactions. Include a no-inhibitor control and a no-template control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Signal Detection:

    • If using a luciferase reporter, add the luciferin (B1168401) substrate to each well and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8][9][10]

Fluorescence Anisotropy Binding Assay

Objective: To quantify the binding affinity (Kd) of this compound to the 30S ribosomal subunit.

Materials:

  • Purified 30S ribosomal subunits

  • This compound (which is intrinsically fluorescent)

  • Binding buffer

  • Fluorometer capable of measuring fluorescence anisotropy

Protocol:

  • Sample Preparation: Prepare a series of samples with a fixed concentration of 30S subunits and increasing concentrations of this compound in the binding buffer.

  • Incubation: Incubate the samples to allow the binding to reach equilibrium.

  • Fluorescence Anisotropy Measurement:

    • Excite the samples with vertically polarized light at the excitation wavelength of this compound.

    • Measure the intensity of the emitted light in both the vertical and horizontal planes.

  • Data Analysis:

    • Calculate the fluorescence anisotropy for each sample.

    • Plot the change in anisotropy as a function of the this compound concentration.

    • Fit the data to a binding isotherm to determine the dissociation constant (Kd).[3]

Visualizations of Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions of this compound.

Demeclocycline_Inhibition cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit A_Site A Site 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis (Elongation) A_Site->Protein_Synthesis Allows P_Site P Site This compound This compound This compound->30S_Subunit Binds to This compound->A_Site Blocks A Site Inhibition Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binds to A Site Inhibition->Protein_Synthesis

Caption: this compound binds to the 30S subunit, blocking the A site and inhibiting protein synthesis.

TetM_Resistance cluster_ribosome Tetracycline-Stalled Ribosome Ribosome_Tet 70S Ribosome + Tetracycline Conformational_Change Conformational Change in 16S rRNA Ribosome_Tet->Conformational_Change Induces TetM_GTP TetM-GTP TetM_GTP->Ribosome_Tet Binds to TetM_GDP TetM-GDP TetM_GTP->TetM_GDP GTP Hydrolysis Tetracycline_Release Tetracycline Release Conformational_Change->Tetracycline_Release Causes Resumption Protein Synthesis Resumes Tetracycline_Release->Resumption TetM_GDP->Ribosome_Tet Dissociates from Pi Pi

Caption: The TetM protein binds to the ribosome, inducing a conformational change that releases tetracycline.

References

Demeclocycline: A Comprehensive Pharmacological and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demeclocycline is a tetracycline (B611298) antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] While initially developed for its bacteriostatic properties against a wide range of gram-positive and gram-negative bacteria, its clinical applications have evolved.[2][3] Today, it is frequently utilized for its unique off-label application in managing the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion.[1][4] This is due to a distinct side effect where it induces a state of nephrogenic diabetes insipidus.[1][5] This technical guide provides an in-depth review of the pharmacology and toxicology of this compound, tailored for researchers, scientists, and drug development professionals.

I. Pharmacology

The pharmacological actions of this compound are twofold, encompassing its traditional role as an antibiotic and its specialized use in endocrinological disorders.

Mechanism of Action

A. Antibiotic Action: As a member of the tetracycline class, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3][6][7] The drug is lipophilic, allowing it to pass through the bacterial cell membrane.[8] It then binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][6][7] This action effectively halts the elongation of the polypeptide chain, thereby impairing bacterial growth.[7]

cluster_bacterium Bacterial Cell This compound This compound Ribosome_Complex 30S Ribosomal Subunit This compound->Ribosome_Complex Binds to Bacterial_Membrane Cell Membrane Protein_Synthesis Protein Synthesis Ribosome_Complex->Protein_Synthesis Blocks tRNA aminoacyl-tRNA tRNA->Ribosome_Complex Attachment Prevented Bacterial_Growth Bacterial Growth Impaired Protein_Synthesis->Bacterial_Growth

Caption: Antibiotic mechanism of this compound.

B. Action in SIADH (Nephrogenic Diabetes Insipidus Induction): this compound's efficacy in treating SIADH stems from its ability to counteract the effects of antidiuretic hormone (ADH), also known as vasopressin.[1][6][9] It induces a dose-dependent, reversible nephrogenic diabetes insipidus by interfering with the ADH signaling cascade in the renal collecting ducts.[1][5][10]

The mechanism involves the following steps:

  • Inhibition of Adenylyl Cyclase: After ADH binds to the vasopressin V2 receptor (V2R), this compound interferes with the intracellular second messenger cascade.[1] Specifically, it reduces the abundance of adenylate cyclase isoforms 3 and 5/6, which in turn decreases the generation of cyclic AMP (cAMP).[11][12]

  • Reduced Aquaporin-2 (AQP2) Expression: The decrease in cAMP levels leads to reduced AQP2 gene transcription and overall AQP2 protein abundance.[9][11][12]

  • Impaired Water Reabsorption: With lower levels of AQP2 water channels being translocated to the apical membrane of the collecting duct cells, water reabsorption from the urine is significantly diminished.[9][11] This results in aquaresis—an increase in free water excretion—which helps to correct the hyponatremia characteristic of SIADH.[4][9]

cluster_cell Collecting Duct Principal Cell ADH ADH (Vasopressin) V2R V2 Receptor ADH->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA AQP2_Vesicles AQP2 Vesicles PKA->AQP2_Vesicles Phosphorylates AQP2_Membrane AQP2 Insertion (Apical Membrane) AQP2_Vesicles->AQP2_Membrane Translocation Water_Reabsorption Water Reabsorption AQP2_Membrane->Water_Reabsorption This compound This compound This compound->AC Inhibits

Caption: this compound's mechanism of action in SIADH.

C. Inhibition of Collagenase Activity: Independent of its antibiotic properties, this compound, like other tetracyclines, can inhibit matrix metalloproteinases (MMPs), including collagenases.[13][14] This action is attributed to the chelation of zinc (Zn²⁺) and calcium (Ca²⁺) ions that are essential for the catalytic activity of these enzymes.[14] This property makes it a potential therapeutic agent for conditions characterized by excessive collagen degradation, such as periodontal disease.[13][15]

Pharmacokinetics

This compound is administered orally and is well-absorbed from the gastrointestinal tract, although its absorption is significantly reduced by food, dairy products, or antacids.[2][16]

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value Reference(s)
Bioavailability 60–80% (fasting) [1],[16]
Time to Peak (Tmax) ~4 hours [2],[3]
Peak Plasma Conc. (Cmax) 1.5–1.7 µg/mL (after 300 mg dose) [16],[17]
Protein Binding 40–90% (method-dependent) [1],[2],[17]
Metabolism Hepatic [1]
Elimination Half-life 10–17 hours [1],[16],[17]

| Excretion | Primarily renal (glomerular filtration) and via bile |[1],[17],[18] |

Pharmacodynamics

This compound is a primarily bacteriostatic agent.[2][3] It has a broad spectrum of activity against various gram-positive and gram-negative organisms, including Rickettsiae, Mycoplasma pneumoniae, and Chlamydia.[8][19][20] However, growing bacterial resistance has limited its use as a primary antibiotic for many common infections.[1]

Its key pharmacodynamic effect in non-antibiotic applications is the dose-dependent induction of nephrogenic diabetes insipidus, leading to polyuria and polydipsia.[1][5] This effect is reversible upon discontinuation of the drug.[5][21]

Clinical Uses
  • Bacterial Infections: Used for infections caused by susceptible organisms, such as Lyme disease, acne, bronchitis, and respiratory tract infections.[1][6][22]

  • Syndrome of Inappropriate Antidiuretic Hormone (SIADH): Widely used off-label to treat hyponatremia associated with SIADH when fluid restriction is ineffective.[1][6][22]

  • Other Uses: It has been used to treat plague, tularemia, and anthrax in patients who cannot take penicillin.[22]

II. Toxicology

The toxicological profile of this compound is similar to other tetracyclines, with some unique considerations related to its effect on renal function.

Adverse Effects

The side effects of this compound range from common gastrointestinal issues to more severe, dose-related toxicities.

Table 2: Summary of Adverse Effects of this compound

System Common Effects Serious/Less Common Effects Reference(s)
Gastrointestinal Nausea, vomiting, diarrhea, anorexia, epigastric distress Esophageal ulceration, pancreatitis, enterocolitis, glossitis [4],[23],[19]
Dermatologic Maculopapular and erythematous rashes Photosensitivity (more common than with other tetracyclines), Stevens-Johnson syndrome, exfoliative dermatitis [23]
Renal Dose-related BUN increase Nephrogenic diabetes insipidus, nephrotoxicity (especially in patients with cirrhosis) [23],[19],[21]
Hepatic - Hepatotoxicity, hepatic cholestasis [4],[19]
Neurologic Dizziness, headache Pseudotumor cerebri (benign intracranial hypertension) [4],[22],[19]
Hypersensitivity Urticaria, rash Anaphylaxis, angioneurotic edema, pericarditis, exacerbation of systemic lupus erythematosus [23]
Hematologic - Hemolytic anemia, thrombocytopenia, neutropenia, eosinophilia [19]

| Other | Tooth discoloration (in children <8), interference with bone development | - |[1],[22] |

Specific Toxicities
  • Photosensitivity: this compound is associated with a higher incidence of phototoxic reactions compared to other tetracyclines.[23] Patients should be advised to avoid prolonged sun exposure and use sunscreen.[22][23]

  • Nephrotoxicity: The drug can cause a dose-dependent and reversible nephrogenic diabetes insipidus.[5] Caution is required in patients with pre-existing renal impairment, and it should not be used for hyponatremia associated with cirrhosis due to the risk of worsening kidney function.[4][21]

  • Effects on Bone and Teeth: Like all tetracyclines, this compound is contraindicated in children under 8 years of age and in pregnant or nursing women. It can cause permanent yellow-gray-brown discoloration of teeth and interfere with bone development.[1][22][24]

  • Benign Intracranial Hypertension (Pseudotumor Cerebri): This condition, characterized by headache and blurred vision, has been reported and is a serious adverse effect.[19][22]

Drug Interactions

This compound interacts with numerous other drugs, which can alter its efficacy or increase the risk of toxicity.

Table 3: Clinically Significant Drug Interactions with this compound

Interacting Drug/Class Outcome Mechanism and Management Reference(s)
Antacids (Al, Ca, Mg), Iron, Bismuth Salts Decreased this compound absorption Chelation of this compound in the GI tract. Administer this compound at least 2 hours before or 4 hours after these agents. [2],[17],[18]
Penicillins Decreased penicillin efficacy Pharmacodynamic antagonism (bacteriostatic drug interfering with bactericidal drug). Avoid concomitant use. [16],[25],[18]
Oral Retinoids (e.g., Acitretin) Increased risk of pseudotumor cerebri Pharmacodynamic synergism. Avoid or use an alternate drug. [16],[26],[25]
Oral Anticoagulants Increased anticoagulant effect May impair prothrombin utilization or decrease vitamin K production by gut flora. Monitor INR closely. ,
Hormonal Contraceptives Decreased contraceptive effectiveness Alteration of intestinal flora. Advise use of an alternative non-hormonal contraceptive method. [22],[24],[18]

| Methoxyflurane | Potentially fatal nephrotoxicity | Synergistic toxic effect on the kidneys. Concomitant use is not recommended. |[18] |

III. Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the literature.

In Vitro Analysis of this compound's Effect on AQP2

This protocol is based on studies using cultured renal collecting duct cells to investigate the molecular mechanism of this compound.[11][12][27]

Objective: To determine the effect of this compound on vasopressin-induced AQP2 expression and cAMP generation.

Methodology:

  • Cell Culture: Mouse cortical collecting duct (mpkCCD) cells are cultured. These cells endogenously express AQP2 in a vasopressin-dependent manner. Before experiments, cells are incubated overnight in a serum- and hormone-deprived medium.[27]

  • Drug Treatment: Cells are pre-incubated with varying concentrations of this compound hydrochloride for a set period (e.g., 24-48 hours). Subsequently, cells are stimulated with a V2R agonist like deamino-8-D-arginine vasopressin (dDAVP) (e.g., 1 nM) for various durations depending on the endpoint (e.g., 30 minutes for cAMP measurement, 24 hours for protein analysis).[27]

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit. Cells are lysed to halt phosphodiesterase activity, and the assay is performed according to the manufacturer's instructions.[27]

  • Immunoblotting for Protein Abundance: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies against AQP2, adenylyl cyclase isoforms, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Signals are detected via chemiluminescence to quantify protein levels.[27]

Start mpkCCD Cell Culture Deprivation Serum/Hormone Deprivation (Overnight) Start->Deprivation Preincubation Pre-incubation with This compound (24-48h) Deprivation->Preincubation Stimulation Stimulation with dDAVP (V2R Agonist) Preincubation->Stimulation Split Stimulation->Split cAMP Cell Lysis & cAMP Measurement (ELISA) Split->cAMP Protein Cell Lysis & Protein Quantification Split->Protein Analysis Data Analysis cAMP->Analysis SDS_PAGE SDS-PAGE & Immunoblotting (AQP2, AC, β-actin) Protein->SDS_PAGE SDS_PAGE->Analysis

Caption: Workflow for in vitro analysis of AQP2 expression.
In Vivo SIADH Animal Model

This protocol describes the use of a rat model to study the physiological effects of this compound in a state mimicking SIADH.[11][27][28]

Objective: To evaluate the in vivo efficacy of this compound in reversing hyponatremia and altering urine concentration in an SIADH rat model.

Methodology:

  • Animal Model Induction: SIADH is induced in rats (e.g., Wistar rats) via continuous subcutaneous infusion of dDAVP using osmotic minipumps. This leads to water retention and hyponatremia.[27]

  • Housing and Baseline Measurements: Animals are housed in metabolic cages to allow for precise daily measurement of water intake, urine output, and body weight. Baseline measurements are taken before treatment.[27]

  • This compound Administration: The treatment group receives this compound mixed with food or administered by oral gavage for a specified period (e.g., 7 days). The control group receives a vehicle.[27]

  • Physiological and Biochemical Analysis:

    • Daily measurements of water intake and urine output are recorded.

    • Urine osmolality is measured using a freezing-point depression osmometer.

    • Blood samples are collected to measure serum sodium concentration.

    • At the end of the study, kidneys may be harvested for protein analysis (e.g., AQP2 abundance) via immunoblotting as described in the in vitro protocol.

Collagenase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on collagenase activity in tissue samples.[14]

Objective: To quantify the inhibition of collagenase activity by this compound hydrochloride.

Methodology:

  • Tissue Homogenate Preparation: Tissue samples are homogenized in an appropriate assay buffer. The homogenate is then centrifuged, and the supernatant containing the enzymes is collected.

  • Inhibitor and Substrate Preparation: Serial dilutions of this compound hydrochloride are prepared in the assay buffer. A fluorogenic collagenase substrate is prepared according to the manufacturer's instructions.

  • Assay Setup (96-well plate):

    • Test Wells: Tissue homogenate + this compound dilution.

    • Vehicle Control: Tissue homogenate + solvent used for this compound.

    • Positive Control: Purified active collagenase + assay buffer.

    • Negative Control: Assay buffer only (no enzyme).

  • Incubation: The plate is pre-incubated (e.g., at 37°C for 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement: The fluorogenic substrate is added to all wells to start the reaction. The fluorescence is measured over time using a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: The rate of substrate cleavage is calculated from the fluorescence measurements. The percentage of inhibition is determined by comparing the reaction rates in the test wells to the vehicle control. IC₅₀ values can be calculated from the dose-response curve.

Start Prepare Tissue Homogenate (Source of Collagenase) Setup Set up 96-Well Plate (Controls, Vehicle, this compound dilutions) Start->Setup Preincubation Pre-incubate Plate (Allow Inhibitor-Enzyme Interaction) Setup->Preincubation Substrate Add Fluorogenic Substrate to Initiate Reaction Preincubation->Substrate Measurement Measure Fluorescence Over Time (Microplate Reader) Substrate->Measurement Analysis Calculate Reaction Rates & Percent Inhibition Measurement->Analysis End Determine IC50 Value Analysis->End

Caption: Workflow for collagenase inhibition assay.

References

Methodological & Application

Application Notes and Protocols for Demeclocycline as a Bone Labeling Agent in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline, a member of the tetracycline (B611298) family of antibiotics, serves as an effective in vivo fluorochrome marker for bone histomorphometry. Its ability to chelate calcium allows it to be incorporated into newly mineralizing bone tissue.[1][2] This property makes it an invaluable tool for dynamic bone studies in murine models, enabling the visualization and quantification of bone formation over time. When administered to live animals, this compound deposits at sites of active mineralization, appearing as a fluorescent line under ultraviolet light in undecalcified bone sections.[1] By administering sequential doses of this compound or in combination with other fluorochromes, researchers can measure key parameters of bone formation, such as the mineral apposition rate (MAR) and the bone formation rate (BFR).[3]

These application notes provide a detailed protocol for the use of this compound as a bone labeling agent in mice, covering administration, tissue processing, and quantitative analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in murine bone labeling studies.

Table 1: this compound Dosage and Administration

ParameterRecommendationNotes
Administration Route Intraperitoneal (IP) InjectionA common and reliable method for systemic delivery.
Dosage 40 mg/kg body weightThis dosage has been effectively used in mice for bone labeling studies.[4]
Vehicle Sterile Saline or Phosphate-Buffered Saline (PBS)Ensure complete dissolution of the this compound hydrochloride.
Injection Volume 200 µLA typical volume for an intraperitoneal injection in mice.[4]

Table 2: Double Labeling Schedule for Dynamic Histomorphometry

Time PointActionPurpose
Day 0 Administer first this compound label (40 mg/kg, IP)To mark the initial position of the mineralizing front.
Day 0-7 No LabelingInter-label period to allow for measurable bone formation.
Day 7 Administer second this compound label (40 mg/kg, IP) or a different fluorochrome (e.g., Calcein)To mark the final position of the mineralizing front.
Day 9 Euthanize mice and collect bone tissueTo allow for the incorporation of the second label before tissue harvesting.

Note: The inter-label period can be adjusted depending on the expected rate of bone formation in the specific mouse model and experimental conditions.

Experimental Protocols

I. Preparation and Administration of this compound

Materials:

  • This compound hydrochloride powder

  • Sterile saline or PBS

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-gauge)

  • Scale for weighing mice

Procedure:

  • Preparation of this compound Solution:

    • On the day of injection, weigh the required amount of this compound hydrochloride powder.

    • Dissolve the powder in sterile saline or PBS to achieve the desired concentration for a 40 mg/kg dosage in a 200 µL injection volume. For example, for a 25g mouse, the required dose is 1 mg. To administer this in 200 µL, the concentration of the solution should be 5 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. Protect the solution from light.

  • Animal Handling and Injection:

    • Weigh each mouse to accurately calculate the injection volume.

    • Administer the this compound solution via intraperitoneal (IP) injection.

    • Return the mouse to its cage and monitor for any adverse reactions.

II. Preparation of Undecalcified Bone Sections

Materials:

  • Fixative: 10% Neutral Buffered Formalin (NBF) or 70% ethanol (B145695)

  • Dehydrating solutions: Graded ethanol series (70%, 80%, 90%, 100%)

  • Clearing agent (optional): Xylene

  • Embedding medium: Polymethyl methacrylate (B99206) (PMMA) or Optimal Cutting Temperature (OCT) compound for cryosectioning

  • Microtome (for plastic-embedded tissue) or Cryostat (for frozen tissue)

  • Microscope slides

Procedure for Plastic Embedding (PMMA):

  • Fixation: Immediately after euthanasia and dissection, fix the bones (e.g., femurs, tibiae) in 10% NBF for 24-48 hours at 4°C.

  • Dehydration: Dehydrate the fixed bones in a graded series of ethanol (e.g., 70%, 80%, 90%, and 100%) for 24 hours at each concentration.[5]

  • Infiltration and Embedding: Infiltrate the dehydrated bones with PMMA monomer and then embed in PMMA.[5][6] This process can take several days to weeks to ensure complete infiltration and polymerization.

  • Sectioning: Use a heavy-duty microtome with a tungsten carbide knife to cut sections of 4-10 µm thickness.[5][6]

  • Mounting: Mount the sections on microscope slides.

Procedure for Cryosectioning:

  • Fixation: Fix tissues as described above.

  • Cryoprotection: Incubate the fixed bones in a 30% sucrose (B13894) solution in PBS at 4°C until the tissue sinks.[7]

  • Embedding: Embed the cryoprotected tissue in OCT compound in a cryomold and freeze on dry ice or in liquid nitrogen.[7]

  • Sectioning: Use a cryostat to cut sections of 10 µm thickness.[7]

  • Mounting: Mount the sections on coated microscope slides and allow them to air-dry.[8]

III. Visualization and Quantitative Histomorphometry

Materials:

  • Fluorescence microscope with appropriate filter sets for this compound (excitation ~405 nm, emission ~530 nm).

  • Image analysis software (e.g., ImageJ, Bioquant).

Procedure:

  • Imaging:

    • View the unstained, undecalcified bone sections under a fluorescence microscope.

    • Capture images of the fluorescent this compound labels. The labels will appear as bright lines against the darker bone matrix.

  • Quantitative Analysis:

    • Mineral Apposition Rate (MAR): Measure the perpendicular distance between the two this compound labels at multiple points along the bone surface. Divide the average distance by the time interval between the injections (in days) to calculate the MAR in µm/day.

    • Mineralizing Surface per Bone Surface (MS/BS): Measure the total length of the single- and double-labeled surfaces and divide by the total bone surface length.

    • Bone Formation Rate (BFR): Calculate the BFR by multiplying the MAR by the MS/BS.

Signaling Pathways and Experimental Workflows

The incorporation of this compound into bone is primarily a chemical process of chelation with calcium at sites of active mineralization.[1] However, tetracyclines have also been shown to influence bone metabolism by affecting osteoblast and osteoclast activity, potentially through the Wnt signaling pathway and by inhibiting matrix metalloproteinases (MMPs).[9]

Bone_Remodeling_and_Demeclocycline_Incorporation cluster_resorption Bone Resorption cluster_formation Bone Formation Osteoclast Osteoclasts Resorption Bone Matrix Resorption Osteoclast->Resorption secrete acids & enzymes Osteoblast Osteoblasts Resorption->Osteoblast Coupling Factors Osteoid Osteoid Deposition (Unmineralized Matrix) Osteoblast->Osteoid Mineralization Mineralization Osteoid->Mineralization NewBone New Bone Formation Mineralization->NewBone This compound This compound This compound->Mineralization Chelates Calcium

Caption: Bone remodeling cycle and this compound incorporation.

Demeclocycline_Bone_Labeling_Workflow start Start: Experimental Mice injection1 Day 0: Inject this compound (40 mg/kg, IP) start->injection1 interlabel Day 0-7: Inter-label Period injection1->interlabel injection2 Day 7: Inject this compound (40 mg/kg, IP) interlabel->injection2 euthanasia Day 9: Euthanize & Collect Bones injection2->euthanasia processing Undecalcified Bone Processing (Fixation, Dehydration, Embedding) euthanasia->processing sectioning Sectioning (5-10 µm) processing->sectioning microscopy Fluorescence Microscopy sectioning->microscopy analysis Quantitative Histomorphometry (MAR, BFR/BS, MS/BS) microscopy->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for this compound bone labeling.

References

Demeclocycline in In Vitro Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline, a member of the tetracycline (B611298) class of antibiotics, has garnered significant interest beyond its antimicrobial properties for its potential applications in cancer research and other cellular studies. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro cell culture experiments. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on various cellular processes.

This compound's primary mechanism of action as an antibiotic is the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] However, emerging research has highlighted its role in modulating key signaling pathways implicated in cancer cell proliferation, survival, and other cellular functions. These include the inhibition of the mTOR pathway and potential modulation of STAT3 and NF-κB signaling cascades.[4]

Data Presentation: this compound Concentration and Effects

The effective concentration of this compound can vary significantly depending on the cell type and the biological process being investigated. The following tables summarize quantitative data from various studies to provide a reference for determining appropriate experimental concentrations.

Table 1: Effective Concentrations of this compound in Cancer Cell Lines

Cell LineCancer TypeConcentrationObserved EffectReference
Glioblastoma Brain Tumor-Initiating Cells (BTICs)Glioblastoma10 µMSignificant reduction in neurosphere formation.[5][6]
Glioblastoma Brain Tumor-Initiating Cells (BTICs)Glioblastoma1 µM, 5 µM, 10 µMDirect reduction in BTIC growth.[6]
Human Liver (Chang) Cell LineNot applicable (Hepatotoxicity study)Not specifiedHigher sensitivity to cytotoxicity compared to kidney cell lines.[5]
Proximal Kidney (LLC-PK1) & Distal Kidney (MDCK)Not applicable (Cytotoxicity study)Not specifiedMinimal toxic response.[5]

Table 2: Inferred Effects of Tetracycline Analogs on Signaling Pathways

CompoundSignaling PathwayCell LineConcentrationEffectReference
DoxycyclineNF-κBCutaneous T-cell Lymphoma (CTCL) cell linesDose-dependentInduces apoptosis, inhibits TNF-induced NF-κB activation.[7]
DoxycyclineNF-κBMicroglial cellsConcentration-dependentInhibits LPS-induced NF-κB nuclear translocation.[8]

Note: The effects on NF-κB are inferred from studies on doxycycline, a related tetracycline. Direct studies on this compound's impact on this pathway are limited.

Signaling Pathways and Experimental Workflows

This compound has been shown to influence several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and provide a visual representation of experimental workflows.

Signaling Pathways Modulated by this compound

demeclocycline_signaling_pathways cluster_inhibition This compound Inhibition cluster_protein_synthesis Protein Synthesis cluster_mTOR mTOR Pathway cluster_NFkB NF-κB Pathway (Inferred) cluster_STAT3 STAT3 Pathway (Potential Target) This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to mTOR mTOR This compound->mTOR Inhibits IKK IKK This compound->IKK Potentially Inhibits (Inferred) JAK JAK This compound->JAK Potential Target Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Leads to p70S6K p70S6K mTOR->p70S6K Phosphorylates Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth Promotes IκBα IκBα IKK->IκBα Phosphorylates NFkB NF-κB IKK->NFkB Activates (via IκBα degradation) IκBα->NFkB Inhibits Nucleus_NFkB Nuclear NF-κB NFkB->Nucleus_NFkB Translocates to Nucleus Gene_Transcription_NFkB Pro-inflammatory & Anti-apoptotic Genes Nucleus_NFkB->Gene_Transcription_NFkB Induces Transcription STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_STAT3 Nuclear p-STAT3 Dimer pSTAT3->Nucleus_STAT3 Dimerizes & Translocates Gene_Transcription_STAT3 Proliferation & Survival Genes Nucleus_STAT3->Gene_Transcription_STAT3 Induces Transcription

Fig 1. this compound's known and potential signaling targets.
Experimental Workflow for Assessing this compound's Effects

experimental_workflow cluster_workflow General Experimental Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat cells with This compound (various concentrations) start->treatment incubation Incubate for defined period (e.g., 24, 48, 72h) treatment->incubation harvest Harvest Cells incubation->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability western Western Blot Analysis (Protein expression & phosphorylation) harvest->western gene_expression Gene Expression Analysis (e.g., qPCR) harvest->gene_expression

Fig 2. A generalized workflow for in vitro experiments.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO) or 0.01 N Hydrochloric acid (HCl)

  • Sterile, light-protected microcentrifuge tubes

  • Sterile 0.22 µm syringe filter (if using HCl)

Protocol:

  • For DMSO stock:

    • Accurately weigh the desired amount of this compound hydrochloride powder.

    • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[6]

    • Gently vortex or pipette to ensure complete dissolution.

  • For HCl stock:

    • Accurately weigh the desired amount of this compound hydrochloride powder.

    • Dissolve the powder in 0.01 N HCl to create a stock solution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Immediately before use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or HCl as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Modulation

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the mTOR, STAT3, and NF-κB pathways following this compound treatment.

Materials:

  • Cells cultured in 6-well plates or larger culture dishes

  • This compound stock solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-STAT3, anti-STAT3, anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat with desired concentrations of this compound for the appropriate duration. Include a vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with inhibitors to the plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.

Conclusion

These application notes and protocols provide a foundation for investigating the in vitro effects of this compound. It is crucial to optimize the described protocols for each specific cell line and experimental setup. The provided data on effective concentrations and signaling pathways should serve as a valuable starting point for further research into the multifaceted biological activities of this compound.

References

Application Notes and Protocols for Demeclocycline Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline hydrochloride is a broad-spectrum, bacteriostatic antibiotic belonging to the tetracycline (B611298) class, derived from a mutant strain of Streptomyces aureofaciens.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, making it a valuable tool in microbiology and infectious disease research.[2] this compound binds to the 30S ribosomal subunit, and possibly the 50S subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting polypeptide chain elongation.[1][2][3][4][5][6][7] This document provides detailed protocols for the preparation of this compound hydrochloride stock solutions and their application in common research assays.

Physicochemical Properties and Storage

Proper handling and storage of this compound hydrochloride are crucial for maintaining its stability and efficacy in experimental settings. The compound is a yellow to orange crystalline solid.[1][3]

Table 1: Physicochemical and Storage Information for this compound Hydrochloride

PropertyValueReferences
Molecular Formula C₂₁H₂₂Cl₂N₂O₈[1][3]
Molecular Weight 501.3 g/mol [1][3]
Appearance Yellow to orange crystalline solid[1][3]
Storage (Powder) -20°C, protect from light and moisture.[1][3][8][9]
Storage (Stock Solution) Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1][8]

Solubility Data

The solubility of this compound hydrochloride can vary significantly depending on the solvent and pH. For biological experiments, it is essential to choose a solvent that is compatible with the assay and to be mindful of the final concentration of the solvent in the working solution, as organic solvents can have physiological effects.[10]

Table 2: Solubility of this compound Hydrochloride

SolventApproximate SolubilityReferences
Water 16-20 mg/mL[1]
PBS (pH 7.2) ~3.3 mg/mL[1][10]
DMSO ~100 mg/mL[1]
Dimethylformamide (DMF) ~1.4 mg/mL[10]
Methanol ~20 mg/mL[1]
Ethanol Soluble[3]
0.01 N HCl Recommended solvent for stock solutions[11][12]

Note: Aqueous solutions are not recommended for storage longer than one day.[10] The stability of this compound is higher in acidic conditions.[13][14]

Protocol 1: Preparation of a 10 mg/mL this compound Hydrochloride Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be further diluted in aqueous buffers or culture media for experimental use.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound hydrochloride powder and DMSO to room temperature.

  • Weighing: Accurately weigh 10 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile DMSO to the tube containing the powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[8]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to prevent contamination and degradation from repeated freeze-thaw cycles.[8]

  • Labeling and Storage: Clearly label the aliquots with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound hydrochloride exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis.

G cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit A_Site A-Site 50S_Subunit 50S Subunit Protein_Elongation Polypeptide Chain Elongation A_Site->Protein_Elongation Required for This compound This compound HCl This compound->30S_Subunit Binds to Inhibition Inhibition This compound->Inhibition Leads to tRNA Aminoacyl-tRNA tRNA->A_Site Attempts to bind Inhibition->tRNA Blocks binding Inhibition->Protein_Elongation Prevents

Caption: this compound binds the 30S subunit, blocking tRNA entry to the A-site.

Experimental Protocols

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the minimum concentration of this compound hydrochloride that inhibits the visible growth of a bacterial strain.[15][16]

Materials:

  • This compound hydrochloride stock solution (e.g., 1280 µg/mL in sterile water or 0.01 N HCl).[15]

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[15]

  • Bacterial isolate for testing.

  • Quality control strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™).[15]

  • Sterile 0.85% saline.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or turbidimeter.

  • Incubator (35°C ± 2°C).[15]

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.[15] This creates a range of concentrations (e.g., 0.06 to 64 µg/mL).

  • Inoculum Preparation: Suspend 3-5 bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension 1:100 in CAMHB to achieve a concentration of approx. 1 x 10⁶ CFU/mL.[15]

  • Inoculation: Within 15 minutes of preparation, add 50 µL of the diluted bacterial inoculum to each well (except sterility control wells). The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.[15][17]

  • Controls: Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only) for each isolate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[15][17]

  • Reading Results: After incubation, the MIC is the lowest concentration of this compound hydrochloride that completely inhibits visible bacterial growth.

G A Cell Seeding & Adherence B This compound HCl Treatment A->B C Incubation (Defined Period) B->C D Cell Lysis & Protein Extraction C->D E Downstream Analysis (e.g., Western Blot, qPCR, etc.) D->E

References

Application Notes and Protocols for Demeclocycline Administration in a Mouse Xenograft Model of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of demeclocycline, a tetracycline (B611298) antibiotic, in preclinical mouse xenograft models of cancer. This document synthesizes findings from recent research, offering detailed experimental protocols, quantitative data from related studies, and visualizations of molecular pathways and experimental workflows. This compound has shown potential anti-cancer activity, particularly against glioblastoma, by inhibiting the growth of brain tumor-initiating cells (BTICs) and modulating key signaling pathways.[1][2]

I. Application Notes

This compound's potential as an anti-cancer agent is linked to its ability to modulate specific signaling pathways within cancer cells.[1] Its primary applications in a xenograft model setting include:

  • Evaluation of Anti-Tumor Efficacy: Assessing the capacity of this compound to inhibit tumor growth, reduce tumor volume, and potentially prolong survival in a preclinical model.

  • Mechanism of Action Studies: Investigating the in vivo molecular pathways affected by this compound, such as the inhibition of the mTOR pathway.[1]

  • Combination Therapy Studies: Evaluating potential synergistic or additive effects when this compound is administered with standard-of-care chemotherapeutic agents.

A key mechanism of action identified in glioblastoma is the upregulation of DNA Damage Inducible Transcript 4 (DDIT4), a known inhibitor of the mTORC1 signaling pathway, which is critical for cell growth and proliferation.[1][2] While in vivo data for this compound is limited, studies on the related tetracycline, doxycycline (B596269), provide valuable insight into the potential efficacy and dosing for this class of antibiotics in xenograft models.[3]

II. Data Presentation: Efficacy of Tetracyclines

The following tables summarize available quantitative data on the anti-cancer effects of this compound and related compounds.

Table 1: In Vitro Efficacy of Tetracyclines on Brain Tumor-Initiating Cell (BTIC) Growth

Compound Concentration Cell Line Assay Result Reference
This compound 10 µM Glioblastoma BTICs Neurosphere Assay Significant reduction in sphere formation [1]
This compound 1, 5, 10 µM Glioblastoma BTICs AlamarBlue® Assay Dose-dependent reduction in cell viability [2]
Tetracycline 10 µM Glioblastoma BTICs Neurosphere Assay Less effective than this compound [1]

| Oxytetracycline | 10 µM | Glioblastoma BTICs | Neurosphere Assay | Less effective than this compound |[1] |

Table 2: In Vivo Efficacy of Doxycycline in Mouse Xenograft Models (for reference)

Cancer Type Mouse Model Treatment Dosage Duration Result Reference
Lung Carcinoma (NCI-H446) Nude Mouse Doxycycline 15, 30, 60 mg/kg 5 weeks Dose-dependent inhibition of tumor growth [3]

| Lewis Lung Carcinoma (LLC) | Nude Mouse | Doxycycline | 15, 30, 60 mg/kg | 5 weeks | Diminished tumor volume; Increased median survival time by 184-235% |[3] |

III. Experimental Protocols

The following protocols provide a framework for conducting a mouse xenograft study to evaluate this compound.

Protocol 1: Establishment of a Subcutaneous Xenograft Tumor Model

This protocol details the procedure for establishing a subcutaneous tumor model in immunodeficient mice.

Materials:

  • Cancer cell line of interest (e.g., glioblastoma, lung carcinoma).

  • Immunodeficient mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Matrigel or Cultrex BME (optional, can improve tumor take rate).[4]

  • Hemocytometer and Trypan blue.

  • Syringes (1 mL) and needles (27-30 gauge).

Procedure:

  • Cell Culture: Culture cancer cells in the recommended medium at 37°C with 5% CO2. Harvest cells during the logarithmic growth phase (70-80% confluency).

  • Cell Harvesting and Preparation:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge to pellet the cells.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel/BME.[4][5]

    • Perform a cell count and assess viability using Trypan blue. Viability should be >95%.[6]

    • Adjust the cell concentration to 1 x 10⁷ cells/mL in the final suspension. Keep on ice.

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.[6]

  • Cell Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Disinfect the injection site on the flank of the mouse with 70% ethanol.

    • Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10⁶ cells).[5]

  • Tumor Monitoring:

    • Monitor mice regularly for tumor development. Tumors typically become palpable within 1-2 weeks.

    • Measure tumor dimensions (length and width) every 2-3 days using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[5][6]

    • Monitor the body weight of the mice as an indicator of overall health.

    • Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).

Protocol 2: this compound Preparation and Administration

This protocol describes the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound hydrochloride (Sigma-Aldrich or equivalent).

  • DMSO (for stock solution).

  • Sterile PBS or saline (for final dilution).

  • Appropriate administration equipment (e.g., oral gavage needles, syringes for IP injection).

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.[2] Store in aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of administration, thaw a stock solution aliquot.

    • Dilute the stock solution to the desired final concentration with a suitable vehicle (e.g., sterile PBS).

    • Note: The final concentration of DMSO should be non-toxic to the animals (typically <5%). The optimal dosage for this compound in vivo has not been established and should be determined in pilot studies. A starting point could be extrapolated from doxycycline studies (15-60 mg/kg).[3]

  • Administration:

    • Randomly assign tumor-bearing mice into treatment and control groups.

    • Administer this compound to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection).

    • The control group should receive the vehicle only.

    • The frequency of administration will depend on the experimental design and should be determined from pilot studies.

Protocol 3: Neurosphere Assay (In Vitro Assessment)

This assay is used to assess the self-renewal capacity of cancer stem-like cells, such as BTICs.[1]

Materials:

  • Brain Tumor-Initiating Cells (BTICs).

  • BTIC culture medium.

  • This compound.

  • 96-well plates.

Procedure:

  • Plate isolated BTICs in a 96-well plate at a suitable density (e.g., 100,000 cells/well).

  • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control.[2]

  • Culture the cells for a period sufficient for neurosphere formation (typically 5-7 days).

  • Quantify the results by counting the number of spheres formed and/or measuring cell viability using a method like the AlamarBlue® assay.[2][7]

IV. Visualizations: Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting glioblastoma cell growth.

Demeclocycline_mTOR_Pathway cluster_legend Legend Activation Activation Inhibition Inhibition Key_Component Key Component Process Process This compound This compound DDIT4 DDIT4 (Upregulation) This compound->DDIT4 Induces mTORC1 mTORC1 Complex DDIT4->mTORC1 Inhibits Growth Cell Growth & Proliferation mTORC1->Growth Promotes

Caption: this compound-mediated inhibition of the mTORC1 signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a mouse xenograft study.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Harvest 2. Cell Harvesting & Viability Check Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Volume & Weight) Implantation->Tumor_Growth Grouping 5. Randomization into Control & Treatment Groups Tumor_Growth->Grouping Treatment 6. This compound Administration Grouping->Treatment Data_Collection 7. Continued Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Study Endpoint & Tumor Excision Data_Collection->Endpoint Analysis 9. Data Analysis & Interpretation Endpoint->Analysis

Caption: Standard workflow for a preclinical mouse xenograft cancer model study.

References

Demeclocycline for the Induction of Nephrogenic Diabetes Insipidus in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing demeclocycline to induce nephrogenic diabetes insipidus (NDI) in animal models. This information is intended to guide researchers in establishing reliable and reproducible models for studying renal water transport, the pathophysiology of NDI, and for the preclinical evaluation of novel therapeutic agents.

Introduction

Nephrogenic diabetes insipidus is a condition characterized by the inability of the kidneys to concentrate urine in response to the antidiuretic hormone (ADH), also known as vasopressin. This leads to the excretion of large volumes of dilute urine (polyuria) and a compensatory increase in thirst (polydipsia). This compound, a tetracycline (B611298) antibiotic, is a well-established agent for inducing NDI in both clinical and preclinical settings. Its mechanism of action involves the disruption of the ADH signaling cascade in the renal collecting ducts, primarily by inhibiting adenylyl cyclase and subsequently reducing the expression and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of principal cells.[1][2][3][4] This dose-dependent and reversible effect makes this compound a valuable tool for creating animal models of acquired NDI.[5]

Data Presentation

The following tables summarize the quantitative data from a study utilizing this compound to attenuate hyponatremia in a rat model of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) by inducing NDI.

Table 1: Key Physiological Parameters in a Rat Model of dDAVP-Induced Hyponatremia Treated with this compound. [2]

ParameterControl Group (dDAVP + Vehicle)This compound-Treated Group (dDAVP + 40 mg/kg/day this compound)
Plasma Sodium (mmol/L) 123 ± 2139 ± 1
Plasma Osmolality (mosmol/kgH₂O) 260 ± 4283 ± 2
Urine Volume (mL/24h) 15 ± 234 ± 3
Urine Osmolality (mosmol/kgH₂O) 805 ± 75439 ± 44

Data are presented as mean ± SEM.

Experimental Protocols

In Vivo Induction of Nephrogenic Diabetes Insipidus in a Rat Model

This protocol is based on the methodology described by Kortenoeven et al. (2013) for inducing NDI in the context of an SIADH model.[2]

Objective: To induce a state of nephrogenic diabetes insipidus in rats using this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • Desmopressin (dDAVP)

  • Osmotic minipumps

  • Metabolic cages

  • Equipment for blood and urine collection and analysis (e.g., osmometer, flame photometer)

Procedure:

  • Animal Acclimatization: Acclimate rats to individual metabolic cages for at least 3 days prior to the experiment. This allows for the collection of baseline data on water intake, urine output, and food consumption.

  • Induction of SIADH (Optional but recommended for a controlled model):

    • Surgically implant osmotic minipumps subcutaneously in the dorsal region of the rats under appropriate anesthesia.

    • The minipumps should be filled with dDAVP to deliver a continuous infusion (e.g., 5 ng/hour) to induce a state of antidiuresis.[2]

    • Provide a liquid diet to the rats to ensure consistent fluid and nutrient intake.[2]

  • This compound Administration:

    • Prepare a fresh solution of this compound hydrochloride in PBS.

    • Administer this compound at a dose of 40 mg/kg body weight once daily via intraperitoneal injection.[2]

    • The treatment duration is typically 8 days to establish a consistent state of NDI.[2]

    • A control group should receive daily intraperitoneal injections of the vehicle (PBS) only.

  • Monitoring and Sample Collection:

    • Throughout the study period, record daily water intake, urine output, and body weight.

    • Collect 24-hour urine samples for the measurement of urine osmolality and volume.

    • At the end of the study, collect blood samples via an appropriate method (e.g., cardiac puncture under terminal anesthesia) for the analysis of plasma sodium and osmolality.

  • Data Analysis:

    • Compare the measured parameters (urine volume and osmolality, plasma sodium and osmolality) between the this compound-treated group and the control group using appropriate statistical methods.

Expected Outcome:

Rats treated with this compound are expected to exhibit a significant increase in urine volume and a corresponding decrease in urine osmolality compared to the control group, indicative of NDI.[2] Plasma sodium and osmolality are expected to be higher in the this compound-treated group, reflecting the reversal of dDAVP-induced hyponatremia.[2]

Oral Gavage Administration of this compound in Rodents

While intraperitoneal injection provides precise dosing, oral gavage is a common and effective alternative for administering this compound in rodent studies.

Objective: To administer a precise oral dose of this compound to a rat or mouse.

Materials:

  • This compound hydrochloride

  • Appropriate vehicle (e.g., sterile water, 0.9% saline)

  • Animal scale

  • Properly sized oral gavage needle (flexible or curved with a ball tip is recommended)

  • Syringe

Procedure:

  • Preparation:

    • Weigh the animal to accurately calculate the required dose and volume.

    • Prepare the this compound solution in the chosen vehicle. Ensure complete dissolution.

    • The maximum volume for oral gavage is typically 10 ml/kg for mice and 20 ml/kg for rats.

  • Measurement of Gavage Needle Insertion Length:

    • Measure the distance from the animal's mouth to the last rib to determine the appropriate insertion depth. Mark the gavage needle to avoid over-insertion.

  • Animal Restraint:

    • Restrain the animal firmly but gently to immobilize the head and body. For rats, this can be done by holding the animal around the thorax. For mice, scruffing the neck is a common technique.

  • Gavage Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal may exhibit swallowing reflexes.

    • If any resistance is met, do not force the needle. Withdraw and attempt re-insertion.

    • Once the needle is correctly positioned in the esophagus, administer the solution from the syringe.

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing.

Mandatory Visualization

Demeclocycline_Signaling_Pathway cluster_membrane Cell Membrane V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC Activates ATP ATP ADH ADH (Vasopressin) ADH->V2R This compound This compound This compound->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle Phosphorylates & Promotes Translocation AQP2_Membrane AQP2 AQP2_Vesicle->AQP2_Membrane Inserts into Membrane Water_Reabsorption Water Reabsorption AQP2_Membrane->Water_Reabsorption Facilitates

Caption: ADH signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (8 days) cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (Metabolic Cages) dDAVP_Pump dDAVP Osmotic Minipump Implantation (Optional) Acclimatization->dDAVP_Pump Demeclocycline_Admin This compound Administration (40 mg/kg/day, IP or Gavage) dDAVP_Pump->Demeclocycline_Admin Control_Admin Vehicle Administration dDAVP_Pump->Control_Admin Daily_Measurements Record Water Intake, Urine Output, Body Weight Demeclocycline_Admin->Daily_Measurements Control_Admin->Daily_Measurements Sample_Collection Urine & Blood Sample Collection Daily_Measurements->Sample_Collection At study termination Analysis Measure Urine Osmolality, Plasma Sodium & Osmolality Sample_Collection->Analysis

Caption: Workflow for inducing NDI in a rat model using this compound.

References

Application of Demeclocycline in Tet-On and Tet-Off Gene Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetracycline (B611298) (Tet)-inducible gene expression systems, including the Tet-On and Tet-Off systems, are powerful tools for the precise and reversible control of gene expression in eukaryotic cells.[1][2][3] These systems rely on the interaction between the tetracycline repressor protein (TetR) and the tetracycline operator (tetO) sequence, which can be modulated by tetracycline and its analogs.[2][4] Doxycycline (B596269) is the most commonly used effector molecule for these systems.[3][5] However, Demeclocycline, another tetracycline analog, presents a viable and potent alternative for inducing gene expression.[1] This document provides detailed application notes and protocols for the use of this compound in both Tet-On and Tet-Off systems.

Mechanism of Action

The core of the Tet systems is the TetR protein, which binds to the tetO sequences in the promoter region of a gene of interest, thereby controlling its transcription. The presence or absence of a tetracycline analog determines the binding of TetR or its modified versions to the tetO sequence.[2][4]

Tet-Off System: In the Tet-Off system, the tetracycline-controlled transactivator (tTA), a fusion of TetR and the VP16 activation domain, binds to the tetO sequences in the absence of an effector and activates gene expression. When this compound is added to the culture medium, it binds to tTA, causing a conformational change that prevents it from binding to the tetO sequence, thus turning gene expression off.[1][2]

Tet-On System: The Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA). In its native state, rtTA is unable to bind to the tetO sequences. The addition of this compound induces a conformational change in rtTA, enabling it to bind to the tetO sequence and activate gene transcription.[1][2][3] More advanced versions, such as rtTA2S-M2, exhibit improved sensitivity to doxycycline and lower basal expression.[1][6]

Signaling Pathways

Tet_Off_System cluster_0 Without this compound cluster_1 With this compound tTA tTA tetO tetO tTA->tetO Binds Gene Gene of Interest tetO->Gene Activates Transcription This compound This compound tTA_inactive tTA (Inactive) This compound->tTA_inactive Binds tetO_off tetO tTA_inactive->tetO_off Cannot Bind Gene_off Gene of Interest (OFF)

Figure 1: Mechanism of the Tet-Off gene expression system.

Tet_On_System cluster_0 Without this compound cluster_1 With this compound rtTA rtTA (Inactive) tetO tetO rtTA->tetO Cannot Bind Gene Gene of Interest (OFF) This compound This compound rtTA_active rtTA (Active) This compound->rtTA_active Binds tetO_on tetO rtTA_active->tetO_on Binds Gene_on Gene of Interest (ON) tetO_on->Gene_on Activates Transcription

Figure 2: Mechanism of the Tet-On gene expression system.

Quantitative Data Summary

The following tables summarize the comparative efficacy and cytotoxicity of this compound and Doxycycline. It is important to note that the optimal concentration should be determined empirically for each cell line and experimental setup.

Table 1: Comparison of Effector Concentrations for the Tet-Off System in HeLa Cells

EffectorConcentration for 50% Inhibition (ng/mL)Relative Potency vs. Doxycycline
Doxycycline0.041
This compound0.40.1

Data adapted from "Tetracycline Derivatives: Alternative Effectors for Tet Transregulators". The study used a HeLa cell line with a stably integrated tTA and a Ptet-1 driven luciferase reporter construct.[1]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineTissue of OriginRelative Toxicity
LLC-PK(1)Porcine KidneyMinimal
MDCKCanine KidneyMinimal
ChangHuman LiverHigher than Tetracycline

Data adapted from "In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines". Cytotoxicity was assessed by LDH leakage.[4] Note: Specific IC50 values were not provided in the abstract. Further dose-response experiments are recommended for specific cell lines like HEK293, HeLa, and Jurkat.

Experimental Protocols

The following are generalized protocols for using this compound to induce gene expression in mammalian cells. Specific parameters should be optimized for your experimental system.

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound hydrochloride.

  • Solvent: For cell culture applications, dissolve this compound hydrochloride in sterile deionized water, 0.01 N HCl, or 70% ethanol (B145695) to prepare a stock solution of 1-10 mg/mL.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for optimal performance.

Protocol 2: Induction of Gene Expression in a Tet-On System

This protocol provides a general guideline for inducing gene expression in a stable cell line expressing the rtTA transactivator and a gene of interest under the control of a tetracycline-responsive promoter.

  • Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase at the time of analysis.

  • This compound Addition: The following day, replace the medium with fresh medium containing the desired final concentration of this compound. Based on available data for similar tetracycline analogs, a starting concentration range of 10-1000 ng/mL is recommended for optimization.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours). The optimal incubation time will depend on the kinetics of your gene of interest's expression and protein stability.

  • Analysis: Harvest the cells and analyze the expression of the gene of interest using appropriate methods such as qRT-PCR, Western blotting, or functional assays.

Protocol 3: Repression of Gene Expression in a Tet-Off System

This protocol provides a general guideline for repressing gene expression in a stable cell line expressing the tTA transactivator.

  • Cell Culture: Culture the cells under normal conditions where the gene of interest is constitutively expressed.

  • This compound Addition: To repress gene expression, add this compound to the culture medium at the desired final concentration. A starting concentration of approximately 0.4 ng/mL is suggested based on the HeLa cell data, but a dose-response curve should be generated for your specific cell line.

  • Incubation: Incubate the cells for a sufficient period to allow for the turnover of the existing mRNA and protein of the gene of interest. This time will vary depending on the stability of the specific mRNA and protein.

  • Analysis: Harvest the cells and analyze the repression of the gene of interest.

Experimental Workflow

Experimental_Workflow start Start: Stable cell line with Tet-system seed_cells Seed cells in multi-well plates start->seed_cells prepare_inducer Prepare this compound dilutions seed_cells->prepare_inducer add_inducer Add this compound to cells prepare_inducer->add_inducer incubate Incubate for 24-72 hours add_inducer->incubate harvest Harvest cells incubate->harvest analysis Analyze gene expression (qRT-PCR, Western Blot, etc.) harvest->analysis end End: Quantify gene expression analysis->end

Figure 3: General experimental workflow for this compound induction.

Important Considerations

  • Dose-Response Optimization: It is critical to perform a dose-response curve for this compound in your specific cell line to determine the optimal concentration that provides maximal induction (in Tet-On) or repression (in Tet-Off) with minimal cytotoxicity.

  • Cytotoxicity: Assess the cytotoxicity of this compound in your cell line using standard assays such as MTT or LDH assays to ensure that the chosen concentration does not adversely affect cell viability.

  • Serum Effects: Some batches of fetal bovine serum (FBS) may contain tetracyclines, which can interfere with the regulation of Tet-inducible systems. It is recommended to use tetracycline-free FBS.

  • Light Sensitivity: this compound is light-sensitive. Protect stock solutions and media containing this compound from light to prevent degradation.

  • Stability: Aqueous solutions of this compound are not stable for long-term storage. It is best to prepare fresh solutions for each experiment or use aliquots stored at -80°C for no longer than six months.

Conclusion

This compound is a potent effector for both Tet-On and Tet-Off gene expression systems. While doxycycline is more commonly used and may be more potent in some systems, this compound offers a reliable alternative.[1] Careful optimization of the working concentration and consideration of its stability and potential cytotoxicity are essential for its successful application in regulating gene expression. The protocols and data provided in this document serve as a guide for researchers to effectively incorporate this compound into their experimental designs.

References

Application Note: Spectrophotometric Determination of Demeclocycline Concentration in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demeclocycline is a broad-spectrum tetracycline (B611298) antibiotic used in the treatment of various bacterial infections.[1][2] Accurate determination of its concentration in solutions is crucial for pharmaceutical quality control, formulation development, and research purposes.[3] Spectrophotometry offers a simple, rapid, and cost-effective approach for the quantitative analysis of this compound.[1] This document provides detailed protocols for three distinct spectrophotometric methods for determining this compound concentration: Direct UV-Vis Spectrophotometry in Alkaline Medium, First-Derivative Spectrophotometry, and Colorimetric Determination via Complexation with Molybdenum(VI).

Method 1: Direct UV-Vis Spectrophotometry in Alkaline Medium

This method relies on the intrinsic ultraviolet (UV) absorbance of this compound, which is enhanced and shifted in an alkaline medium, allowing for sensitive and selective measurement.

Experimental Protocol

1. Materials and Reagents:

  • This compound Hydrochloride Reference Standard (USP grade)

  • 5 N Sodium Hydroxide (NaOH)

  • 0.1 N Hydrochloric Acid (HCl)

  • Distilled or deionized water

  • Volumetric flasks (10 mL, 100 mL, 250 mL)

  • Pipettes

2. Preparation of Standard Solutions:

  • Stock Solution (160 µg/mL): Accurately weigh about 40 mg of this compound Hydrochloride Reference Standard and transfer it to a 250-mL volumetric flask. Dissolve in 2 mL of 0.1 N HCl and dilute to volume with water.[4]

  • Working Standard Solution (16 µg/mL): Pipette 10.0 mL of the stock solution into a 100-mL volumetric flask. Add approximately 75 mL of water and 5.0 mL of 5 N NaOH. Dilute to volume with water and mix well.[4]

3. Preparation of Sample Solution:

  • Prepare a sample solution expected to contain approximately 40 mg of this compound in a 250-mL volumetric flask, following the same initial dissolution steps as the standard stock solution.

  • Transfer 10.0 mL of this solution to a 100-mL volumetric flask, add about 75 mL of water and 5.0 mL of 5 N NaOH, dilute with water to volume, and mix.[4]

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to measure absorbance in the UV range.

  • Use a solution prepared in the same manner as the working standard but without the this compound as the blank.

  • Measure the absorbance of the working standard and sample solutions exactly 6 minutes after the addition of NaOH at the wavelength of maximum absorbance, which is approximately 380 nm.[4]

5. Calculation of Concentration: Calculate the concentration of this compound in the sample solution using the following formula:

Csample = (Asample / Astandard) * Cstandard

Where:

  • Csample = Concentration of this compound in the sample solution

  • Asample = Absorbance of the sample solution

  • Astandard = Absorbance of the working standard solution

  • Cstandard = Concentration of the working standard solution

Method 2: First-Derivative Spectrophotometry

First-derivative spectrophotometry enhances the resolution of overlapping spectra and can be used for the determination of this compound in the presence of other substances. This method utilizes the zero-crossing technique for quantification.

Experimental Protocol

1. Materials and Reagents:

  • This compound Hydrochloride

  • Buffer solution (pH 3.0)

  • Double distilled water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

2. Preparation of Standard Solutions:

  • Stock Solution (0.5 mg/mL): Prepare a stock solution of this compound by dissolving an accurately weighed amount in double distilled water. For instance, dissolve 50 mg in 100 mL of water.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 10 to 50 µg/mL by diluting appropriate aliquots of the stock solution.[5] For each standard, place the aliquot in a 10 mL volumetric flask, add 5 mL of pH 3.0 buffer, and dilute to the mark with double distilled water.[5]

3. Preparation of Sample Solution:

  • Prepare the sample solution to have an expected this compound concentration within the calibration range. Dilute the sample with double distilled water and pH 3.0 buffer in the same ratio as the standards.

4. Spectrophotometric Measurement:

  • Record the zero-order absorption spectra of the standard solutions from 200 to 450 nm against a blank solution (5 mL of pH 3.0 buffer diluted to 10 mL with double distilled water).

  • Compute the first-derivative spectra for the standard solutions.

  • Measure the amplitude of the first-derivative peaks at the analytical wavelengths of 281 nm, 313.5 nm, 332 nm, 353.5 nm, 382 nm, and 391.5 nm.[5]

5. Calculation of Concentration:

  • Construct a calibration curve by plotting the first-derivative amplitude at the chosen analytical wavelength versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution by interpolating its first-derivative amplitude on the calibration curve.

Method 3: Colorimetric Determination via Complexation with Molybdenum(VI)

This colorimetric method is based on the formation of a stable, yellow-colored complex between this compound and Molybdenum(VI), with the absorbance of the complex being proportional to the drug concentration.[1]

Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Molybdenum(VI) solution

  • Double distilled water

  • Volumetric flasks (25 mL)

  • Pipettes

2. Preparation of Standard Solutions:

  • Stock this compound Solution: Prepare a stock solution of this compound in double distilled water.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.962 to 7.36 µg/mL by diluting the stock solution.[1][3]

3. Preparation of Sample Solution:

  • Prepare the sample solution to have an expected this compound concentration within the Beer's law range.

4. Complex Formation and Measurement:

  • In a series of 25 mL volumetric flasks, pipette aliquots of the standard solutions and the sample solution.

  • Add a specific volume of the Molybdenum(VI) solution to each flask.

  • Dilute to the mark with double distilled water and mix well.

  • Measure the absorbance of the resulting yellow-colored complex at the wavelength of maximum absorbance (around 405 nm) against a reagent blank.[1] The complex is stable for over 90 minutes.[1]

5. Calculation of Concentration:

  • Create a calibration curve by plotting the absorbance values of the standard solutions against their respective concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation

ParameterMethod 1: Direct UV-VisMethod 2: First-DerivativeMethod 3: Molybdenum(VI) Complex
Principle Intrinsic UV absorbance in alkaline mediumFirst-derivative of absorbance spectrumColorimetric, complex formation
Wavelength (λmax) ~380 nm[4]281, 313.5, 332, 353.5, 382, 391.5 nm[5]~405 nm[1]
Linear Range Not specified, depends on instrument10 - 50 µg/mL[5]0.962 - 7.36 µg/mL[1][3]
Solvent/Medium 0.05 N NaOHpH 3.0 buffer[5]Double distilled water
Key Reagents 5 N NaOH, 0.1 N HClpH 3.0 buffer solutionMolybdenum(VI) solution

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_std Prepare Standard Solutions measurement Measure Absorbance prep_std->measurement prep_sample Prepare Sample Solution prep_sample->measurement calibration Construct Calibration Curve measurement->calibration blank Prepare and Measure Blank blank->measurement calculation Calculate Concentration calibration->calculation

Caption: General workflow for spectrophotometric analysis.

method_selection start Need to quantify This compound? interference Interfering substances present? start->interference sensitivity High sensitivity required? interference->sensitivity No derivative Method 2: First-Derivative interference->derivative Yes direct_uv Method 1: Direct UV-Vis sensitivity->direct_uv No complex Method 3: Molybdenum(VI) Complex sensitivity->complex Yes

Caption: Decision tree for method selection.

complexation_pathway DMC This compound (Colorless) Complex This compound-Mo(VI) Complex (Yellow) DMC->Complex MoVI Molybdenum(VI) (Colorless) MoVI->Complex

Caption: Principle of the Molybdenum(VI) complexation method.

References

Application Notes and Protocols: Long-Term Stability of Demeclocycline in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline, a tetracycline (B611298) antibiotic derived from a mutant strain of Streptomyces aureofaciens, is a vital tool in various research applications.[1][2] It is widely utilized for its bacteriostatic properties, which stem from its ability to inhibit bacterial protein synthesis.[2][3] Beyond its antimicrobial activity, this compound is also employed in studies investigating the regulation of aquaporin-2 expression and as an inhibitor of arginine vasopressin in the therapy of hyponatremia.[2][4] Given its diverse applications in cell-based assays, understanding the long-term stability of this compound in cell culture media is critical for ensuring the reproducibility and accuracy of experimental results.

These application notes provide a comprehensive guide to the factors influencing this compound stability, protocols to determine its stability in specific cell culture systems, and its known mechanisms of action.

Physicochemical Properties and Stability Profile

This compound hydrochloride is a yellow crystalline powder with pH-dependent solubility.[5] It is more soluble in acidic conditions and is sensitive to light, necessitating protection from photodegradation during storage and handling.[5]

Factors Affecting Stability

Several factors can influence the stability of this compound in cell culture media:

  • pH: this compound is more stable in acidic environments.[6][7][8] The typical pH of cell culture media (7.2-7.4) may affect its long-term stability.

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the degradation of chemical compounds.

  • Light Exposure: As a photosensitive compound, exposure to light can lead to the degradation of this compound.[5][6]

  • Media Components: The complex composition of cell culture media, including salts, amino acids, vitamins, and serum proteins, can potentially interact with this compound and affect its stability and availability. Tetracyclines are known to chelate divalent cations such as Ca²⁺ and Mg²⁺, which are present in culture media.[5]

  • Enzymatic Degradation: The presence of cells and serum in the culture medium can introduce enzymes that may metabolize this compound.

Known Degradation Products

The degradation of this compound can lead to the formation of various related compounds. Common degradation products for tetracyclines include epimers and dehydration products. Identified related compounds and degradation products for this compound include:

  • 4-epithis compound

  • Anhydrothis compound

  • Demethyl-demeclocycline

  • N-oxide derivatives

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the long-term stability of this compound in commonly used cell culture media such as DMEM and RPMI-1640 at 37°C. The following tables are provided as templates for researchers to populate with data generated using the protocols outlined in this document.

Table 1: Stability of this compound in Aqueous Solutions

Storage ConditionDurationPercent LossReference
4°C48 hoursNo loss observed[9][10]
4°C72 hours4% - 13%[9][10]
25°C24 hoursNo loss observed[9][10]
25°C48 hours0% - 18%[9][10]

Table 2: Template for this compound Stability in Cell Culture Media at 37°C

Cell Culture MediumTime Point (hours)Concentration Remaining (%)Degradation Products Detected
DMEM (High Glucose)0100-
24Data to be generatedData to be generated
48Data to be generatedData to be generated
72Data to be generatedData to be generated
RPMI-16400100-
24Data to be generatedData to be generated
48Data to be generatedData to be generated
72Data to be generatedData to be generated

Experimental Protocols

The following protocols provide a framework for determining the long-term stability of this compound in a specific cell culture medium.

Preparation of this compound Stock Solution

Proper preparation and storage of stock solutions are crucial for accurate and reproducible experiments.

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.

  • Dissolution: Dissolve the powder in a suitable solvent. For cell culture applications, dissolving in 70% ethanol (B145695) or DMSO is a common practice.[5] For a 10 mg/mL stock solution in DMSO, add 1 mL of high-purity DMSO to 10 mg of this compound hydrochloride powder.[5]

  • Mixing: Vortex or sonicate at room temperature until the powder is completely dissolved. The solution should be clear and yellow.[5]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[5] It is recommended to store aliquots at -20°C for up to one month or -80°C for up to six months to minimize degradation.[5] Avoid repeated freeze-thaw cycles.

Protocol for Determining this compound Stability in Cell Culture Medium

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time.

  • Prepare Working Solutions: Spike the cell culture medium of interest (e.g., DMEM with 10% FBS) with the this compound stock solution to the final desired concentration (e.g., 10 µg/mL). Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference. Store it at -80°C until analysis.

  • Incubation: Place the remaining medium in a sterile, capped tube in a 37°C incubator with the appropriate CO₂ concentration to maintain the medium's pH.

  • Time Point Collection: At predetermined time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect aliquots of the incubated medium. Immediately store each aliquot at -80°C to halt further degradation.

  • Sample Preparation for HPLC Analysis:

    • Thaw the samples.

    • Perform protein precipitation to remove interfering substances from the media. A common method is to add a 2:1 v/v ratio of a precipitating agent like acetonitrile (B52724) to the sample.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Analyze the concentration of this compound in each sample using a validated HPLC method with UV detection (e.g., at 254 nm).[11]

    • A suitable HPLC column, such as a poly(styrene-divinylbenzene) copolymer column, should be used.[11]

  • Data Analysis:

    • Calculate the concentration of this compound at each time point based on a standard curve.

    • Determine the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life in the specific cell culture medium.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It reversibly binds to the 30S ribosomal subunit and may also interact with the 50S subunit.[2] This binding prevents the aminoacyl-tRNA from attaching to the A site of the ribosome, thereby halting the elongation of the polypeptide chain.[2][3]

G cluster_bacterial_cell Bacterial Cell This compound This compound Ribosome 30S & 50S Ribosomal Subunits This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits tRNA Aminoacyl-tRNA tRNA->Ribosome Binding blocked by This compound

Caption: this compound's mechanism of bacterial protein synthesis inhibition.

Inhibition of Antidiuretic Hormone (ADH) Action

In mammalian systems, this compound is known to inhibit the action of antidiuretic hormone (ADH), also known as vasopressin. It interferes with the intracellular second messenger cascade by inhibiting the activation of adenylyl cyclase after ADH binds to the vasopressin V₂ receptors in the kidney.[3] This leads to a reduction in the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, resulting in decreased water reabsorption.

G cluster_kidney_cell Kidney Collecting Duct Cell ADH ADH (Vasopressin) V2R V2 Receptor ADH->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane_Insertion Membrane Insertion of AQP2 AQP2->Membrane_Insertion Promotes Water_Reabsorption Water Reabsorption Membrane_Insertion->Water_Reabsorption Increases This compound This compound This compound->AC Inhibits Activation

Caption: this compound's inhibition of the ADH signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.

G Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Spike_Media Spike Cell Culture Media Prep_Stock->Spike_Media T0_Sample Collect T=0 Sample (Store at -80°C) Spike_Media->T0_Sample Incubate Incubate Media at 37°C Spike_Media->Incubate Prep_HPLC Prepare Samples for HPLC (Protein Precipitation) T0_Sample->Prep_HPLC Collect_Samples Collect Samples at Time Points (Tx) Incubate->Collect_Samples e.g., 6, 12, 24, 48, 72h Collect_Samples->Prep_HPLC HPLC_Analysis Analyze by HPLC Prep_HPLC->HPLC_Analysis Data_Analysis Analyze Data and Determine Stability HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound stability testing.

References

Application Notes and Protocols: Demeclocycline Hydrochloride Solubility in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of demeclocycline hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), two common laboratory solvents. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's primary mechanism of action.

Quantitative Solubility Data

The solubility of this compound Hydrochloride is a critical factor for the preparation of stock solutions and in vitro assays. The following table summarizes the available solubility data in DMSO and ethanol. It is important to note that solubility can be influenced by factors such as temperature, the purity of the compound, and the presence of other solutes.[1]

CompoundSolventReported SolubilityNotes
This compound HydrochlorideDimethyl Sulfoxide (DMSO)126 mg/mL[2]Sonication is recommended to aid dissolution.[2]
This compound HydrochlorideEthanol (EtOH)Slightly soluble[3]One source indicates solubility is less than 1 mg/mL, describing it as insoluble or slightly soluble.[2] For cell culture applications, a stock solution in 70% ethanol is sometimes used.[1]
This compound HydrochlorideWater25 mg/mL[2]Sonication is recommended.[2] Solubility is pH-dependent, with higher solubility in acidic conditions.[1]

Experimental Protocol: Determining this compound Hydrochloride Solubility

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation solubility of this compound Hydrochloride in a specified solvent (DMSO or ethanol) at a controlled temperature.

Materials:

  • This compound Hydrochloride powder

  • High-purity DMSO

  • Anhydrous Ethanol

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Thermostatically controlled shaker or water bath

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound Hydrochloride powder to a series of vials, each containing a known volume of the respective solvent (DMSO or ethanol).

    • The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[4]

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker within a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid.

    • Alternatively, centrifuge the samples to pellet the undissolved material.[4]

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any residual microparticles.[4]

  • Quantification:

    • Prepare a series of standard solutions of this compound Hydrochloride of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • A standard calibration curve should be generated to accurately determine the concentration.[4]

  • Data Reporting:

    • The solubility is reported as the mean concentration from replicate experiments (typically n=3), expressed in units such as mg/mL.[4]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the mechanism of action of this compound Hydrochloride.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification prep_solution Prepare Supersaturated Solution (Excess this compound HCl in Solvent) equilibration Agitate for 24-72h at Controlled Temperature prep_solution->equilibration Incubate separation Centrifuge/Sediment to Separate Solid equilibration->separation Achieve Equilibrium filtration Filter Supernatant (0.22 µm filter) separation->filtration quantification Quantify Concentration (HPLC/UV-Vis) filtration->quantification

Figure 1. Experimental workflow for determining the solubility of this compound Hydrochloride.

This compound hydrochloride exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[5] It binds to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[5] This action halts the addition of new amino acids to the growing peptide chain, leading to a bacteriostatic effect.[5][6]

mechanism_of_action cluster_bacterium Bacterial Cell This compound This compound HCl ribosome_30S 30S Ribosomal Subunit This compound->ribosome_30S binds to trna Aminoacyl-tRNA ribosome_30S->trna blocks binding of protein_synthesis Protein Synthesis trna->protein_synthesis is essential for bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth leads to

Figure 2. Signaling pathway for the antibacterial mechanism of this compound Hydrochloride.

References

Application Notes and Protocols for Intraoperative Fluorescence Delineation of Brain Tumors with Demeclocycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline, a tetracycline (B611298) antibiotic, has emerged as a promising agent for intraoperative fluorescence-guided surgery (FGS) of brain tumors. Its intrinsic fluorescent properties allow for the demarcation of neoplastic tissue from the surrounding healthy brain parenchyma, potentially improving the extent of resection. This document provides detailed application notes and protocols for the use of this compound in this context, based on available preclinical and clinical research. This compound is being investigated to determine the lowest effective dose for intraoperative tumor cell detection through fluorescence, which causes tumor cells to appear brightly illuminated compared to their surroundings.[1][2][3]

Principle of Action

The precise mechanism of selective accumulation and fluorescence of this compound in brain tumors is not fully elucidated but is thought to involve several factors. Tetracyclines are known to exhibit a high affinity for mitochondria, which are often more abundant in rapidly proliferating cancer cells.[4] The binding of this compound within the tumor microenvironment may lead to an altered fluorescence profile compared to normal tissue.

Furthermore, this compound has demonstrated direct anti-tumor activity by reducing the growth of brain tumor-initiating cells (BTICs) and indirect anti-tumor effects through the stimulation of monocytes.[5][6] This dual-mode of action, combining fluorescence delineation with potential therapeutic effects, makes this compound a compelling candidate for further investigation in neuro-oncology.

Data Presentation

While clinical trials have been initiated to assess the efficacy of this compound for intraoperative brain tumor delineation, specific quantitative data on fluorescence intensity, tumor-to-background ratios, sensitivity, and specificity are not yet widely published. The following tables provide a framework for the types of data that should be collected and analyzed in preclinical and clinical studies.

Table 1: Preclinical/Clinical Study Parameters for this compound Administration

ParameterIn Vivo (Human Clinical Trial)Ex Vivo (Human Tissue)
Drug This compound HydrochlorideThis compound
Dosage 300 mg, orally, twice daily[1]0.75 mg/mL aqueous solution[2]
Administration Route Oral (PO)[1][7]Topical staining[2]
Duration of Administration 2-5 days prior to surgery[1][7]N/A
Timing of Imaging 24-48 hours after the last dose[7]Immediately after staining
Patient Population Adults with gadolinium-enhancing brain lesions consistent with high-grade glioma[1][3]Freshly excised benign and cancerous brain tumors (pituitary adenoma, meningiomas, glioblastomas, metastatic brain cancers)[2]

Table 2: Imaging Parameters for this compound Fluorescence

ParameterConfocal Microscopy (Ex Vivo)Intraoperative Imaging (Proposed)
Excitation Wavelength 402 nm[2]~400-460 nm
Emission Detection Range 500-540 nm[2]~470-570 nm
Imaging Modality Multimodal confocal microscopy[2]Modified surgical microscope with appropriate fluorescence filters

Table 3: Anticipated Quantitative Fluorescence Data (Illustrative)

MetricHigh-Grade GliomaLow-Grade GliomaNormal Brain
Tumor-to-Background Ratio (TBR) > 2:1 (Hypothesized)Variable (Hypothesized)N/A
Sensitivity for Tumor Detection > 80% (Target in Clinical Trial)[1]To be determinedN/A
Specificity for Tumor Detection To be determinedTo be determinedN/A

Note: The data in Table 3 are illustrative and represent the target or hypothesized outcomes of ongoing and future research. Published, peer-reviewed quantitative data from large patient cohorts are pending.

Experimental Protocols

In Vivo Administration and Intraoperative Imaging Protocol (Based on Clinical Trial NCT02740933)

This protocol is intended for clinical research settings and requires strict adherence to institutional review board (IRB) and regulatory guidelines.

1. Patient Selection:

  • Inclusion criteria: Adult patients (>21 years) with a gadolinium-enhancing brain lesion suspected to be a high-grade glioma, scheduled for surgical resection.[1][3]

  • Exclusion criteria: Pregnancy or nursing, history of allergic reactions to tetracyclines, uncontrolled intercurrent illness, and use of interacting medications like retinoids.[1][3]

2. This compound Administration:

  • Administer 300 mg of this compound hydrochloride orally, twice a day, for a duration of 2 to 5 days prior to the scheduled surgery.[1][7]

  • Patients should be advised to take the medication on an empty stomach, at least 1-2 hours before meals.[1]

3. Preoperative Preparation:

  • The last dose of this compound should be administered 24-48 hours before the craniotomy.[7]

4. Intraoperative Fluorescence Imaging:

  • Utilize a surgical microscope equipped with a fluorescence module capable of excitation in the violet-blue range (approximately 400-460 nm) and detection of emission in the green-yellow range (approximately 470-570 nm).

  • After dural opening and initial tumor exposure, switch the microscope to fluorescence mode.

  • Observe and record the fluorescence intensity of the tumor core, tumor margins, and surrounding normal brain tissue.

  • Collect tissue samples from fluorescing and non-fluorescing areas for correlation with histopathology.

5. Postoperative Analysis:

  • Correlate the intraoperative fluorescence findings with postoperative MRI and histopathological analysis of the collected tissue samples.

  • Quantify the sensitivity and specificity of this compound fluorescence for detecting tumor tissue.

Ex Vivo Tissue Staining and Imaging Protocol

This protocol is suitable for rapid evaluation of this compound fluorescence in freshly resected brain tissue specimens.

1. Reagent Preparation:

  • Prepare a 0.75 mg/mL aqueous solution of this compound.[2]

2. Tissue Handling:

  • Obtain freshly excised brain tissue specimens from surgical resection.

  • Keep the tissue moist with saline or appropriate buffer to maintain viability.

3. Staining Procedure:

  • Immerse the tissue specimen in the 0.75 mg/mL this compound solution.[2]

  • The optimal staining time should be determined empirically, but initial evaluations can be performed after several minutes of incubation.

4. Confocal Microscopy:

  • Mount the stained tissue on a slide for imaging with a confocal microscope.

  • Use an excitation wavelength of 402 nm.[2]

  • Set the emission detection range to 500-540 nm.[2]

  • Acquire both fluorescence and reflectance images to visualize cellular detail and connective tissue morphology, respectively.[2]

5. Histological Correlation:

  • Following imaging, process the tissue for standard hematoxylin (B73222) and eosin (B541160) (H&E) staining.

  • Compare the fluorescence images with the corresponding H&E stained sections to correlate fluorescence with histopathological features.[2]

Visualizations

Experimental Workflow for Intraoperative Fluorescence Delineation

G cluster_preoperative Pre-Operative Phase cluster_intraoperative Intra-Operative Phase cluster_postoperative Post-Operative Analysis patient Patient with Suspected High-Grade Glioma consent Informed Consent patient->consent admin Oral this compound Administration (300mg BID, 2-5 days) consent->admin surgery Craniotomy and Tumor Exposure admin->surgery imaging Fluorescence Imaging (Excitation: ~400-460nm, Emission: ~470-570nm) surgery->imaging resection Fluorescence-Guided Resection imaging->resection biopsy Tissue Biopsy (Fluorescent & Non-Fluorescent Areas) resection->biopsy histology Histopathological Analysis biopsy->histology correlation Correlation of Fluorescence with Histology histology->correlation analysis Data Analysis (Sensitivity, Specificity, TBR) correlation->analysis

Caption: Workflow for this compound-based intraoperative brain tumor delineation.

Proposed Mechanism of this compound in Brain Tumors

G cluster_tumor_cell Brain Tumor Cell cluster_immune Immune Microenvironment This compound This compound btic Brain Tumor-Initiating Cell (BTIC) This compound->btic Direct Effect monocyte Monocyte This compound->monocyte Indirect Effect growth Reduced Growth & Proliferation btic->growth fluorescence Fluorescence Emission btic->fluorescence Accumulation activated_monocyte Activated Monocyte monocyte->activated_monocyte anti_tumor Anti-Tumor Immune Response activated_monocyte->anti_tumor

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Demeclocycline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline is a tetracycline (B611298) antibiotic used in the treatment of various bacterial infections and, in some cases, for its off-label use in managing hyponatremia due to the syndrome of inappropriate antidiuretic hormone (SIADH). Accurate and precise quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is based on established pharmacopeial procedures and validated analytical practices to ensure specificity, accuracy, and precision.

Principle of the Method

The analytical method is founded on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. In this protocol, this compound is separated from its potential impurities and degradation products on a C18 or a specialized polymer-based column. The quantification is achieved by measuring the absorbance of the analyte at a specific ultraviolet (UV) wavelength as it elutes from the column. The peak area of this compound is directly proportional to its concentration in the sample.

Experimental Protocols

Equipment and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A poly(styrene-divinylbenzene) copolymer column (e.g., 4.6 mm x 25 cm) is recommended as per established methods for tetracyclines.[1] Alternatively, a reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) can be utilized.[2]

  • Reagents and Solvents: All reagents and solvents should be of HPLC grade or higher.

  • Reference Standard: this compound Hydrochloride USP Reference Standard.

Preparation of Solutions

Mobile Phase Preparation [1][3]

  • Solution A (0.2 M Phosphate Buffer, pH 9.0): Prepare by mixing appropriate volumes of 0.2 M dibasic potassium phosphate and 0.2 M monobasic potassium phosphate to achieve a pH of 9.0.

  • Solution B (0.02 M Tetrabutylammonium Hydrogen Sulfate, pH 9.0): Prepare a 0.02 M aqueous solution of tetrabutylammonium hydrogen sulfate and adjust the pH to 9.0 with a suitable base (e.g., sodium hydroxide).

  • Solution C (0.01 M Edetate Disodium, pH 9.0): Prepare a 0.01 M aqueous solution of edetate disodium and adjust the pH to 9.0 with a suitable base.

  • Final Mobile Phase: In a 1000-mL volumetric flask, combine 80 g of tertiary butyl alcohol, 200 mL of water, 100 mL of Solution A, 150 mL of Solution B, and 100 mL of Solution C. Dilute to volume with water.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Diluent Preparation

  • Prepare a 0.01 N hydrochloric acid solution in purified water.

Standard Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 50 mg of this compound Hydrochloride USP Reference Standard.

  • Transfer to a 50-mL volumetric flask.

  • Dissolve and dilute to volume with the 0.01 N HCl diluent. Mix thoroughly.

System Suitability Solution (Resolution Solution)

  • Prepare a 1 mg/mL solution of USP this compound Hydrochloride RS in the 0.01 N HCl diluent.

  • Allow this solution to stand for approximately 3 hours to allow for the formation of the epimer (4-epithis compound), which is a key related substance for resolution assessment.

Sample Preparation

For Bulk Drug Substance:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Transfer to a 50-mL volumetric flask.

  • Dissolve and dilute to volume with the 0.01 N HCl diluent. Mix well.

For Pharmaceutical Tablets:

  • Weigh and finely powder not fewer than 10 tablets.

  • Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of this compound Hydrochloride, to a 50-mL volumetric flask.

  • Add the 0.01 N HCl diluent to volume and mix.

  • Sonicate for 5 minutes to ensure complete dissolution, followed by centrifugation for 5 minutes.

  • Filter the supernatant through a suitable filter (e.g., 0.45 µm) and use the clear filtrate as the assay preparation.

Chromatographic Conditions
ParameterSetting
Column Poly(styrene-divinylbenzene) copolymer, 4.6 mm x 25 cm
Column Temperature 60 °C[1]
Mobile Phase As described in Section 3.2
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Detector UV at 254 nm[1]
Run Time Approximately 20 minutes
Analysis Procedure
  • System Suitability:

    • Inject the System Suitability Solution.

    • The resolution between the 4-epithis compound peak and the this compound peak must be not less than 3.0.

    • The relative retention times are approximately 0.7 for 4-epithis compound and 1.0 for this compound.

    • Inject the Standard Solution in replicate (e.g., five times). The relative standard deviation (RSD) of the peak areas for this compound should be not more than 2.0%.

  • Analysis:

    • Separately inject equal volumes of the Standard Solution and the Sample Preparation into the chromatograph.

    • Record the chromatograms and measure the peak areas for the main this compound peak.

  • Calculation:

    • Calculate the quantity of this compound in the sample using the peak responses obtained from the Standard and Sample preparations.

Data Presentation

The following tables summarize the expected performance characteristics of this HPLC method, validated according to ICH guidelines.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Resolution (this compound and 4-epithis compound)≥ 3.0
Tailing Factor (this compound peak)≤ 2.0
Theoretical Plates (this compound peak)≥ 2000
RSD of Standard Injections (Area)≤ 2.0%

Table 2: Method Validation Data

ParameterResult
Linearity
Range25 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Precision
Repeatability (Intra-day RSD, n=6)< 1.5%
Intermediate Precision (Inter-day RSD, n=6)< 2.0%
Accuracy (Recovery)
Spiked Concentration Levels80%, 100%, 120%
Average Recovery98.0% - 102.0%
Limit of Detection (LOD) 5 µg/mL
Limit of Quantification (LOQ) 25 µg/mL
Specificity No interference from excipients or degradation products at the retention time of this compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow start Start prep_solutions Prepare Mobile Phase, Diluent, and Standards start->prep_solutions prep_sample Prepare Sample (Bulk Drug or Tablets) start->prep_sample end_node End system_setup HPLC System Setup and Equilibration prep_solutions->system_setup inject_samples Inject Standard and Sample Solutions prep_sample->inject_samples system_suitability Perform System Suitability Test system_setup->system_suitability suitability_check System Suitability Pass? system_suitability->suitability_check data_acquisition Data Acquisition (Chromatogram) inject_samples->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing calculation Calculate Results data_processing->calculation report Generate Report calculation->report report->end_node suitability_check->system_setup No (Troubleshoot) suitability_check->inject_samples Yes

Caption: Workflow for this compound Analysis by HPLC.

References

Application Note: Real-Time Monitoring of Protein Synthesis Inhibition Using Demeclocycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for studying the dynamics of protein synthesis inhibition in real-time using demeclocycline, a tetracycline-class antibiotic. This compound inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit, thereby preventing the accommodation of aminoacyl-tRNA at the ribosomal A-site.[1][2] This protocol details a cell-based assay using a puromycin-analogue-based method, which allows for fluorescent detection of nascent polypeptide chains. The methodologies and data presented herein offer a robust framework for researchers investigating protein synthesis, screening for novel antibiotics, and characterizing the effects of small molecules on translation dynamics.

Introduction

Protein synthesis is a fundamental cellular process and a primary target for a wide range of antibiotics. The ability to monitor the inhibition of this process in real-time provides invaluable insights into the mechanism of action, potency, and kinetics of inhibitory compounds. This compound, a member of the tetracycline (B611298) family, is a bacteriostatic agent that inhibits the elongation phase of protein synthesis.[3] It achieves this by binding to the 30S ribosomal subunit, which is a component of the bacterial 70S ribosome, and sterically hindering the aminoacyl-tRNA from binding to the acceptor (A) site on the mRNA-ribosome complex.[2][4] While its primary binding site is on the 30S subunit, some evidence suggests a weaker interaction with the 50S subunit.[2][4] Recent studies also suggest a complementary mechanism where this compound can perturb the translation initiation phase.[3][5]

Real-time monitoring of protein synthesis can be achieved through various methods, including those based on fluorescent reporters like GFP or luciferase, and techniques that visualize nascent polypeptide chains.[6][7][8] Puromycin-based methods are particularly powerful as puromycin (B1679871), an aminonucleoside antibiotic, mimics aminoacyl-tRNA and is incorporated into the C-terminus of elongating polypeptide chains, leading to premature termination.[9][10] By using a cell-permeable, alkyne-modified puromycin analogue (e.g., O-propargyl-puromycin or OPP), newly synthesized proteins can be fluorescently labeled via a click chemistry reaction, allowing for quantification of global protein synthesis rates.[11][12]

This application note describes the use of an OPP-based assay to quantify the inhibitory effect of this compound on protein synthesis in a real-time, high-throughput format.

Principle of the Assay

The assay quantifies global protein synthesis by measuring the incorporation of a puromycin analogue, O-propargyl-puromycin (OPP), into nascent polypeptide chains. OPP is cell-permeable and, like puromycin, acts as an aminoacyl-tRNA analogue that is incorporated into the C-terminus of translating polypeptides, thereby stopping translation.[11] The incorporated OPP, which contains an alkyne group, can then be detected by a copper(I)-catalyzed click chemistry reaction with a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide). The resulting fluorescence intensity is directly proportional to the rate of protein synthesis. By pre-incubating cells with this compound, the dose-dependent inhibition of protein synthesis can be quantified by the reduction in fluorescence.

Mechanism of Action and Pathway Visualization

This compound's primary mechanism involves binding to the 30S ribosomal subunit, which physically blocks the entry of the aminoacyl-tRNA into the A-site, thus halting polypeptide elongation.

cluster_ribosome Bacterial 70S Ribosome cluster_sites Binding Sites 50S 50S Subunit 30S 30S Subunit mRNA mRNA P_site P-site A_site A-site A_site->P_site Peptide bond formation aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Enters A-site This compound This compound This compound->30S Binds to 30S subunit This compound->A_site Blocks A-site

Caption: this compound binds the 30S subunit, blocking the A-site and preventing tRNA binding.

Materials and Reagents

  • Cell Line: E. coli or a suitable bacterial strain; alternatively, a mammalian cell line like HEK293T or HeLa for studying effects on eukaryotic ribosomes (though tetracyclines are more specific to prokaryotic ribosomes).

  • Culture Medium: Appropriate growth medium (e.g., LB Broth for E. coli, DMEM for mammalian cells) supplemented with serum and antibiotics if necessary.

  • This compound Hydrochloride: (e.g., Sigma-Aldrich, Cat. No. D6144)

  • Protein Synthesis Assay Kit: (e.g., Click-iT® HPG Alexa Fluor® 488 Protein Synthesis Assay Kit, Thermo Fisher Scientific, which contains OPP and fluorescent azide).

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton™ X-100 in PBS

  • Instrumentation:

    • Fluorescence plate reader (for quantitative analysis)

    • Fluorescence microscope (for imaging)

    • Standard cell culture incubator and equipment

  • Consumables:

    • 96-well clear-bottom black plates for fluorescence measurements

    • Standard cell culture plates/flasks

Experimental Workflow and Protocol

The overall workflow involves cell seeding, treatment with the inhibitor, labeling with the puromycin analogue, fixation, fluorescent detection, and data analysis.

A 1. Seed Cells (e.g., 96-well plate) B 2. Incubate (Allow cells to adhere/grow) A->B C 3. Treat with this compound (Varying concentrations) B->C D 4. Add OPP Labeling Reagent (Pulse for 30-60 min) C->D E 5. Wash & Fix Cells (e.g., 4% PFA) D->E F 6. Permeabilize Cells (e.g., 0.5% Triton X-100) E->F G 7. Click Reaction (Add fluorescent azide cocktail) F->G H 8. Wash & Read Fluorescence (Plate reader or microscope) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Experimental workflow for the real-time protein synthesis inhibition assay.

Detailed Protocol:

  • Cell Seeding:

    • For mammalian cells: Seed cells in a 96-well clear-bottom black plate at a density of 1-2 x 10⁴ cells per well. Allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

    • For bacterial cells: Grow an overnight culture. Dilute the culture to an OD₆₀₀ of ~0.1 in fresh medium and add to the wells of a 96-well plate.

  • This compound Treatment:

    • Prepare a stock solution of this compound Hydrochloride in DMSO or water.

    • Prepare a serial dilution of this compound in the appropriate cell culture medium. Recommended concentration range for initial testing: 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle only" control (e.g., DMSO) and a "no treatment" control.

    • Incubate for a predetermined time (e.g., 1-4 hours).

  • OPP Labeling:

    • Prepare the OPP working solution according to the manufacturer's protocol (typically a 1:1000 dilution in medium).

    • Add the OPP working solution directly to each well.

    • Incubate for 30-60 minutes under normal growth conditions. This is the "pulse" period where active ribosomes will incorporate the label.

  • Fixation and Permeabilization:

    • Gently remove the medium and wash the cells twice with PBS.

    • Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.

    • Wash the cells twice with PBS.

    • Add 100 µL of 0.5% Triton™ X-100 in PBS and incubate for 10 minutes to permeabilize the cells.

  • Click Chemistry Reaction:

    • Prepare the Click reaction cocktail containing the fluorescent azide as per the manufacturer's instructions.

    • Remove the permeabilization buffer and add the reaction cocktail to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Fluorescence Measurement:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a plate reader (e.g., excitation/emission ~488/520 nm for an Alexa Fluor 488-based dye). Alternatively, visualize the cells using a fluorescence microscope.

Data Presentation and Analysis

The raw fluorescence units (RFU) from the plate reader should be normalized to the vehicle control to determine the percent inhibition.

Percent Inhibition = [1 - (RFUTreated / RFUVehicle)] * 100

The results can be plotted as Percent Inhibition versus this compound Concentration. A non-linear regression (log(inhibitor) vs. response) can be used to calculate the IC₅₀ value.

Table 1: Quantitative Data for this compound Binding and Inhibition

ParameterOrganism/SystemValueReference
Binding Affinity (K₁) E. coli 70S Ribosome3.2 x 10⁶ M⁻¹[13]
Binding Affinity (K₁) E. coli 30S Subunit2.2 x 10⁶ M⁻¹[13]
Strong Binding Sites (n) E. coli 30S & 70S1[4][13]
Reported IC₅₀ (Protein Synthesis) HepG2 cells~1.6 µM (Puromycin)[14]
Reported IC₅₀ (Protein Synthesis) Primary Rat Hepatocytes~2.0 µM (Puromycin)[14]

Note: IC₅₀ values can vary significantly based on cell type, incubation time, and assay methodology. The values for puromycin are provided for context as direct IC₅₀ data for this compound in real-time assays is not widely published. The binding affinity data confirms the strong interaction with the 30S subunit.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete washing; autofluorescence.Increase the number of wash steps. Use a medium without phenol (B47542) red during the final reading step.
Low Signal-to-Noise Ratio Insufficient OPP labeling; low cell number.Increase the OPP pulse time (e.g., to 90 min). Increase the initial cell seeding density.
High Well-to-Well Variability Inconsistent cell seeding; pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and careful technique.
No Dose-Response Observed Incorrect concentration range; compound instability.Test a wider range of this compound concentrations. Prepare fresh solutions of the compound for each experiment.

Conclusion

The protocol described provides a robust and sensitive method for the real-time analysis of protein synthesis inhibition by this compound. This high-throughput compatible assay is a valuable tool for drug discovery and for fundamental research into the mechanisms of translational control. The quantitative data and visualizations presented serve as a comprehensive guide for researchers entering this field.

References

Application Notes and Protocols: Investigating Demeclocycline in Anti-Cancer Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale, preclinical data, and experimental protocols for studying demeclocycline as a component of anti-cancer combination therapies. As a repurposed tetracycline (B611298) antibiotic, this compound exhibits unique anti-cancer properties, including direct cytotoxicity and immune modulation, making it a compelling candidate for synergistic combinations with standard chemotherapeutics and targeted agents.

While direct preclinical and clinical data on this compound in combination regimens are emerging, studies on the closely related tetracycline, doxycycline (B596269), offer a strong rationale and a framework for designing future experiments. This document synthesizes the available data for this compound and provides proxy data from doxycycline studies to guide research and development.

Mechanisms of Action & Rationale for Combination Therapy

This compound exerts its anti-cancer effects through at least two distinct mechanisms, providing a multi-pronged therapeutic rationale.

Direct Inhibition of Cancer Cell Growth via mTOR Pathway

This compound has been shown to directly reduce the growth and viability of cancer cells, particularly brain tumor-initiating cells (BTICs).[1] One of the key mechanisms is the upregulation of DNA Damage Inducible Transcript 4 (DDIT4), a known inhibitor of the mTORC1 signaling pathway, which is critical for cell growth and proliferation.[1][2] This targeted disruption of a central metabolic pathway suggests potential synergy with agents that induce cellular stress or damage DNA. For instance, the frontline chemotherapy for glioblastoma, temozolomide (B1682018), has also been shown to repress mTORC1 activity, indicating a shared pathway for potential therapeutic enhancement.[2]

mTOR_Pathway_Inhibition This compound This compound DDIT4 DDIT4 This compound->DDIT4 Upregulates mTORC1 mTORC1 DDIT4->mTORC1 Inhibits CellGrowth CellGrowth mTORC1->CellGrowth Promotes

Caption: this compound upregulates DDIT4, leading to mTORC1 inhibition.

Indirect Anti-Tumor Activity via Immune Modulation

This compound can modulate the tumor microenvironment by activating monocytes.[1][2] Studies show that this compound enhances the production of tumor necrosis factor-α (TNF-α) and promotes the chemotactic capacity of monocytes.[2] The conditioned medium from this compound-stimulated monocytes is capable of attenuating the growth of BTICs.[1] This immunostimulatory effect provides a strong rationale for combining this compound with immunotherapies, where enhancing the innate anti-tumor immune response could improve overall efficacy.

Preclinical Data on Tetracyclines in Combination Therapy

Quantitative data from preclinical studies are crucial for evaluating the potential of combination therapies. The following tables summarize the efficacy of this compound compared to other tetracyclines and the outcomes of combination studies using its analogue, doxycycline.

Quantitative Data Summary

Table 1: Comparative Efficacy of Tetracyclines on Brain Tumor-Initiating Cell (BTIC) Growth [2]

CompoundConcentrationCell LineAssayResult
This compound 10 µMGlioblastoma BTICsNeurosphere AssayConsistently and significantly reduced sphere formation across all cell lines
Tetracycline10 µMGlioblastoma BTICsNeurosphere AssayReduced sphere formation to varying, lesser extents
Oxytetracycline10 µMGlioblastoma BTICsNeurosphere AssayReduced sphere formation to varying, lesser extents

Table 2: Preclinical Outcomes of Doxycycline Combination Therapies (Proxy for this compound)

Combination AgentCancer TypeCell Line / ModelObserved EffectReference
CisplatinBreast AdenocarcinomaMDA-MB-231Synergistic at high doses (>50% cell inhibition)[3]
DoxorubicinBreast AdenocarcinomaMDA-MB-231Antagonistic[3]
PaclitaxelBreast AdenocarcinomaMDA-MB-231Antagonistic[3]
TemozolomideGlioblastomaPrimary GBM cellsCounteracted TMZ-induced increase in tumorigenicity [1][4]
TemozolomideGlioblastomaU87 XenograftSensitized glioblastoma to TMZ in vivo [5]
OxaliplatinColorectal CancerIn vitro / In vivoOvercame high-glucose-induced chemoresistance [6]

Note: The outcomes of combination therapy can be highly context-dependent, varying with cell line, dosage, and experimental conditions.

Experimental Protocols

Detailed and reproducible protocols are essential for investigating novel combination therapies.

Protocol: Neurosphere Formation Assay for BTIC Self-Renewal

This assay assesses the self-renewal and proliferative capacity of cancer stem-like cells, a key target of this compound.

  • Cell Preparation: Isolate BTICs from fresh glioblastoma tissue or culture. Dissociate existing neurospheres into a single-cell suspension using a gentle enzymatic dissociation reagent (e.g., Accutase).

  • Cell Plating: Plate the single cells in ultra-low attachment 96-well plates at a clonal density (e.g., 500-1000 cells/well).

  • Medium: Use serum-free neurosphere medium supplemented with EGF and bFGF.

  • Treatment: Add this compound, the combination agent, or the combination of both at desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO₂ incubator.

  • Quantification: Count the number of neurospheres formed in each well under a microscope. A sphere is typically defined as a free-floating cluster of cells with a diameter >50 µm.

  • Analysis: Compare the number and size of spheres in the treatment groups to the control group to determine the effect on self-renewal capacity.

Protocol: Preparation and Application of this compound-Stimulated Monocyte-Conditioned Medium (Mono-CM)

This protocol is used to evaluate the indirect, immune-mediated anti-cancer effects of this compound.

  • Monocyte Isolation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or density gradient centrifugation.

  • Monocyte Culture & Stimulation: Plate monocytes (e.g., 1x10⁶ cells/mL) in RPMI-1640 medium. Treat the cells with this compound (e.g., 10 µM) or vehicle control for 24-48 hours.

  • Conditioned Medium Collection: After incubation, centrifuge the monocyte culture to pellet the cells. Collect the supernatant (this is the Mono-CM).

  • Application to Cancer Cells: Culture cancer cells (e.g., BTICs) in their standard growth medium. Replace the medium with a 1:1 mixture of fresh growth medium and the collected Mono-CM (from either this compound-treated or control monocytes).

  • Endpoint Analysis: After 48-72 hours of incubation with the Mono-CM, assess cancer cell viability, proliferation, or sphere formation using assays such as AlamarBlue, MTT, or the Neurosphere Formation Assay.

Monocyte_CM_Workflow cluster_0 Step 1: Monocyte Stimulation cluster_1 Step 2: Conditioned Medium (CM) Preparation cluster_2 Step 3: Application & Analysis pbmc Isolate Human Monocytes treat Treat with this compound (or Vehicle Control) pbmc->treat incubate Incubate for 24-48 hours treat->incubate collect Centrifuge & Collect Supernatant (CM) incubate->collect apply Apply CM to Cancer Cell Culture collect->apply analyze Assess Viability/ Proliferation after 72h apply->analyze

Caption: Workflow for preparing and testing monocyte-conditioned medium.

Proposed Combination Strategy: Dual Targeting of Cancer Cell Populations

A promising strategy for combination therapy is to target distinct but complementary cellular vulnerabilities. This compound and other tetracyclines inhibit mitochondrial biogenesis, which is a key vulnerability of cancer stem cells (CSCs).[1] Standard chemotherapies like temozolomide are often more effective against the rapidly dividing bulk tumor cells. A combination of these agents could therefore provide a more comprehensive anti-tumor effect by eliminating both the CSCs responsible for relapse and the bulk tumor cells that constitute the primary tumor mass.

Dual_Targeting_Strategy cluster_0 Therapeutic Agents cluster_1 Cancer Cell Populations This compound This compound CSCs Cancer Stem Cells (High Mitochondrial Dependence, Resistant to Chemo) This compound->CSCs Inhibits Mitochondria Chemo Standard Chemotherapy (e.g., Temozolomide) Bulk Bulk Tumor Cells (Rapidly Proliferating, Sensitive to Chemo) Chemo->Bulk Induces DNA Damage Tumor Comprehensive Tumor Eradication CSCs->Tumor Bulk->Tumor

Caption: Rationale for combining a mitochondrial inhibitor with chemotherapy.

Conclusion and Future Directions

This compound presents a promising avenue for enhancing anti-cancer treatment regimens. Its dual mechanism of direct mTOR inhibition and indirect immune stimulation provides a solid rationale for its use in combination therapies. While further studies are needed to elucidate its synergistic potential with a broader range of anti-cancer agents and to translate these findings into clinical settings, the protocols and preclinical data outlined here offer a robust foundation for researchers. Future investigations should focus on identifying optimal drug ratios, sequencing, and potential biomarkers to guide the clinical application of this compound-based combination therapies.

References

Demeclocycline's Fluorescent Properties: Detailed Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to leveraging the intrinsic fluorescent properties of Demeclocycline for flow cytometry-based research. This compound, a tetracycline (B611298) antibiotic, exhibits fluorescence that can be harnessed for various cellular analyses, particularly in the fields of cancer biology, pharmacology, and microbiology. This document outlines the core principles, detailed experimental protocols, and data presentation for two key applications: monitoring cellular uptake and investigating multidrug resistance mediated by ABC transporters.

Core Principles

This compound is a lipophilic molecule that can readily cross cell membranes.[1] Its intrinsic fluorescence, which is sensitive to the local environment, allows for its detection and quantification within cells using flow cytometry without the need for external fluorescent labels.[2] Generally, tetracyclines are excited by ultraviolet to blue light and emit in the green to yellow range of the spectrum.[2] This property makes this compound a useful tool for studying cellular processes such as drug accumulation and efflux.

Quantitative Fluorescence Data of this compound

The fluorescent properties of this compound are influenced by factors such as pH, solvent polarity, and binding to macromolecules.[2][3] The following table summarizes the available quantitative data.

PropertyValueConditions
Quantum Yield (Φ) 2.2%Complexed with magnesium.[2]
Fluorescence Lifetime (τ) ~0.3 nsComplexed with magnesium.[2]
Relative Fluorescence Brightness 0.82Relative to tetracycline at 1.0 in undecalcified bone sections.[2]
UV Absorption Maximum ~380 nmIn a solution of 5 N sodium hydroxide.[4]

Note: Specific excitation and emission maxima for this compound in various cellular environments are not consistently reported and may require empirical determination for optimal instrument settings.

Application 1: Monitoring Cellular Uptake of this compound

This application utilizes this compound's intrinsic fluorescence to quantify its accumulation inside cells. This can be used to study drug uptake kinetics and to screen for factors that may influence cellular permeability.

Experimental Protocol: Cellular Uptake Assay

1. Cell Preparation:

  • Culture cells of interest (e.g., cancer cell lines or bacteria) to a sufficient density in appropriate culture medium.

  • For adherent cells, detach them using a gentle method such as trypsinization, followed by washing with phosphate-buffered saline (PBS).

  • Resuspend the cells in fresh, pre-warmed culture medium or PBS at a concentration of 1 x 10^6 cells/mL.

2. This compound Loading:

  • Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.

  • Add this compound to the cell suspension at the desired final concentration (e.g., 10-100 µM).

  • Incubate the cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C to determine uptake kinetics. A single time point (e.g., 30 minutes) can be used for endpoint assays.

  • Include an unstained control (cells without this compound) to establish baseline fluorescence.

3. Sample Preparation for Flow Cytometry:

  • After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cells twice with ice-cold PBS to remove extracellular this compound.

  • Resuspend the final cell pellet in 0.5 mL of ice-cold PBS or a suitable flow cytometry staining buffer.

  • Keep the samples on ice and protected from light until analysis.

4. Flow Cytometry Analysis:

  • Set up the flow cytometer with an excitation laser and emission filter appropriate for this compound (e.g., UV or violet laser for excitation and a green or yellow emission filter).

  • Run the unstained control sample to set the forward scatter (FSC), side scatter (SSC), and fluorescence gates.

  • Acquire data for at least 10,000 events per sample.

  • The geometric mean fluorescence intensity (MFI) of the cell population in the appropriate fluorescence channel will correspond to the intracellular this compound concentration.

Data Analysis and Interpretation
  • Plot the MFI against time to visualize the uptake kinetics of this compound.

  • Compare the MFI of different cell types or cells treated with various modulators to assess differences in drug accumulation.

Application 2: Investigating Multidrug Resistance (MDR) via ABC Transporter Activity

This compound can be used as a fluorescent substrate to assess the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which are often overexpressed in multidrug-resistant cancer cells.[5][6] In this application, the efflux of this compound from cells is measured over time. Cells with high ABC transporter activity will exhibit a faster decrease in intracellular fluorescence.

Experimental Protocol: this compound Efflux Assay

1. Cell Preparation and this compound Loading:

  • Prepare and load cells with this compound as described in the "Cellular Uptake Assay" protocol (Steps 1 and 2), typically for 30-60 minutes to ensure sufficient intracellular accumulation.

2. Efflux Initiation and Modulation:

  • After loading, wash the cells twice with ice-cold PBS to remove extracellular this compound.

  • Resuspend the cell pellet in pre-warmed, this compound-free culture medium.

  • To investigate the role of specific ABC transporters, pre-incubate a subset of the cells with a known inhibitor (e.g., Verapamil or Cyclosporin A for P-gp) for 30-60 minutes before and during the efflux period.[5]

  • Take an aliquot of cells immediately after resuspension (time 0) to measure the initial intracellular fluorescence.

  • Incubate the remaining cells at 37°C to allow for active efflux.

3. Sample Collection and Preparation for Flow Cytometry:

  • At various time points (e.g., 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.

  • Immediately place the collected aliquots on ice and wash once with ice-cold PBS to stop the efflux.

  • Resuspend the cell pellets in 0.5 mL of ice-cold PBS or flow cytometry staining buffer.

  • Keep samples on ice and protected from light until analysis.

4. Flow Cytometry Analysis:

  • Analyze the samples using the same flow cytometer settings as for the uptake assay.

  • Record the MFI for each sample at each time point.

Data Analysis and Interpretation
  • Calculate the percentage of this compound remaining in the cells at each time point relative to the fluorescence at time 0.

  • Plot the percentage of retained fluorescence against time for both untreated and inhibitor-treated cells.

  • A more rapid decrease in fluorescence in untreated cells compared to inhibitor-treated cells indicates active efflux mediated by the targeted ABC transporter.

Visualizations

Demeclocycline_Cellular_Uptake_Workflow Workflow for this compound Cellular Uptake Assay cluster_prep Cell Preparation cluster_loading This compound Loading cluster_analysis Flow Cytometry Analysis cell_culture Culture Cells harvest Harvest & Wash Cells cell_culture->harvest resuspend Resuspend in Medium harvest->resuspend add_this compound Add this compound resuspend->add_this compound incubate Incubate (Time Course) add_this compound->incubate wash_cells Wash Cells (Cold PBS) incubate->wash_cells resuspend_buffer Resuspend in Buffer wash_cells->resuspend_buffer acquire_data Acquire Data resuspend_buffer->acquire_data analyze_mfi Analyze MFI acquire_data->analyze_mfi

Caption: Experimental workflow for measuring cellular uptake of this compound.

Demeclocycline_Efflux_Assay_Workflow Workflow for this compound Efflux Assay cluster_loading Loading Phase cluster_efflux Efflux Phase cluster_analysis Analysis Phase load_cells Load Cells with this compound wash_loading Wash (Cold PBS) load_cells->wash_loading resuspend_efflux Resuspend in Drug-Free Medium (+/- Inhibitor) wash_loading->resuspend_efflux incubate_efflux Incubate at 37°C resuspend_efflux->incubate_efflux collect_timepoints Collect Aliquots at Time Points incubate_efflux->collect_timepoints wash_samples Wash Aliquots (Cold PBS) collect_timepoints->wash_samples resuspend_buffer Resuspend for Flow wash_samples->resuspend_buffer acquire_data Acquire Data resuspend_buffer->acquire_data analyze_retention Analyze Fluorescence Retention acquire_data->analyze_retention

Caption: Experimental workflow for ABC transporter-mediated efflux of this compound.

ABC_Transporter_Mechanism Role of ABC Transporters in this compound Efflux cluster_cell Cancer Cell D_in Intracellular This compound (Fluorescent) ABC ABC Transporter (e.g., P-glycoprotein) D_in->ABC Binding ADP ADP + Pi ABC->ADP D_out Extracellular This compound ABC->D_out Efflux ATP ATP ATP->ABC D_out->D_in Passive Diffusion Inhibitor ABC Transporter Inhibitor (e.g., Verapamil) Inhibitor->ABC Inhibition

Caption: Mechanism of ABC transporter-mediated this compound efflux.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Demeclocycline Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize demeclocycline concentration and minimize cytotoxicity in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the general cytotoxic concentration range for this compound in vitro?

A1: The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental conditions such as incubation time and cell density. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. As a starting point, literature suggests that this compound shows greater cytotoxicity in liver cell lines compared to kidney cell lines[1].

Q2: How does this compound induce cytotoxicity in eukaryotic cells?

A2: While the exact mechanisms for this compound are not as extensively studied as other tetracyclines, it is understood that it can impair mitochondrial function.[2] this compound, like its analogue doxycycline, is believed to inhibit mitochondrial protein synthesis.[3] This can lead to a mitonuclear protein imbalance, reduced mitochondrial respiration, and ultimately trigger apoptosis through the intrinsic pathway.[3]

Q3: What are the key signaling pathways involved in this compound-induced apoptosis?

A3: Based on studies of related tetracyclines like doxycycline, this compound likely induces apoptosis via the mitochondrial (intrinsic) pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including initiator caspase-9 and executioner caspase-3, leading to programmed cell death.[4][5][6] The process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax and Bak being upregulated.[6]

Q4: Which cytotoxicity assays are recommended for evaluating the effects of this compound?

A4: A combination of assays is recommended to get a comprehensive understanding of this compound's cytotoxic effects:

  • MTT or similar tetrazolium-based assays (e.g., XTT, WST-1): To assess cell viability by measuring metabolic activity.[7][8]

  • Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity by measuring the release of LDH from damaged cells, which is an indicator of necrosis.[9][10]

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[11][12]

Data Presentation

Table 1: Representative IC50 Values of this compound in Different Cell Lines

Cell LineTissue of OriginIC50 (µM)Exposure Time (hrs)AssayReference
ChangLiver (Human)Reportedly higher than other tetracyclinesNot SpecifiedLDH[1]
LLC-PK1Kidney (Pig)Minimal toxic responseNot SpecifiedLDH[1]
MDCKKidney (Dog)Minimal toxic responseNot SpecifiedLDH[1]

Note: The provided data is for relative comparison. Researchers must determine the precise IC50 for their specific experimental setup.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity

Objective: To quantify this compound-induced cell membrane damage by measuring LDH release.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound stock solution

  • Complete culture medium (serum-free or low-serum medium is recommended for the assay to reduce background[9][10])

  • LDH assay kit (containing substrate, cofactor, and dye solution)

  • Lysis buffer (for positive control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol.

  • Include the following controls:

    • Vehicle Control: Cells treated with the vehicle only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.

    • Medium Background: Medium without cells.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Protocol 3: Annexin V/PI Staining for Apoptosis

Objective: To differentiate and quantify apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells of interest

  • 6-well culture plates

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, and immediately neutralize with serum-containing medium.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.[12]

Troubleshooting Guides

Table 2: Troubleshooting the MTT Assay

IssuePotential CauseRecommended Solution
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding; Use a multichannel pipette for consistency; Avoid using the outer wells of the plate or fill them with sterile PBS.[13]
High Background Absorbance Contamination (bacterial or yeast); Phenol (B47542) red in the medium.Visually inspect plates for contamination; Use phenol red-free medium during the MTT incubation step.[13]
Low Absorbance Signal Low cell number; Insufficient incubation time with MTT; Incomplete solubilization of formazan crystals.Optimize cell seeding density; Increase MTT incubation time (2-4 hours is typical); Ensure complete dissolution of crystals by gentle mixing or switching to a stronger solubilization buffer.[13][14]

Table 3: Troubleshooting the LDH Assay

IssuePotential CauseRecommended Solution
High Spontaneous LDH Release Over-confluent cells; Harsh pipetting during media changes; High endogenous LDH in serum.Use cells in the logarithmic growth phase; Handle cells gently; Use serum-free or low-serum (1-5%) medium during the assay.[9]
Low LDH Release Despite Visible Cell Death Compound inhibits LDH enzyme activity; Apoptosis is the primary mode of cell death (delayed membrane rupture).Test for direct LDH inhibition by adding the compound to the maximum release control; Use an earlier time point or a specific apoptosis assay like Annexin V staining.[13]
High Background in Medium Only Wells High LDH activity in the serum supplement.Test different batches of serum for LDH activity or use a serum-free medium for the assay.[10][15]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Mechanism of Cytotoxicity cluster_2 Phase 3: Data Analysis & Interpretation A 1. Cell Seeding (Optimal Density) B 2. This compound Treatment (Broad Concentration Range) A->B C 3. Cell Viability Assay (e.g., MTT) B->C D 4. Determine IC50 Value C->D E 5. Treat Cells with IC50 & Sub-IC50 Concentrations F 6. LDH Assay (Necrosis) E->F G 7. Annexin V/PI Staining (Apoptosis) E->G H 8. Quantify Apoptosis vs. Necrosis F->H G->H I 9. Optimize this compound Concentration for Further Experiments H->I

Caption: Workflow for optimizing this compound concentration.

Demeclocycline_Cytotoxicity_Pathway Hypothesized Signaling Pathway of this compound-Induced Apoptosis This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Mito_Protein_Syn Inhibition of Mitochondrial Protein Synthesis Mitochondrion->Mito_Protein_Syn Mito_Dysfunction Mitochondrial Dysfunction (Reduced Respiration, Decreased ΔΨm) Mito_Protein_Syn->Mito_Dysfunction CytoC Cytochrome c Release Mito_Dysfunction->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Cytotoxicity Data Start Inconsistent Results? Check_Cells Are cells healthy & at optimal density? Start->Check_Cells Check_Reagents Are reagents fresh & properly prepared? Check_Cells->Check_Reagents Yes Solution_Cells Optimize cell culture conditions. Check_Cells->Solution_Cells No Check_Protocol Is the protocol followed consistently? Check_Reagents->Check_Protocol Yes Solution_Reagents Prepare fresh reagents. Check_Reagents->Solution_Reagents No Check_Assay Is the chosen assay appropriate? Check_Protocol->Check_Assay Yes Solution_Protocol Standardize all steps (timing, volumes). Check_Protocol->Solution_Protocol No Solution_Assay Consider an alternative assay. Check_Assay->Solution_Assay No End Consistent Results Check_Assay->End Yes Solution_Cells->Start Solution_Reagents->Start Solution_Protocol->Start Solution_Assay->Start

Caption: Troubleshooting decision tree for cytotoxicity assays.

References

Technical Support Center: pH-Dependent Stability of Demeclocycline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Demeclocycline in various experimental buffers. Understanding the pH-dependent stability is critical for designing robust experiments, ensuring accurate results, and developing stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: this compound is generally more stable in acidic conditions.[1][2] For protection against photodegradation, a pH of 4.5 in a citrate (B86180) buffer has been shown to be optimal.[1]

Q2: How does temperature affect the stability of this compound solutions?

A2: Temperature can significantly impact the stability of this compound. In a study on this compound in raw milk, no loss was observed after 48 hours at 4°C. However, losses of 4% to 13% were noted after 72 hours at the same temperature. At 25°C, no loss was detected after 24 hours, but a degradation of 0% to 18% was observed after 48 hours.[1]

Q3: What are the primary degradation pathways for this compound?

A3: Like other tetracyclines, this compound can undergo several degradation reactions, primarily epimerization at the C4 position and dehydration to form anhydrothis compound, particularly in acidic conditions. Oxidation is another degradation pathway, and the presence of light and moisture can accelerate these processes.[2]

Q4: Which analytical methods are suitable for monitoring this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying this compound and its degradation products. UV-Visible spectrophotometry can also be employed to monitor the overall degradation kinetics.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in buffer The pH of the buffer may be too high, leading to decreased solubility.This compound hydrochloride is more soluble in acidic conditions. Consider adjusting the buffer pH to a more acidic range (e.g., pH 4-5).
Rapid loss of activity The experimental buffer pH is not optimal for this compound stability.For short-term experiments, use a freshly prepared solution in an acidic buffer (e.g., citrate buffer, pH 4.5). Protect the solution from light.
Inconsistent results Degradation of this compound stock solutions.Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC Formation of degradation products.Refer to the degradation pathway diagram below to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent drug from its degradants.

Quantitative Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound under different conditions.

Table 1: Stability of this compound in Aqueous Solution at Various Temperatures

TemperatureTimePercent LossReference
4°C48 hours0%[1]
4°C72 hours4% - 13%[1]
25°C24 hours0%[1]
25°C48 hours0% - 18%[1]

Table 2: Photostability of this compound in Different Buffers

Buffer SystempHConditionObservationReference
Citrate Buffer4.5Fluorescent LightLowest photodegradation[1]
GeneralAcidicFluorescent LightMore stable than at neutral or alkaline pH[1]

Experimental Protocols

Protocol 1: Stability Analysis of this compound using HPLC

This protocol describes a stability-indicating HPLC method for the quantification of this compound.

1. Materials:

2. Instrumentation:

  • HPLC system with a UV detector

  • Poly(styrene-divinylbenzene) copolymer column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Mobile Phase Preparation:

  • Prepare a 0.2 M potassium phosphate buffer and adjust the pH to 9.0.

  • The mobile phase consists of a mixture of 2-methyl-2-propanol, 0.2 M potassium phosphate buffer (pH 9.0), 0.02 M tetrabutylammonium hydrogen sulphate, 0.01 M sodium edetate, and water in the ratio of 8:10:15:10:57 (v/v/v/v/v).

  • Filter and degas the mobile phase before use.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 60°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

5. Standard and Sample Preparation:

  • Prepare a stock solution of this compound hydrochloride in the mobile phase.

  • For the stability study, prepare solutions of this compound in the desired experimental buffers (e.g., citrate, phosphate) at various pH values.

  • Incubate the sample solutions under the desired conditions (e.g., temperature, light exposure).

  • At specified time points, withdraw aliquots, dilute with the mobile phase if necessary, and inject into the HPLC system.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of the initial time point or a standard curve.

Protocol 2: Kinetic Analysis of this compound Degradation using UV-Visible Spectrophotometry

This protocol outlines a method to determine the degradation kinetics of this compound.

1. Materials:

  • This compound hydrochloride reference standard

  • Experimental buffers (e.g., citrate, phosphate, borate) at various pH values

  • Deionized water

2. Instrumentation:

  • UV-Visible spectrophotometer with temperature control

  • Quartz cuvettes

3. Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in each experimental buffer by scanning a solution of the drug over a range of wavelengths (e.g., 200-500 nm).

  • Prepare solutions of this compound in the desired buffers at a concentration that gives an initial absorbance within the linear range of the instrument.

  • Place the cuvettes in the temperature-controlled cell holder of the spectrophotometer.

  • Monitor the decrease in absorbance at the λmax over time.

4. Data Analysis:

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the degradation follows first-order kinetics.

  • The negative of the slope of this line represents the apparent first-order degradation rate constant (k).

  • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_buffer Prepare Experimental Buffers (e.g., Citrate, Phosphate) at various pH values setup_samples Prepare Samples in Buffers prep_buffer->setup_samples prep_deme Prepare this compound Stock Solution prep_deme->setup_samples incubation Incubate under Stress Conditions (Temperature, Light) setup_samples->incubation sampling Collect Aliquots at Time Intervals incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis uv_analysis UV-Vis Analysis sampling->uv_analysis calc_percent Calculate % Remaining hplc_analysis->calc_percent calc_kinetics Determine Rate Constant and Half-life uv_analysis->calc_kinetics

Caption: Experimental workflow for determining the pH-dependent stability of this compound.

Degradation_Pathway cluster_degradation Degradation Products This compound This compound Epimer 4-epi-Demeclocycline This compound->Epimer  Epimerization (pH 3-5) Anhydro Anhydrothis compound This compound->Anhydro Dehydration (Acidic pH) Oxidized Oxidized Products This compound->Oxidized Oxidation (Light, O2)

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Troubleshooting Inconsistent Results with Demeclocycline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Demeclocycline in cell-based assays. Our aim is to help you achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

A1: this compound, a tetracycline (B611298) antibiotic, primarily inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal A-site.[1][2][3][4][5][6][7] This action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[2][3] In eukaryotic cells, this compound can exert off-target effects, including the inhibition of mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes.[8][9] It is also known to interfere with the vasopressin-cAMP-aquaporin 2 signaling pathway by inhibiting adenylyl cyclase.[6][10]

Q2: I'm observing high variability in my results. What are the common causes?

A2: Inconsistent results with this compound can stem from several factors:

  • Solubility Issues: this compound hydrochloride has pH-dependent solubility, being more soluble in acidic conditions.[11] Precipitation in neutral or alkaline buffers is a common issue.

  • Compound Degradation: this compound is sensitive to light and can degrade in aqueous solutions, especially over long incubation periods.[11]

  • Interaction with Media Components: Tetracyclines can chelate divalent cations such as Ca²⁺ and Mg²⁺ present in cell culture media, which can impact their activity.[7][11]

  • Off-Target Effects: At higher concentrations, off-target effects on mitochondrial function and other cellular pathways can lead to unexpected and variable biological responses.[8][12]

  • Cell Line Specificity: The cytotoxic and metabolic effects of this compound can vary significantly between different cell lines.[13]

Q3: What is the recommended solvent and storage condition for this compound hydrochloride stock solutions?

A3: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is commonly recommended.[1][11] An aqueous stock solution can be prepared in sterile, deionized water or a slightly acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.5).[11] Stock solutions should be stored in small aliquots at -20°C or -80°C and protected from light to prevent degradation.[1][11] It is advisable to avoid repeated freeze-thaw cycles.[11]

Q4: How can I minimize the impact of this compound's off-target effects on my experiments?

A4: To minimize off-target effects, it is crucial to:

  • Perform Dose-Response Experiments: Determine the optimal concentration range where this compound exhibits the desired effect with minimal toxicity.

  • Use Appropriate Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments.

  • Monitor Mitochondrial Function: If your assay is sensitive to metabolic changes, consider assessing mitochondrial health using assays like OCR or ATP production.

  • Consider Alternative Compounds: If off-target effects are a significant concern, explore the use of other tetracycline analogs with potentially different off-target profiles.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation
Possible Cause Recommended Solution
High pH of Buffer/Medium This compound hydrochloride is more soluble in acidic conditions.[11] Prepare stock solutions in a slightly acidic solvent like 0.01 N HCl or a citrate buffer (pH 4.5).[11][14][15] When diluting into your final assay medium, ensure the final pH does not cause precipitation.
High Concentration Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer or cell culture medium.[11] Avoid preparing highly concentrated aqueous solutions directly.
Precipitation Over Time Prepare fresh working solutions for each experiment.[11] If long-term experiments are necessary, verify the stability of this compound in your specific medium and pH conditions.
Issue 2: Inconsistent Biological Activity
Possible Cause Recommended Solution
Compound Degradation Protect stock solutions and experimental setups from light.[11] Store stock solutions properly at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[1][11] Prepare fresh dilutions in culture media for each experiment.
Chelation of Divalent Cations Be aware of the concentration of Ca²⁺ and Mg²⁺ in your buffers and media, as tetracyclines can chelate these ions, affecting their activity.[7][11]
Suboptimal pH of Assay Medium The activity of tetracyclines can be pH-dependent. Adjust the pH of your culture medium to an optimal range (typically pH 6-7) and ensure it remains stable throughout the experiment.[14]
Cell Passage Number and Health Use cells with a consistent and low passage number. Ensure cells are in the exponential growth phase and have high viability before starting the experiment.
Issue 3: Off-Target Effects and Cytotoxicity
Possible Cause Recommended Solution
Inhibition of Mitochondrial Protein Synthesis This is a known off-target effect of tetracyclines.[8][12] Be aware that this can affect cellular metabolism, including oxygen consumption and ATP production.[12]
Cell Line Sensitivity Different cell lines can exhibit varying sensitivity to this compound-induced cytotoxicity.[13] Perform a dose-response curve to determine the IC50 for your specific cell line.
Confounding Effects in Tetracycline-Inducible Systems If using a Tet-On/Tet-Off system, be aware that the concentrations of tetracycline derivatives used for induction can have direct effects on mitochondrial function and cellular metabolism.[12] Include appropriate controls to account for these potential confounding effects.

Experimental Protocols

Protocol 1: Western Blot for Protein Abundance

This protocol is designed to assess the abundance of a target protein in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound hydrochloride

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a culture plate at a density that will allow them to reach 70-80% confluency. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice.[16][17] Scrape the cells and transfer the lysate to a microcentrifuge tube.[16][18]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris.[16][17] Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil.[18]

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[19]

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[16] Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[16]

Protocol 2: cAMP Measurement Assay

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels.

Materials:

  • Cell line of interest

  • This compound hydrochloride

  • (Optional) Forskolin or other adenylyl cyclase stimulator

  • Cell Lysis Buffer (e.g., 0.1 M HCl)

  • Commercial cAMP ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate overnight.[20]

  • Cell Treatment: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control. If applicable, also prepare a working solution of an adenylyl cyclase stimulator like Forskolin.[20][21]

  • Incubation: Remove the old medium and add the medium containing this compound or vehicle. Incubate for the desired time. If using a stimulator, add it for the last 10-15 minutes of the incubation.[20]

  • Cell Lysis: Aspirate the medium and add Cell Lysis Buffer (e.g., 100 µL of 0.1 M HCl) to each well to lyse the cells and stop phosphodiesterase activity.[20] Incubate at room temperature with gentle shaking.[21]

  • cAMP ELISA: Follow the instructions provided with your commercial ELISA kit.[21] This typically involves adding cell lysates and standards to an antibody-coated plate, followed by the addition of a cAMP-HRP conjugate.

  • Data Acquisition: Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.[21]

  • Data Analysis: Generate a standard curve from the absorbance of the cAMP standards. Use this curve to determine the cAMP concentration in your samples. The absorbance is inversely proportional to the amount of cAMP.[21][22]

Protocol 3: Oxygen Consumption Rate (OCR) Assay

This protocol measures the rate of oxygen consumption, a key indicator of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer or similar instrument

  • Specialized microplate for metabolic analysis

  • Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound hydrochloride

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in the specialized microplate at a predetermined density and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO₂ incubator.[23]

  • Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for at least 30 minutes.[23][24] Treat cells with this compound at the desired concentrations.

  • Instrument Setup: Load the hydrated sensor cartridge with the mitochondrial stress test compounds.[23]

  • OCR Measurement: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the OCR in real-time and then sequentially inject the stress test compounds to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on mitochondrial respiration. Normalize the data to cell number or protein concentration.

Protocol 4: ATP Production Assay

This protocol quantifies the intracellular ATP concentration as a measure of cell viability and metabolic activity.

Materials:

  • Cell line of interest

  • This compound hydrochloride

  • Commercial ATP assay kit (luciferase-based)

  • Luminometer

  • White opaque 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white opaque 96-well plate and allow them to adhere.[25] Treat cells with various concentrations of this compound or a vehicle control for the desired time.

  • Cell Lysis and ATP Measurement: Follow the protocol of the commercial ATP assay kit.[25][26] This typically involves adding a single reagent that lyses the cells to release ATP and provides the luciferase and luciferin (B1168401) substrate.[27]

  • Data Acquisition: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[27]

  • Data Analysis: Create a standard curve using the provided ATP standard.[25][26] Calculate the ATP concentration in your samples based on the standard curve.

Visualizations

G This compound's Effect on Vasopressin-cAMP Signaling Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R binds G_protein G Protein V2R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates AQP2_gene AQP2 Gene Transcription CREB->AQP2_gene activates AQP2_protein AQP2 Protein AQP2_gene->AQP2_protein leads to Membrane_insertion AQP2 Membrane Insertion AQP2_protein->Membrane_insertion facilitates Water_reabsorption Water Reabsorption Membrane_insertion->Water_reabsorption This compound This compound This compound->AC inhibits

Caption: this compound inhibits adenylyl cyclase, reducing cAMP and AQP2 expression.

G Experimental Workflow for Assessing Mitochondrial Dysfunction start Start: Eukaryotic Cell Culture treatment Treatment with this compound start->treatment protein_extraction Protein Extraction treatment->protein_extraction ocr_assay Oxygen Consumption Rate (OCR) Assay treatment->ocr_assay atp_assay ATP Production Assay treatment->atp_assay western_blot Western Blot (Mitonuclear Protein Imbalance) protein_extraction->western_blot end End: Data Analysis western_blot->end ocr_assay->end atp_assay->end G Troubleshooting Logic for Inconsistent Results inconsistent_results Inconsistent Results Observed check_solubility Check for Precipitation inconsistent_results->check_solubility check_stability Review Compound Stability inconsistent_results->check_stability check_concentration Verify Working Concentration inconsistent_results->check_concentration check_controls Examine Controls inconsistent_results->check_controls solution_solubility Adjust pH / Use DMSO Stock check_solubility->solution_solubility solution_stability Prepare Fresh Solutions / Protect from Light check_stability->solution_stability solution_concentration Perform Dose-Response Curve check_concentration->solution_concentration solution_controls Ensure Proper Vehicle and Positive/Negative Controls check_controls->solution_controls

References

Technical Support Center: Managing Demeclocycline's Chelation Effects in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on managing the chelation of divalent cations (Mg²⁺, Ca²⁺) by demeclocycline in your experiments. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cation chelation to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is divalent cation chelation and why is it a concern with this compound?

A1: Divalent cation chelation is a chemical process where a single molecule, in this case, this compound, binds to a divalent cation such as magnesium (Mg²⁺) or calcium (Ca²⁺).[1] This is a significant concern in experimental biology because Mg²⁺ and Ca²⁺ are crucial for a vast array of cellular processes, including enzymatic activity, signal transduction, and cell adhesion.[1] The chelation of these cations by this compound can deplete their effective concentration in the experimental medium, leading to unintended and potentially confounding biological effects.[1]

Q2: How can I determine if this compound's chelation of Mg²⁺ and Ca²⁺ is affecting my experimental results?

A2: The most direct method is to measure the free divalent cation concentration in your experimental medium after the addition of this compound.[1] Indirectly, you may observe unexpected cellular responses such as decreased cell proliferation, altered morphology, or changes in the activity of enzymes and signaling pathways that are dependent on these cations.[1]

Q3: Are there any alternatives to this compound that do not chelate divalent cations?

A3: Chelation is an inherent property of the tetracycline (B611298) class of antibiotics.[1] While a novel derivative of this compound with potentially altered chelation properties has been synthesized, it is not widely available.[1] If the antibiotic properties of this compound are not the primary focus of your experiment, it is advisable to explore other compounds with the desired biological activity but without strong chelating effects.[1]

Q4: Can heat be used to inactivate the chelating properties of this compound?

A4: No, heating is not a recommended method. High temperatures can lead to the degradation of the this compound molecule itself, rendering it inactive for its intended purpose.[1]

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Poor Cell Health After this compound Treatment

  • Possible Cause: Depletion of essential divalent cations (Mg²⁺, Ca²⁺) in the cell culture medium due to chelation by this compound.[1][2]

  • Troubleshooting Steps:

    • Supplement the Medium: Add sterile stock solutions of MgCl₂ and CaCl₂ to your culture medium after the addition of this compound to replenish the chelated cations. The exact amount will need to be empirically determined for your specific cell line and experimental conditions.[1][2]

    • Use a Lower Concentration: If experimentally feasible, reducing the concentration of this compound can minimize the extent of cation chelation.[1]

    • Standardize Protocol: Ensure a consistent and standardized protocol for preparing your this compound-containing media to minimize variability in free divalent cation levels across experiments.[1]

Issue 2: Inconsistent or Unreliable Results in Enzyme Assays

  • Possible Cause: Many enzymes require Mg²⁺ or Ca²⁺ as cofactors for their activity. This compound can chelate these cations, leading to inhibition or altered kinetics of the enzyme.

  • Troubleshooting Steps:

    • Cation Supplementation in Assay Buffer: Supplement your enzyme assay buffer with a calculated excess of MgCl₂ or CaCl₂ to saturate the chelating capacity of this compound.

    • Run Appropriate Controls: Include control reactions with this compound but without the enzyme to check for any direct interference of the drug with your detection method. Also, run controls with varying concentrations of divalent cations in the absence of this compound to understand the cation dependency of your enzyme.

    • Consider Alternative Assays: If possible, use an assay method that is less dependent on divalent cations.

Issue 3: Altered Calcium Signaling in Response to Stimuli

  • Possible Cause: this compound's chelation of extracellular Ca²⁺ can reduce its availability for influx into the cell upon stimulation, thereby dampening or inhibiting downstream signaling events.[1]

  • Troubleshooting Steps:

    • Increase Extracellular Calcium: Carefully increase the concentration of CaCl₂ in your experimental buffer to compensate for chelation. This should be done cautiously to avoid non-specific effects of high calcium.

    • Use Calcium Imaging: Employ calcium-sensitive fluorescent dyes to directly visualize and quantify changes in intracellular calcium levels in the presence and absence of this compound to assess the extent of the interference.

    • Pre-incubation Timing: Minimize the pre-incubation time of cells with this compound before the addition of your stimulus to reduce the extent of extracellular calcium depletion.

Data Presentation: Chelation of Divalent Cations by Tetracyclines

Divalent CationTetracycline Derivative(s)Stoichiometry (Tetracycline:Cation)Notes
Mg²⁺ Tetracycline, Oxytetracycline2:1Forms a stable complex that is biologically active in inhibiting bacterial protein synthesis.[4][5]
Ca²⁺ Tetracycline, Oxytetracycline1:1Forms a stable complex that can reduce the bioavailability of the antibiotic.[4][6]
Cu²⁺ Tetracycline1:1Forms a strong complex.[3]
Fe²⁺, Zn²⁺ This compound, Oxytetracycline1:1Forms weaker complexes compared to Cu²⁺.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution

This protocol provides a general method for preparing a stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm) (optional, but recommended)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound hydrochloride powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously until the this compound hydrochloride is completely dissolved.[2]

  • (Optional) For sterile applications, filter the stock solution through a 0.22 µm sterile filter.[2]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

  • Store the aliquots at -20°C, protected from light.[2]

Protocol 2: Supplementing Cell Culture Media to Counteract this compound Chelation

This protocol outlines the steps to supplement cell culture media with divalent cations to maintain physiological concentrations after the addition of this compound.

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound hydrochloride stock solution (from Protocol 1)

  • Sterile stock solutions of MgCl₂ (e.g., 1 M) and CaCl₂ (e.g., 1 M)

Procedure:

  • Warm the complete cell culture medium to 37°C.

  • Add the desired final concentration of this compound to the medium from the stock solution. Mix gently by swirling.[2]

  • Calculate the molar amount of this compound added to the medium.

  • Assuming a conservative 1:1 chelation ratio, calculate the molar amount of Mg²⁺ and Ca²⁺ that may be chelated by this compound.[2]

  • Add a corresponding volume of the sterile MgCl₂ and CaCl₂ stock solutions to the medium to replenish the chelated cations. Note: The optimal amount of supplementation may need to be determined empirically for your specific cell line and experimental conditions.[2]

  • Mix the final medium gently and allow it to equilibrate for a short period before adding it to the cells.

Mandatory Visualizations

Signaling Pathway Diagram

This compound is frequently used in research to study the vasopressin V2 receptor (V2R) signaling pathway due to its antagonistic effects. Binding of vasopressin to its V2 receptor in the kidney collecting ducts normally activates a Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[7][8] PKA then phosphorylates aquaporin-2 (AQP2), promoting its translocation to the apical membrane and increasing water reabsorption.[7][9] this compound inhibits this pathway by reducing the activation of adenylyl cyclase, thereby decreasing cAMP production and AQP2 expression.[2][10]

Vasopressin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Vasopressin Vasopressin V2R Vasopressin V2 Receptor Vasopressin->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 Insertion AQP2_vesicle->AQP2_membrane Translocation This compound This compound This compound->AC Inhibits Experimental_Workflow start Start prepare_media Prepare Basal Cell Culture Medium start->prepare_media add_this compound Add this compound Stock Solution prepare_media->add_this compound calculate_chelation Calculate Molar Amount of Chelatable Cations add_this compound->calculate_chelation add_supplements Supplement Medium with Calculated Cations calculate_chelation->add_supplements prepare_supplements Prepare Sterile MgCl₂ and CaCl₂ Stocks equilibrate Equilibrate Medium add_supplements->equilibrate add_to_cells Add Final Medium to Cells equilibrate->add_to_cells end End add_to_cells->end Logical_Relationship This compound This compound Chelation Chelation This compound->Chelation Cations Divalent Cations (Mg²⁺, Ca²⁺) Cations->Chelation Cellular_Processes Normal Cellular Processes Cations->Cellular_Processes Essential for Depletion Cation Depletion in Medium Chelation->Depletion Confounding_Effects Confounding Experimental Effects Depletion->Confounding_Effects Cellular_Processes->Confounding_Effects Disruption leads to Supplementation Cation Supplementation Supplementation->Depletion Mitigates

References

Technical Support Center: Minimizing Off-Target Effects of Demeclocycline in Cell Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize the off-target effects of Demeclocycline in in vitro cell signaling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound that can interfere with my cell signaling studies?

A1: Beyond its primary function as a protein synthesis inhibitor in bacteria, this compound has several well-documented off-target effects in eukaryotic cells. The most significant of these include the inhibition of Matrix Metalloproteinases (MMPs), impairment of mitochondrial function, and induction of apoptosis. These unintended effects can confound experimental results by modulating signaling pathways independent of the intended target of investigation.

Q2: At what concentrations are the off-target effects of this compound typically observed?

A2: The concentration at which off-target effects become significant can vary depending on the cell type and experimental conditions. However, based on studies of this compound and its close analog, doxycycline, MMP inhibition can be observed in the micromolar range.[1] Mitochondrial dysfunction and apoptosis have also been reported at concentrations ranging from the low to high micromolar range.[2][3] It is crucial to perform a dose-response analysis for your specific cell line to determine the optimal concentration that elicits the desired on-target effect while minimizing off-target activities.

Q3: How can I differentiate between the on-target and off-target effects of this compound in my experiments?

A3: Differentiating between on- and off-target effects requires careful experimental design. Key strategies include:

  • Dose-response studies: Observing effects at different concentrations can help distinguish between potent, on-target effects and less potent, off-target effects.

  • Use of analogs: Comparing the effects of this compound with other tetracycline (B611298) analogs that may have different off-target profiles can provide valuable insights.

  • Rescue experiments: If a specific off-target pathway is suspected, using inhibitors or activators of that pathway in conjunction with this compound can help elucidate its contribution to the observed phenotype.

  • Genetic approaches: Using cell lines with knockouts or knockdowns of the intended target or suspected off-target proteins can help to dissect the specific effects of this compound.

Q4: Are there any general best practices for minimizing off-target effects when using this compound in cell culture?

A4: Yes, several best practices can help minimize off-target effects:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve your desired experimental outcome through careful titration.

  • Limit exposure time: Reduce the duration of this compound treatment to the shortest time necessary to observe the on-target effect.

  • Ensure proper controls: Always include vehicle-only controls in your experiments to account for any effects of the solvent (e.g., DMSO).

  • Monitor cell health: Regularly assess cell viability and morphology to detect any signs of cytotoxicity that may indicate off-target effects.

Troubleshooting Guides

Issue 1: Unexpected changes in cell viability or morphology.

  • Potential Cause: this compound-induced cytotoxicity or apoptosis.

  • Troubleshooting Steps:

    • Perform a dose-response and time-course experiment: Use a viability assay (e.g., MTT, trypan blue exclusion) to determine the concentration and incubation time at which this compound becomes toxic to your cells.

    • Assess for apoptosis: Use an apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) to determine if the observed cell death is due to apoptosis.

    • Lower the concentration and/or exposure time: Based on the results from the viability and apoptosis assays, adjust your experimental parameters to a non-toxic range.

Issue 2: Alterations in cellular metabolism or energy levels.

  • Potential Cause: Impairment of mitochondrial function by this compound.

  • Troubleshooting Steps:

    • Measure mitochondrial respiration: Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells treated with this compound.[3]

    • Assess mitochondrial membrane potential: Use a fluorescent dye such as TMRM or JC-1 to evaluate changes in the mitochondrial membrane potential.

    • Consider alternative compounds: If mitochondrial off-target effects are significant and interfere with your study, consider using an alternative compound with a different mechanism of action if possible.

Issue 3: Unexplained changes in the expression or activity of extracellular matrix-related proteins.

  • Potential Cause: Inhibition of Matrix Metalloproteinases (MMPs) by this compound.

  • Troubleshooting Steps:

    • Perform an MMP activity assay: Use a gelatin zymography or a fluorometric MMP activity assay to directly measure the effect of this compound on MMP activity in your experimental system.

    • Analyze MMP expression: Use Western blotting or qRT-PCR to determine if this compound is altering the expression levels of MMPs.

    • Use specific MMP inhibitors as controls: Compare the effects of this compound to those of known, specific MMP inhibitors to understand the extent of MMP-related off-target effects.

Quantitative Data on Off-Target Effects

The following table summarizes quantitative data on the off-target effects of this compound and its structurally similar analog, Doxycycline. This data can serve as a reference for designing experiments and interpreting results.

Compound Off-Target Effect Cell Line / System Effective Concentration / IC50 Reference
This compound CytotoxicityHuman liver (Chang) cell lineMore cytotoxic than chlortetracycline (B606653) and tetracycline[4]
Doxycycline Inhibition of MMP-8 (Collagenase-2)Recombinant human enzymeKᵢ = 36 µM[1]
Doxycycline Inhibition of MMP-13 (Collagenase-3)Recombinant human enzyme50-60% inhibition at 30 µM[1]
Doxycycline Inhibition of MMP-2 expressionHuman aortic smooth muscle cellsIC50 = 6.5 µg/mL[5]
Doxycycline Induction of ApoptosisHuman acute myeloid leukemia (HL-60) cellsIC50 = 9.2 µg/mL[2]
Doxycycline Mitochondrial DysfunctionGlioblastoma cells (A172, U87)Significant decrease in OCR at 10 µM[3]

Experimental Protocols

1. Protocol for Assessing this compound-Induced Cytotoxicity using MTT Assay

  • Objective: To determine the concentration-dependent effect of this compound on cell viability.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

2. Protocol for Measuring Mitochondrial Oxygen Consumption Rate (OCR)

  • Objective: To assess the impact of this compound on mitochondrial respiration.

  • Methodology (using Seahorse XF Analyzer):

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.

    • Prepare a stock solution of this compound in the assay medium.

    • Load the sensor cartridge with compounds for sequential injection (e.g., this compound, oligomycin, FCCP, and rotenone/antimycin A).

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.

    • Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP production-linked respiration, and maximal respiration.[3]

3. Protocol for Gelatin Zymography to Detect MMP-2 and MMP-9 Activity

  • Objective: To qualitatively assess the inhibitory effect of this compound on gelatinase (MMP-2 and MMP-9) activity.

  • Methodology:

    • Culture cells in serum-free medium in the presence or absence of various concentrations of this compound for 24-48 hours.

    • Collect the conditioned medium and concentrate the proteins if necessary.

    • Determine the protein concentration of each sample.

    • Mix equal amounts of protein with non-reducing sample buffer.

    • Load the samples onto a polyacrylamide gel containing gelatin (0.1%).

    • After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.

    • Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂) overnight at 37°C.

    • Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

    • Areas of gelatinase activity will appear as clear bands against a blue background.

Visualizations

Demeclocycline_Off_Target_Pathways cluster_Mitochondria Mitochondrial Dysfunction cluster_MMP MMP Inhibition cluster_Apoptosis Apoptosis Induction This compound This compound Mito_Ribosome Mitochondrial Ribosome (30S) This compound->Mito_Ribosome MMPs Matrix Metalloproteinases (e.g., MMP-8, MMP-9) This compound->MMPs Caspases Caspase Activation This compound->Caspases Mito_Protein_Syn Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Protein_Syn Inhibition OXPHOS Oxidative Phosphorylation Mito_Protein_Syn->OXPHOS Impairment ATP ATP Production OXPHOS->ATP Decrease ROS Reactive Oxygen Species (ROS) OXPHOS->ROS Increase ECM Extracellular Matrix Degradation MMPs->ECM Inhibition Cell_Death Apoptotic Cell Death Caspases->Cell_Death Leads to

Caption: Key off-target signaling pathways affected by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Q1 Is there evidence of cell toxicity or death? Start->Q1 A1_Yes Perform Viability/Apoptosis Assays (MTT, Annexin V) Q1->A1_Yes Yes A1_No Proceed to next question Q1->A1_No No Optimize Optimize this compound Concentration and/or Incubation Time A1_Yes->Optimize Q2 Are metabolic pathways expected to be affected? A1_No->Q2 A2_Yes Measure Mitochondrial Respiration (e.g., Seahorse Assay) Q2->A2_Yes Yes A2_No Proceed to next question Q2->A2_No No A2_Yes->Optimize Q3 Is the extracellular environment or cell migration altered? A2_No->Q3 A3_Yes Assess MMP Activity (e.g., Zymography) Q3->A3_Yes Yes A3_No Investigate other potential off-target effects Q3->A3_No No A3_Yes->Optimize

Caption: A troubleshooting workflow for identifying this compound off-target effects.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Analysis Downstream Analysis cluster_Interpretation Data Interpretation Cell_Culture 1. Cell Culture (Select appropriate cell line) Dose_Response 2. Dose-Response Titration (Determine optimal concentration) Cell_Culture->Dose_Response Treatment 3. This compound Treatment (Include vehicle control) Dose_Response->Treatment Viability Viability/Apoptosis Assay Treatment->Viability Mitochondria Mitochondrial Function Assay Treatment->Mitochondria MMP MMP Activity Assay Treatment->MMP Western_Blot Western Blot (Target signaling pathway) Treatment->Western_Blot Data_Analysis 4. Data Collection and Analysis Viability->Data_Analysis Mitochondria->Data_Analysis MMP->Data_Analysis Western_Blot->Data_Analysis Conclusion 5. Conclusion (Differentiate on- vs. off-target effects) Data_Analysis->Conclusion

Caption: A general experimental workflow for studying this compound effects.

References

Addressing autofluorescence when using Demeclocycline in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing autofluorescence issues when using Demeclocycline in microscopy experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter with autofluorescence during your experiments with this compound.

Problem: High background fluorescence is obscuring my signal.

This is a common issue arising from the intrinsic fluorescence of biological samples (autofluorescence), which can be exacerbated by fixatives or the properties of this compound itself.

  • Step 1: Identify the Source of Autofluorescence.

    • Examine an unstained control sample using the same imaging parameters as your experimental samples.[1] Significant signal in this control confirms that you are dealing with an autofluorescence issue.

  • Step 2: Optimize Sample Preparation.

    • Fixation Method: Aldehyde fixatives like formalin and glutaraldehyde (B144438) are known to increase autofluorescence.[1][2] Consider reducing the fixation time or switching to a non-aldehyde-based fixative such as ice-cold methanol (B129727) or ethanol (B145695).[1][2] If you must use an aldehyde fixative, treatment with sodium borohydride (B1222165) may help reduce this induced autofluorescence.[1][3]

    • Perfusion: If working with tissue samples, perfuse the tissue with PBS before fixation to remove red blood cells, which are a significant source of autofluorescence due to their heme groups.[1][3]

    • Media and Buffers: For live-cell imaging, consider using a medium free of phenol (B47542) red and fetal bovine serum (FBS), both of which can contribute to background fluorescence.[1]

  • Step 3: Implement a Quenching Protocol.

    • Chemical quenching agents can significantly reduce background signal. Sudan Black B (SBB) is a widely used and effective agent for reducing lipofuscin-based autofluorescence.[3][4][5][6] Commercial quenching kits, such as TrueVIEW™, are also available and can be effective against various sources of autofluorescence.[3][5]

  • Step 4: Adjust Imaging Strategy.

    • Fluorophore Selection: If you are using other fluorophores in conjunction with this compound, choose dyes that are spectrally distinct from the autofluorescence background. Far-red and near-infrared fluorophores are often good choices as endogenous autofluorescence is typically weaker at these longer wavelengths.[3][7]

    • Photobleaching: Before applying your fluorescent labels, you can intentionally photobleach the sample by exposing it to high-intensity light.[8][9][10] This can destroy autofluorescent molecules, thereby improving your signal-to-noise ratio.[8][9][10]

Problem: I can't distinguish the this compound signal from other fluorescent labels.

Spectral overlap between this compound, other fluorophores, and endogenous autofluorescence can make signal separation challenging.

  • Solution: Spectral Imaging and Linear Unmixing.

    • This advanced microscopy technique captures the entire emission spectrum at each pixel of the image.[11][12] By collecting reference spectra for each individual fluorophore (including this compound) and the sample's autofluorescence, linear unmixing algorithms can computationally separate the mixed signals into their individual components.[11][12][13] This is a powerful method for reliably removing autofluorescence and resolving the contribution of each fluorescent probe.[11][13][14]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

A1: Autofluorescence is the natural fluorescence emitted by various biological structures when they are illuminated by light.[7] It is not caused by the application of specific fluorescent dyes. Common sources include endogenous molecules like collagen, elastin, NADH, and riboflavins.[1][3] Sample preparation procedures, especially fixation with aldehydes, can also induce or enhance autofluorescence.[1][2]

Q2: What are the fluorescent properties of this compound?

A2: this compound is a tetracycline (B611298) antibiotic that possesses intrinsic fluorescence.[15] It is typically excited by violet or blue light and emits fluorescence in the green to yellow range of the spectrum (approximately 470 to 570 nm).[15][16] Its fluorescence is sensitive to the local environment, including pH, solvent polarity, and binding to biomolecules like proteins or mineralizing bone.[15]

Q3: Why is autofluorescence a problem when using this compound?

A3: Autofluorescence can be a significant issue because its emission spectrum can overlap with that of this compound and other fluorophores in your experiment.[11] This can obscure the specific signal from this compound, making it difficult to detect, quantify, and localize accurately.[1] It leads to a poor signal-to-noise ratio and can result in false-positive signals.[1][2]

Q4: How do I choose the right strategy to reduce autofluorescence?

A4: The best strategy depends on the source of the autofluorescence and your experimental setup. The troubleshooting workflow below can help guide your decision-making process. Generally, start with the simplest methods, such as optimizing sample preparation and washing steps, before moving to more advanced techniques like chemical quenching or spectral imaging.[17][18][19]

Data and Protocols

Comparison of Autofluorescence Reduction Techniques

The following table summarizes common methods for reducing autofluorescence.

Technique Principle Primary Target Advantages Disadvantages Citation(s)
Sudan Black B (SBB) A non-fluorescent dye that physically masks autofluorescent granules.Lipofuscin, a common age-related pigment.Highly effective for lipofuscin; simple protocol.Can introduce its own background in some channels; may reduce specific signal.[5][20][21]
Sodium Borohydride Chemical reduction of aldehyde groups formed during fixation.Aldehyde-induced autofluorescence.Effective for samples fixed with glutaraldehyde or formaldehyde.Can have variable effects; may damage tissue or antigens.[1][3]
Photobleaching Exposure to high-intensity light to permanently destroy fluorescent molecules.Broad-spectrum autofluorescence.Does not require chemical treatment; can be very effective.Can be time-consuming; potential for photodamage to the sample.[8][9][10]
Spectral Unmixing Computational separation of emission spectra.All sources of fluorescence (endogenous and exogenous).Can precisely separate overlapping signals; removes autofluorescence post-acquisition.Requires specialized equipment (spectral detector) and software.[11][12][13][22]
Commercial Kits Proprietary chemical formulations to quench fluorescence.Varies by kit (e.g., lipofuscin, collagen, elastin).Optimized and easy to use.Can be more expensive than preparing solutions in-house.[3][5][23]
Experimental Protocols

Protocol 1: Sudan Black B (SBB) Staining for Autofluorescence Quenching

This protocol is intended for use after the completion of your standard immunofluorescence staining.

  • Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is fresh and filtered before use to remove any particulate matter.[4][6]

  • Incubation: After the final washes of your immunofluorescence protocol, immerse the slides in the 0.1% SBB solution for 5-15 minutes at room temperature in the dark.[6] The optimal time may need to be determined empirically for your specific tissue type.

  • Washing: Briefly rinse the slides in 70% ethanol to remove the majority of the excess SBB.[6]

  • Rehydration: Wash the slides thoroughly in several changes of PBS or TBS to completely remove the ethanol.[6]

  • Mounting: Mount the coverslips using an aqueous mounting medium and proceed with imaging.[6]

Protocol 2: Photobleaching

This protocol should be performed before your staining procedure.

  • Sample Preparation: Prepare your tissue sections or cells on slides as you normally would for fixation.

  • Photobleaching: Place the slides on the microscope stage and expose them to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or an LED array).[8]

  • Duration: The duration of photobleaching can range from 15 minutes to several hours, depending on the intensity of the light source and the level of autofluorescence.[24] You can monitor the reduction in autofluorescence periodically.

  • Staining: Once the background fluorescence has been sufficiently reduced, proceed with your standard immunofluorescence staining protocol.

Visual Guides

G cluster_0 Autofluorescence Troubleshooting Workflow start Start: High Background Fluorescence Observed unstained_control Image Unstained Control start->unstained_control is_autofluor Is Signal Present? unstained_control->is_autofluor optimize_prep Optimize Sample Prep (e.g., change fixative, perfuse tissue) is_autofluor->optimize_prep Yes end_reassess Reassess Experiment (e.g., antibody concentration) is_autofluor->end_reassess No re_evaluate Re-evaluate Background optimize_prep->re_evaluate apply_quencher Apply Quenching Agent (e.g., Sudan Black B) re_evaluate->apply_quencher Still High end_success Problem Solved re_evaluate->end_success Resolved photobleach Perform Photobleaching apply_quencher->photobleach If insufficient apply_quencher->end_success spectral_imaging Use Spectral Imaging & Linear Unmixing photobleach->spectral_imaging If still problematic or unavailable photobleach->end_success spectral_imaging->end_success

Caption: A decision tree for troubleshooting autofluorescence.

G cluster_1 Spectral Overlap in Microscopy spectra UV | Violet | Blue | Green | Yellow | Red | Far-Red autofluor Endogenous Autofluorescence problem Region of Spectral Overlap autofluor->problem Overlaps with This compound This compound This compound->problem target_fluor Target Fluorophore (e.g., GFP) target_fluor->problem

Caption: Conceptual diagram of spectral overlap.

References

How to avoid precipitation of Demeclocycline in culture medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Demeclocycline in culture medium.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the culture medium?

Precipitation of this compound in culture medium is a common issue that can arise from several physicochemical properties of the compound and its interaction with media components.

  • pH-Dependent Solubility: this compound hydrochloride is more soluble in acidic conditions.[1] Standard cell culture media are buffered to a physiological pH of approximately 7.2-7.4, where the solubility of this compound is significantly lower.[2]

  • Chelation with Divalent Cations: Like other tetracycline (B611298) antibiotics, this compound can bind to divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺).[3][4] Culture media and supplements, particularly fetal bovine serum (FBS), contain high concentrations of these cations. The formation of this compound-cation complexes can lead to their precipitation out of the solution.[3][5]

  • High Final Concentration: The desired final concentration of this compound in the culture medium may exceed its solubility limit in that specific medium. This is a common issue when working with concentrations in the high µg/mL range.[6]

  • Improper Mixing: Adding a concentrated stock solution too quickly or without adequate mixing can create localized high concentrations of this compound, leading to immediate precipitation.[6]

  • Temperature Fluctuations: Changes in temperature, such as repeated freeze-thaw cycles of stock solutions or warming of the culture medium, can decrease the stability and solubility of this compound.

Q2: How should I prepare a this compound stock solution to ensure it remains dissolved?

Proper preparation of a concentrated stock solution is the first critical step in preventing precipitation. The choice of solvent is crucial.

  • For High Concentrations: Organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions.[1][7] this compound hydrochloride is highly soluble in DMSO, with some sources indicating solubility up to 100 mg/mL with sonication.[8]

  • For Aqueous Solutions: If an organic solvent is not suitable for your experiment, you can prepare aqueous stock solutions. However, the solubility is lower. Solubility in water is reported to be between 16-20 mg/mL, and in PBS (pH 7.2), it is approximately 3.3 mg/mL.[7][9] To improve solubility in aqueous solutions, using a slightly acidic buffer or 0.01 N HCl can be effective.[1][10]

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9] this compound is light-sensitive, so it is essential to protect solutions from light by using amber tubes or wrapping them in foil.[1] Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh.[7]

Q3: What is the correct procedure for adding the this compound stock solution to my culture medium?

The method of dilution into the final culture medium is critical to prevent precipitation.

  • Sequential Addition: It is highly recommended to add the this compound stock solution to the basal culture medium before the addition of supplements like FBS.[3] This allows the drug to disperse in the medium, reducing the chance of forming precipitates with the high concentration of divalent cations present in the serum.

  • Gradual Dilution: Add the stock solution dropwise into the culture medium while gently swirling or stirring the medium. This prevents localized high concentrations that can trigger immediate precipitation.[6]

  • Final Solvent Concentration: If using an organic solvent like DMSO for your stock, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells, typically below 0.1%.[11]

Q4: Can I do anything to the culture medium itself to prevent precipitation?

While modifying the culture medium is not always feasible, understanding its components is key. The primary cause of interaction is the presence of divalent cations. Using a cation-free buffer to prepare the this compound stock solution is a possible strategy if chelation is a major concern.[3] However, for most applications, the sequential addition method described in Q3 is sufficient.

Q5: I'm still seeing a precipitate. What are the troubleshooting steps?

If you continue to experience precipitation, use the following guide to diagnose and solve the issue.

Issue Possible Cause Solution
Precipitate forms immediately upon adding stock solution to the medium. 1. Localized High Concentration: The stock solution was added too quickly. 2. Chelation with Cations: The stock solution was added after FBS or other supplements.1. Add the stock solution slowly and dropwise while gently swirling the medium. 2. Add this compound to the basal medium first, mix well, and then add FBS and other supplements.[3]
The medium becomes cloudy or forms a precipitate over time in the incubator. 1. Exceeded Solubility Limit: The final concentration of this compound is too high for the medium at 37°C. 2. Instability: The this compound solution may be degrading over time.1. Verify the solubility of this compound in your specific medium and consider reducing the final concentration. 2. Prepare the complete medium with this compound fresh before each use. Avoid storing the complete medium containing this compound for extended periods.
The prepared stock solution is cloudy or contains particles. 1. Incomplete Dissolution: The this compound powder has not fully dissolved. 2. Storage Issues: The stock solution has undergone multiple freeze-thaw cycles or was stored improperly.1. Ensure the powder is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution, especially in DMSO.[1][8] 2. Prepare new, single-use aliquots of the stock solution and store them protected from light at -20°C or -80°C.[9]

Quantitative Data Summary

The solubility of this compound hydrochloride can vary based on the solvent, pH, and temperature. The following table summarizes reported solubility data.

Solvent pH Solubility Reference
WaterNeutral16-20 mg/mL[9]
Phosphate Buffered Saline (PBS)7.2~3.3 mg/mL[7][9]
Dimethyl Sulfoxide (DMSO)N/A~1 mg/mL to 100 mg/mL (with sonication)[7][8]
Dimethylformamide (DMF)N/A~1.4 mg/mL[7]
0.01 N Hydrochloric Acid (HCl)~2Soluble[1]
MethanolN/A~20 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Weighing: Accurately weigh out 10 mg of this compound hydrochloride powder.

  • Dissolving: Add 1 mL of high-purity, sterile DMSO to the powder.

  • Mixing: Vortex or sonicate at room temperature until the powder is completely dissolved. The solution should be clear and yellow.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes (e.g., amber vials). Store the aliquots at -20°C for up to one month or -80°C for up to six months.[8][9]

Protocol 2: Preparation of a Working Solution in Culture Medium

  • Medium Preparation: Start with the required volume of basal culture medium (e.g., DMEM, RPMI-1640) without any supplements like FBS.

  • Thaw Stock Solution: Thaw one aliquot of the this compound stock solution.

  • Dilution: Calculate the volume of the stock solution needed to achieve the desired final concentration. While gently swirling the basal medium, add the stock solution dropwise.

    • Example: To make 50 mL of medium with a final concentration of 10 µg/mL from a 10 mg/mL stock:

      • (10 µg/mL) * (50 mL) = 500 µg total this compound needed.

      • (500 µg) / (10,000 µg/mL stock) = 0.05 mL or 50 µL of stock solution.

  • Add Supplements: After the this compound is thoroughly mixed into the basal medium, add FBS and any other required supplements.

  • Final Mix and Use: Mix the complete medium gently and it is ready for use. For best results, use the medium immediately after preparation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound HCl Powder add_solvent 2. Add High-Purity Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve aliquot 4. Aliquot into Light-Protecting Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store start_medium A. Start with Basal Medium (No FBS) store->start_medium Use one aliquot add_deme B. Add this compound Stock Dropwise with Swirling start_medium->add_deme add_fbs C. Add FBS and Other Supplements add_deme->add_fbs final_medium D. Mix Gently and Use Immediately add_fbs->final_medium chelation_pathway Deme This compound Complex Insoluble this compound- Cation Complex Deme->Complex Chelates Ca Calcium (Ca²⁺) in Medium/FBS Ca->Complex Cell Cellular Processes (e.g., adhesion, signaling) Ca->Cell Required for Mg Magnesium (Mg²⁺) in Medium/FBS Mg->Complex Mg->Cell Required for Precipitate Precipitation Complex->Precipitate troubleshooting_flowchart start Precipitate Observed in Culture Medium q1 When did it appear? start->q1 a1_immediate Immediately after adding This compound stock q1->a1_immediate Immediately a1_later After some time in the incubator q1->a1_later Over time q2 How was the stock added to the medium? a1_immediate->q2 q3 Is the final concentration too high? a1_later->q3 sol1 Solution: 1. Add stock dropwise with swirling. 2. Add to basal medium BEFORE FBS. q2->sol1 Added after FBS or too quickly q4 Is the stock solution clear? q2->q4 Correctly sol2 Solution: 1. Verify solubility limit. 2. Consider lowering concentration. q3->sol2 Yes q3->q4 No q4->sol1 Yes sol3 Solution: Prepare fresh stock solution, ensure complete dissolution, and store properly in aliquots. q4->sol3 No

References

Technical Support Center: Optimizing Demeclocycline Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing filter sets and troubleshooting common issues encountered during the fluorescence detection of Demeclocycline.

Frequently Asked Questions (FAQs)

Q1: What are the general fluorescence properties of this compound?

A1: this compound is a tetracycline (B611298) antibiotic that possesses intrinsic fluorescence. This fluorescence is highly sensitive to its local environment, including factors like pH, solvent polarity, and its association with macromolecules or ions.[1] Generally, tetracyclines are excited by ultraviolet to blue light and emit fluorescence in the green to yellow range of the spectrum.[1]

Q2: What are the recommended starting points for excitation and emission wavelengths for this compound?

A2: The optimal wavelengths depend heavily on the experimental conditions, particularly the presence of metal ions. When complexed with magnesium (Mg²⁺), a common method to enhance fluorescence, a good starting point is an excitation wavelength of approximately 386 nm and an emission wavelength of 500 nm.[2][3] For this compound used as a bone labeling agent, excitation around 458 nm with emission detection between 530-540 nm has been noted.[4] It is always recommended to perform excitation and emission scans on your sample to determine the precise maxima for your specific conditions.

Q3: How does pH affect this compound fluorescence?

A3: pH is a critical factor. This compound is generally more stable in acidic solutions.[5] However, for achieving maximum fluorescence intensity of the tetracycline-Mg²⁺ complex, an alkaline environment with a pH greater than 8 is often required.[6] The pH-dependent behavior is due to the multiple ionizable functional groups on the molecule.[7]

Q4: How can I enhance the fluorescence signal of this compound?

A4: The fluorescence signal of tetracyclines can be significantly enhanced by chelation with divalent metal ions, such as magnesium (Mg²⁺) or calcium (Ca²⁺).[8] This complexation leads to a strong increase in steady-state fluorescence.[8] The addition of these ions in an optimized buffer system is the most common strategy to improve signal intensity.[6]

Quantitative Data Summary

The fluorescence characteristics of this compound can be influenced by several factors. The following tables summarize key quantitative data reported in the literature.

Table 1: Fluorescence Properties of this compound

Property Value Conditions / Notes
Relative Fluorescence 0.82 Relative to Tetracycline (set at 1.0) in undecalcified bone sections.[4]
Quantum Yield (Φ) 2.2% When complexed with magnesium.[1]

| Fluorescence Lifetime (τ) | ~0.3 ns | When complexed with magnesium.[1] |

Table 2: Recommended Wavelengths for Tetracycline Analogs

Compound / Complex Excitation Max (λex) Emission Max (λem) Conditions / Notes
Tetracycline-Mg²⁺ Complex 385 nm 500 nm Post-column derivatization in an alkaline solution (pH > 8).[6]
Photodegraded TC-Mg²⁺ Complex 386 nm 500 nm Post-column derivatization following photo-induced degradation.[3]

| This compound in Bone | 458 nm | ~530-540 nm | Confocal laser scanning microscopy of labeled bone tissue.[4] |

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Spectra

This protocol outlines the steps to identify the peak fluorescence wavelengths for this compound in your specific experimental buffer.

  • Sample Preparation : Prepare a solution of this compound in your experimental buffer at a concentration that results in an absorbance below 0.1 to avoid the inner-filter effect.[9] Prepare a "blank" sample containing only the buffer.

  • Instrument Setup : Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Excitation Scan :

    • Set the emission monochromator to an estimated emission maximum (e.g., 520 nm).

    • Scan a range of excitation wavelengths (e.g., 350 nm to 480 nm).

    • The peak of this scan is your optimal excitation wavelength (λex).

  • Emission Scan :

    • Set the excitation monochromator to the optimal wavelength (λex) determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 480 nm to 650 nm).

    • The peak of this scan is your optimal emission wavelength (λem).

  • Blank Subtraction : Perform both scans on your "blank" sample to identify and subtract any background signals, such as Raman peaks from the solvent.[10]

  • Filter Selection : Choose bandpass filters for your instrument (e.g., a fluorescence microscope or plate reader) that are centered as closely as possible to the determined λex and λem, ensuring there is no overlap between the excitation and emission filter profiles.

Troubleshooting Guide

This guide addresses common problems encountered during this compound fluorescence measurements.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Signal 1. Sub-optimal Wavelengths : Incorrect excitation/emission settings.[11]2. Low Concentration : Analyte concentration is below the detection limit.3. Environmental Factors : Non-optimal pH or absence of enhancing ions (e.g., Mg²⁺).[6]4. Photodegradation : Sample has been degraded by prolonged exposure to light.[12]5. Inner-Filter Effect : Concentration is too high, causing reabsorption of emitted light.[9][10]1. Perform excitation and emission scans to find optimal wavelengths (see Protocol 1).2. Increase the sample concentration or the detector gain/integration time.[10]3. Optimize buffer pH (typically >8 for Mg²⁺ complex) and add MgCl₂ or CaCl₂.[6][13]4. Prepare fresh samples and protect them from light during preparation and storage.5. Dilute the sample. Ensure the sample's absorbance is < 0.1 at the excitation wavelength.[9]
High Background 1. Autofluorescence : Intrinsic fluorescence from the sample matrix, cells, or media.[11]2. Solvent Raman Scatter : Inelastic scattering of excitation light by the solvent.[10]3. Contamination : Fluorescent impurities in the sample or cuvette.4. Filter Bleed-Through : Overlap between excitation and emission filter spectra.1. Include an unstained or "no-drug" control to measure baseline autofluorescence and subtract it from the signal.[11]2. Measure a "blank" (solvent only) spectrum to identify the Raman peak. Increase the separation between excitation and emission wavelengths (Stokes shift).[10]3. Use high-purity solvents and meticulously clean all labware.4. Select high-quality filters with minimal spectral overlap. Use a spectra viewer tool to check compatibility.[11]
Signal Instability / Noise 1. Lamp Fluctuation : Instability in the spectrofluorometer's light source.[14]2. Photodegradation : The fluorescent signal decreases over time due to light exposure.[12]3. Detector Saturation : The detector is overloaded by a very bright signal, leading to non-linear response and spectral distortion.[10][14]1. Allow the lamp to fully warm up before measurements. Check instrument specifications for lamp stability.2. Minimize exposure time. Use the instrument's shutter when not actively measuring. Acquire data as a time-course to assess stability.3. Reduce the excitation light intensity using neutral density filters or attenuators. Decrease the detector gain or narrow the monochromator slit widths (bandpass).[10][14]
Visual Guides

The following diagrams illustrate key workflows for optimizing and troubleshooting your experiments.

G cluster_workflow Filter Set Optimization Workflow A Prepare this compound in Experimental Buffer B Perform Excitation & Emission Scans (Determine λex and λem) A->B C Select Initial Filter Set (Bandpass filters centered on λex/λem) B->C D Measure Signal & Background C->D E Is Signal-to-Noise Ratio (SNR) Optimal? D->E F Optimize Buffer Conditions (e.g., pH, [Mg²⁺]) E->F No G Proceed with Experiment E->G Yes F->B H Refine Filter Selection (Adjust bandwidth, center wavelength) F->H H->C

Caption: A workflow for selecting and optimizing fluorescence filter sets.

G cluster_troubleshooting Troubleshooting Low Fluorescence Signal Start Start: Low Signal Detected Q1 Is Sample Concentration Known and Correct? Start->Q1 A1_Yes Check Instrument Settings (Gain, Integration Time, Slits) Q1->A1_Yes Yes A1_No Prepare Fresh Sample at Known Concentration Q1->A1_No No Q2 Are Buffer Conditions (pH, [Mg²⁺]) Optimal? A1_Yes->Q2 A1_No->Q1 A2_Yes Check for Photodegradation (Measure signal over time) Q2->A2_Yes Yes A2_No Optimize Buffer (Adjust pH, titrate Mg²⁺) Q2->A2_No No Q3 Is Sample Absorbance < 0.1 at λex? A2_Yes->Q3 A2_No->Q2 A3_Yes Re-run Spectral Scans to Confirm λex/λem Q3->A3_Yes Yes A3_No Dilute Sample to Avoid Inner-Filter Effect Q3->A3_No No A3_No->Q3

Caption: A logical flowchart for troubleshooting weak fluorescence signals.

References

Light sensitivity of Demeclocycline and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and proper storage of Demeclocycline. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

Yes, this compound is known to be sensitive to light, particularly to ultraviolet A (UVA) radiation. Exposure to light can lead to photodegradation of the compound, which may affect its biological activity and lead to the formation of degradation products. This photosensitivity is also the basis for the clinical side effect of phototoxicity observed in patients treated with this compound.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound hydrochloride should be stored as a solid at -20°C in a light-protected container, such as an amber vial or a container wrapped in aluminum foil. Under these conditions, it is reported to be stable for at least four years. For short-term storage of aqueous solutions, it is recommended to keep them at 4°C and protected from light. However, aqueous solutions should ideally be prepared fresh for each experiment, as some degradation can be observed after 48-72 hours even at 4°C.

Q3: What happens when this compound is exposed to light?

Exposure of this compound to light, especially UVA radiation, can initiate a phototoxic reaction. The this compound molecule absorbs photons, leading to its excitation to a higher energy state. This excited molecule can then generate reactive oxygen species (ROS), such as singlet oxygen, which can cause cellular damage in biological systems. In solution, this process leads to the chemical degradation of the this compound molecule.

Q4: What are the known degradation products of this compound?

While specific photodegradation products of this compound are not extensively detailed in publicly available literature, tetracyclines, in general, are known to undergo epimerization and dehydration reactions, especially under acidic conditions and light exposure. These reactions can lead to the formation of inactive epimers (e.g., 4-epi-demeclocycline) and anhydrotetracyclines. Under alkaline conditions, isotetracycline (B1142230) derivatives can be formed. Identification and characterization of specific degradation products typically require analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Q5: How does pH affect the stability of this compound in solution?

This compound is generally more stable in acidic solutions. Studies have shown that its photodegradation is lowest in a citrate (B86180) buffer at pH 4.5. In contrast, its stability decreases in neutral and alkaline solutions. Therefore, for experimental purposes, buffering the solution to a slightly acidic pH may help to minimize degradation.

Troubleshooting Guides

Problem: Inconsistent results in experiments involving this compound solutions.

  • Possible Cause 1: Degradation due to light exposure.

    • Solution: Always protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Prepare solutions fresh before use whenever possible.

  • Possible Cause 2: Degradation due to improper storage.

    • Solution: For long-term storage, keep solid this compound at -20°C. For short-term storage of solutions (not exceeding 24-48 hours), use a refrigerator at 4°C. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: pH-dependent instability.

    • Solution: Check the pH of your experimental buffer. This compound is more stable in acidic conditions. If your experimental conditions allow, consider using a buffer with a pH between 4 and 5.

  • Possible Cause 4: Interaction with components in the medium.

    • Solution: Tetracyclines can chelate divalent cations such as Ca²⁺ and Mg²⁺, which can affect their solubility and activity. Be aware of the concentration of these ions in your cell culture media or buffers.

Data Presentation

Table 1: Summary of this compound Stability and Storage

ParameterConditionObservation
Storage (Solid) -20°C, protected from lightStable for ≥ 4 years
Storage (Aqueous Solution) 4°C, protected from lightStable for up to 48 hours with minimal degradation. Losses of 4-13% reported after 72 hours.
25°C, protected from lightStable for up to 24 hours. Losses of 0-18% reported after 48 hours.
Light Exposure UVA radiation (320-400 nm)Significant photodegradation.
pH Stability (in solution) Acidic (pH ~4.5)Most stable.
Neutral to AlkalineLess stable.

Table 2: Quantitative Data on this compound Photodegradation (Illustrative)

ParameterValueConditionsReference
Photodegradation Kinetics Follows first-order kineticsAqueous solution, fluorescent light[1]
Rate Constant (k) Data not available--
Quantum Yield (Φ) Data not available--

Experimental Protocols

Protocol: Forced Photodegradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced photodegradation study on a this compound solution, based on ICH Q1B guidelines.

1. Materials and Equipment:

  • This compound hydrochloride powder

  • Solvent (e.g., methanol, water, or a suitable buffer)

  • Calibrated photostability chamber equipped with a light source capable of emitting both UVA and visible light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Light meter (radiometer/lux meter)

  • Quartz cuvettes or other transparent, chemically inert containers

  • Control containers wrapped in aluminum foil

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Validated stability-indicating HPLC method

2. Sample Preparation:

  • Prepare a stock solution of this compound hydrochloride in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to the desired final concentration for the study (e.g., 100 µg/mL) using the same solvent.

  • Transfer the solution into both transparent and foil-wrapped (control) containers.

3. Light Exposure:

  • Place the transparent and control containers in the photostability chamber.

  • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Maintain the temperature of the chamber at a controlled level (e.g., 25°C) to minimize thermal degradation.

  • Collect samples from both the exposed and control containers at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

4. Sample Analysis:

  • Analyze the collected samples using a validated stability-indicating HPLC method.

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be optimized for good peak shape and separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorbance maximum of this compound (around 266 nm and 369 nm).

  • Quantify the peak area of the parent this compound peak and any degradation product peaks that appear in the chromatograms.

  • Calculate the percentage of degradation of this compound at each time point relative to the initial concentration (t=0) and the control sample.

5. Data Interpretation:

  • Plot the natural logarithm of the remaining this compound concentration versus time to determine if the degradation follows first-order kinetics.

  • If the plot is linear, the negative of the slope will be the first-order degradation rate constant (k).

  • Characterize the degradation products by comparing their retention times with known standards, if available, or by using hyphenated techniques like LC-MS for structural elucidation.

Mandatory Visualization

Demeclocycline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds to AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Vesicle AQP2 Vesicle PKA->Vesicle Promotes translocation to membrane AQP2_Gene Aquaporin-2 Gene CREB->AQP2_Gene Promotes Transcription AQP2_Protein Aquaporin-2 Protein AQP2_Gene->AQP2_Protein Translation AQP2_Protein->Vesicle Incorporation

Caption: this compound's mechanism of action on the vasopressin signaling pathway.

Experimental_Workflow start Start: Prepare this compound Solution prep_samples Prepare Exposed and Control Samples start->prep_samples expose Expose Samples to Light Source (e.g., UVA) prep_samples->expose collect Collect Samples at Time Intervals expose->collect analyze Analyze by HPLC collect->analyze data_analysis Data Analysis: Calculate Degradation analyze->data_analysis end End: Determine Photostability data_analysis->end

Caption: Experimental workflow for assessing the photosensitivity of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_light Was the solution protected from light? start->check_light check_storage Was the solution stored properly? check_light->check_storage Yes fix_light Action: Use amber vials or foil wrapping. check_light->fix_light No check_ph Is the pH of the solution appropriate? check_storage->check_ph Yes fix_storage Action: Store at -20°C (solid) or 4°C (solution, short-term). check_storage->fix_storage No solution_ok Solution handling is likely correct. Consider other experimental variables. check_ph->solution_ok Yes fix_ph Action: Adjust pH to acidic range if possible. check_ph->fix_ph No

Caption: Logical troubleshooting for inconsistent this compound results.

References

Technical Support Center: The Impact of Serum Proteins on Demeclocycline Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Demeclocycline in cell culture, with a specific focus on the influence of serum proteins.

Frequently Asked Questions (FAQs)

Q1: Why is the observed activity of this compound in my cell culture lower than expected based on its published IC50 value?

A1: A common reason for reduced this compound activity is its binding to serum proteins, particularly albumin, present in the cell culture medium (e.g., Fetal Bovine Serum - FBS). This binding sequesters the drug, reducing the concentration of free, biologically active this compound available to interact with your cells. The extent of this binding can be significant and varies with the concentration and type of serum used.

Q2: What percentage of this compound binds to serum proteins in a typical cell culture medium?

A2: The exact percentage of protein-bound this compound depends on the serum concentration, the specific batch of serum, and the experimental conditions. Generally, for tetracyclines, a significant fraction can be bound. To obtain a precise value for your experimental setup, it is recommended to perform a protein binding assay.

Q3: How does the species of serum (e.g., bovine vs. human) affect this compound binding?

A3: Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) have a high degree of structural similarity. Studies on tetracyclines, a class of antibiotics that includes this compound, show that they bind to both BSA and HSA.[1] While the binding affinities may not be identical, BSA is generally considered a suitable model for HSA in in vitro studies.[2] However, for studies with direct clinical translation, validating key findings with human serum may be beneficial.

Q4: Can I omit serum from my cell culture medium to avoid this issue?

A4: While using a serum-free medium would eliminate the variable of protein binding, it may not be suitable for all cell lines, as serum provides essential growth factors and nutrients.[3] Drastic changes in culture conditions can also introduce other variables that may affect your experimental outcomes. An alternative is to reduce the serum concentration, but this should be tested for its impact on cell health and growth.

Q5: How can I calculate the free concentration of this compound in my cell culture medium?

A5: To accurately determine the free concentration, you need to know the binding affinity (dissociation constant, Kd) of this compound to the serum proteins in your medium and the concentration of the binding protein (primarily albumin). The free concentration can then be estimated using equilibrium equations or, more accurately, measured directly using techniques like equilibrium dialysis or ultrafiltration.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or non-reproducible this compound effects between experiments. Variation in serum lots. Different batches of FBS can have varying protein compositions and concentrations, leading to differences in the extent of this compound binding.1. Test new serum lots: Before use in critical experiments, test each new lot of FBS to ensure consistency in cell growth and response to this compound. 2. Purchase larger batches: If possible, purchase a large, single lot of FBS for the entire series of experiments. 3. Use a defined serum replacement: Consider using a commercially available serum replacement product with a more defined composition.
Higher than expected concentrations of this compound are required to achieve a biological effect. High degree of serum protein binding. A significant portion of the added this compound is inactive due to binding to serum albumin.1. Increase this compound concentration: Empirically determine the effective concentration in the presence of your standard serum percentage. 2. Reduce serum concentration: If your cells tolerate it, reduce the percentage of FBS in your culture medium. This should be validated to ensure it doesn't otherwise affect the experimental outcome. 3. Measure and calculate free concentration: Perform a protein binding assay (see experimental protocols below) to determine the unbound fraction of this compound and adjust your dosing accordingly.
Precipitate forms in the culture medium after adding this compound. High concentration of this compound. The concentration of this compound may exceed its solubility in the culture medium, especially at physiological pH.1. Prepare fresh stock solutions: Ensure your this compound stock solution is properly dissolved and sterile-filtered. 2. Add this compound slowly: When adding the drug to the medium, do so dropwise while gently swirling to ensure rapid mixing and prevent localized high concentrations. 3. Check for interactions with media components: Although less common, interactions with specific media components could contribute to precipitation.
Cells show signs of toxicity at concentrations of this compound that should be sub-toxic. Low serum concentration or altered protein binding. If the serum concentration is lower than usual, or if other substances in the medium are displacing this compound from albumin, the free concentration of the drug could be unexpectedly high.1. Verify serum concentration: Double-check the percentage of FBS used in your medium preparation. 2. Consider drug-drug interactions: If other compounds are present in your experiment, investigate their potential to bind to albumin and displace this compound.

Quantitative Data

Compound Protein Method Binding Constant (Ka) (M⁻¹) Dissociation Constant (Kd) (M)
Tetracycline (B611298)BSAFluorescence Spectroscopy~1.79 x 10⁵~5.59 x 10⁻⁶
Anhydrotetracycline (degradation product)BSAFluorescence Spectroscopy~9.54 x 10⁵~1.05 x 10⁻⁶
Oxytetracycline (B609801)BSAFluorescence SpectroscopyNot explicitly stated, but binding was confirmedNot explicitly stated
DoxycyclineBSAFluorescence SpectroscopyDynamic quenching constant (Kq) = 2.51 x 10³ M⁻¹Not directly a Kd, but indicates interaction

Table based on data from spectroscopic studies of tetracycline-BSA interactions.[3][6][7]

Experimental Protocols

Protocol 1: Determination of this compound Binding to Bovine Serum Albumin using Equilibrium Dialysis

This protocol provides a method to determine the fraction of this compound bound to BSA, a major component of FBS.

Materials:

  • Equilibrium dialysis apparatus (e.g., multi-well plate format)

  • Dialysis membrane with a molecular weight cut-off (MWCO) of 5-10 kDa

  • This compound hydrochloride

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrument for quantifying this compound (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentrations.

    • Prepare a solution of BSA in PBS at a concentration relevant to your cell culture conditions (e.g., for 10% FBS, the albumin concentration is approximately 3.5-4.5 mg/mL).

  • Assembly of Dialysis Unit:

    • Pre-soak the dialysis membrane in PBS as per the manufacturer's instructions.

    • Assemble the dialysis cells, ensuring the membrane separates the two chambers.

  • Loading the Dialysis Chambers:

    • In one chamber (the "protein" chamber), add the BSA solution containing this compound.

    • In the other chamber (the "buffer" chamber), add an equal volume of PBS.

  • Equilibration:

    • Seal the dialysis unit and incubate at 37°C on a rotating or shaking platform to facilitate equilibrium.

    • The time required to reach equilibrium should be determined empirically but is typically between 4 to 24 hours.

  • Sample Collection and Analysis:

    • After incubation, carefully collect samples from both the protein and buffer chambers.

    • Analyze the concentration of this compound in both chambers using a validated analytical method. The concentration in the buffer chamber represents the free (unbound) drug concentration ([D_free]). The concentration in the protein chamber represents the total drug concentration ([D_total]), which is the sum of free and bound drug.

  • Calculations:

    • Fraction unbound (fu): fu = [D_free] / [D_total]

    • Percentage bound: % Bound = (1 - fu) * 100

Visualizations

Signaling Pathway of this compound's Off-Target Effect on the Vasopressin V2 Receptor

This compound is known to inhibit the action of antidiuretic hormone (ADH or vasopressin), an effect that is utilized therapeutically but can also be an "off-target" effect in other experimental contexts.[8][9] This diagram illustrates the canonical vasopressin V2 receptor signaling pathway and the point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus V2R Vasopressin V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates CREB CREB PKA->CREB Phosphorylates AQP2_channel Aquaporin-2 Water Channel AQP2_vesicle->AQP2_channel Translocates to membrane AQP2_gene AQP2 Gene Transcription CREB->AQP2_gene Vasopressin Vasopressin (ADH) Vasopressin->V2R Binds This compound This compound This compound->AC Inhibits Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption

Caption: Vasopressin V2 receptor signaling pathway and the inhibitory effect of this compound on adenylyl cyclase.

Experimental Workflow for Assessing the Impact of Serum on this compound Activity

This diagram outlines a logical workflow for researchers to investigate and account for the effect of serum proteins on this compound's activity in their cell culture experiments.

G cluster_planning Phase 1: Initial Observation & Hypothesis cluster_quantification Phase 2: Quantification of Binding cluster_adjustment Phase 3: Experimental Adjustment cluster_validation Phase 4: Validation A Observe reduced or inconsistent This compound activity in cell culture B Hypothesize that serum protein binding is the cause A->B C Perform Equilibrium Dialysis or Ultrafiltration with BSA/serum B->C D Determine the percentage of bound and free this compound C->D E Option 1: Adjust total This compound concentration to achieve desired free concentration D->E F Option 2: Reduce serum concentration in culture medium (validate cell health) D->F G Re-run cellular assays with adjusted this compound concentration E->G F->G H Confirm consistent and expected biological activity G->H

Caption: A logical workflow for investigating and mitigating the impact of serum protein binding on this compound activity.

References

Reducing background signal in Demeclocycline-based fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Demeclocycline-based fluorescence assays. Our goal is to help you reduce background signals and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound's intrinsic fluorescence in an assay?

This compound, a tetracycline (B611298) antibiotic, possesses intrinsic fluorescence. Its fluorescence is environmentally sensitive, meaning its quantum yield and emission spectrum can change upon binding to macromolecules like proteins or in different solvent environments.[1] This property is harnessed to develop "turn-on" or "turn-off" fluorescence assays. For example, its fluorescence is enhanced upon binding to the bacterial 30S ribosomal subunit, allowing for the study of antibiotic-target engagement.[2][3]

Q2: What are the typical excitation and emission wavelengths for this compound?

Generally, tetracyclines, including this compound, are excited in the ultraviolet to blue range of the spectrum and emit in the green to yellow range.[1] However, the exact maxima can shift depending on the local environment (e.g., pH, solvent polarity, binding to biomolecules). It is crucial to determine the optimal excitation and emission wavelengths for your specific assay conditions.

Q3: What are the main sources of high background signal in this compound-based fluorescence assays?

High background signals can originate from several sources:

  • Autofluorescence: Biological samples naturally contain fluorescent molecules like NADH, riboflavins, and collagen that can emit light in the same spectral region as this compound.[4][5]

  • Media Components: Phenol (B47542) red and fetal bovine serum (FBS) in cell culture media are known to be fluorescent and can contribute significantly to background noise.[5][6]

  • Non-specific Binding: this compound may bind non-specifically to cellular components or surfaces of the assay plate, leading to a generalized increase in background fluorescence.

  • Light Scatter: Rayleigh and Raman scattering from the sample and buffers can also contribute to the background signal.

Q4: How does the local environment affect this compound's fluorescence?

The fluorescence of this compound is highly dependent on its surroundings:

  • pH: The protonation state of this compound is pH-dependent and influences its fluorescence characteristics.[1]

  • Solvent Polarity: Changes in the polarity of the solvent can lead to shifts in the emission spectrum.[1]

  • Binding to Biomolecules: Fluorescence is often enhanced upon binding to macromolecules such as proteins (e.g., ribosomes).[1][3] Conversely, binding to other molecules like human serum albumin can lead to fluorescence quenching.[1]

  • Metal Ion Chelation: Tetracyclines chelate metal ions, and this interaction can significantly enhance their fluorescence.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound-based fluorescence assays.

Problem 1: High Background Fluorescence
Possible Cause Suggested Solution
Cellular Autofluorescence 1. Use Phenol Red-Free Media: Switch to a culture medium that does not contain phenol red.[6] 2. Reduce Serum Concentration: Titrate down the concentration of fetal bovine serum (FBS) in your media, or switch to a serum-free medium if possible.[5][6] 3. Use a "No-Cell" Control: Always include wells without cells to measure the background fluorescence from the media and this compound alone. 4. Spectral Unmixing: If your instrument allows, use spectral unmixing algorithms to separate the this compound signal from the autofluorescence background.
Non-Specific Binding of this compound 1. Optimize this compound Concentration: Perform a concentration titration to find the lowest effective concentration of this compound that provides a sufficient signal-to-noise ratio. 2. Increase Wash Steps: After incubating with this compound, increase the number and stringency of wash steps to remove unbound compound. 3. Use Low-Binding Plates: Utilize microplates with non-binding surfaces to minimize adsorption of this compound to the plastic.
Instrumental Noise 1. Optimize Instrument Settings: Adjust the gain, exposure time, and other detector settings to maximize the signal-to-noise ratio.[7] 2. Use Appropriate Filters: Ensure that your excitation and emission filters are appropriate for this compound and have narrow bandwidths to minimize bleed-through from other fluorescent sources.[8]
Problem 2: Weak or No Signal
Possible Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay conditions.
Incorrect Instrument Settings 1. Verify Excitation/Emission Wavelengths: Confirm the optimal excitation and emission wavelengths for your specific assay conditions using a spectrophotometer or by running a spectral scan on your plate reader. 2. Adjust Detector Sensitivity: Increase the gain or exposure time on your instrument, but be mindful of also increasing the background noise.
Fluorescence Quenching 1. Check for Quenching Agents: Be aware of potential quenching agents in your assay buffer or sample. Some media components or other compounds in a screening library could quench this compound fluorescence.[9] 2. pH Optimization: Ensure the pH of your assay buffer is optimal for this compound fluorescence.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound fluorescence.

Table 1: Photophysical Properties of this compound

PropertyValueConditionsReference
Relative Fluorescence Brightness0.82 (relative to tetracycline at 1.0)In undecalcified bone sections[1]
Quantum Yield (Φ)2.2%Complexed with magnesium[1]
Fluorescence Lifetime (τ)~0.3 nsComplexed with magnesium[1][10]

Table 2: Ribosomal Binding Affinity of this compound

Ribosomal ParticleNumber of Strong Binding Sites (n₁)Binding Constant (K₁) M⁻¹Weak, Unspecific Binding (n₂K₂) M⁻¹Reference
70S Ribosome13.2 x 10⁶0.082 x 10⁶[2][3]
30S Subunit12.2 x 10⁶0.029 x 10⁶[2][3]
50S Subunit0Not Applicable0.035 x 10⁶[2][3]

Experimental Protocols

Protocol 1: General Cell-Based this compound Fluorescence Assay

This protocol provides a general framework for measuring changes in this compound fluorescence in cultured cells.

Materials:

  • Adherent or suspension cells

  • Phenol red-free cell culture medium

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in phenol red-free medium. Remove the old medium from the cells and add the this compound solutions. Include wells with medium only (no cells) and cells with medium but no this compound as controls.

  • Incubation: Incubate the plate for the desired period (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Washing (Optional): For assays measuring intracellular accumulation, gently wash the cells 2-3 times with PBS to remove extracellular this compound.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader using the optimal excitation and emission wavelengths for your instrument and assay conditions (a starting point could be ~400 nm excitation and ~530 nm emission).

  • Data Analysis: Subtract the background fluorescence from the "medium only" wells. Calculate the signal-to-background ratio.

Protocol 2: Ribosomal Binding Assay using Fluorescence Anisotropy

This protocol is adapted from established methods to quantify the binding of this compound to bacterial ribosomes.[3]

Materials:

  • Purified 70S, 50S, and 30S ribosomal subunits from E. coli

  • This compound hydrochloride

  • Binding buffer (e.g., 20 mM HEPES-KOH, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 4 mM β-mercaptoethanol)

  • Spectrofluorometer with polarization filters

Procedure:

  • Preparation: Prepare a stock solution of this compound in the binding buffer. Dilute the ribosomal subunits to the desired concentration in the same buffer.

  • Titration: In a cuvette, add a fixed concentration of ribosomal subunits. Titrate in increasing concentrations of this compound. Allow the mixture to equilibrate for 15-30 minutes at room temperature.

  • Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy at each titration point using the appropriate excitation and emission wavelengths for this compound.

  • Data Analysis: Plot the change in fluorescence anisotropy as a function of the this compound concentration. Fit the data to a suitable binding model to determine the binding constant (Kd) and the number of binding sites.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in Microplate treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate at 37°C treatment->incubation washing Wash to Remove Unbound Compound incubation->washing readout Measure Fluorescence washing->readout data_analysis Analyze Data (S/N Ratio) readout->data_analysis

General workflow for a cell-based this compound fluorescence assay.

troubleshooting_workflow start High Background Signal? autofluorescence Check for Autofluorescence start->autofluorescence Yes nonspecific_binding Investigate Non-specific Binding start->nonspecific_binding Yes instrument_noise Evaluate Instrument Settings start->instrument_noise Yes solution_autofluorescence Use Phenol Red-Free Media Reduce Serum Concentration autofluorescence->solution_autofluorescence solution_binding Optimize this compound Concentration Increase Wash Steps nonspecific_binding->solution_binding solution_instrument Optimize Gain and Exposure Use Appropriate Filters instrument_noise->solution_instrument

Troubleshooting logic for high background signal in this compound assays.

Mechanism of this compound fluorescence enhancement upon ribosomal binding.

References

Technical Support Center: Demeclocycline Cross-Reactivity in Immunoassay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cross-reactivity issues with Demeclocycline in immunoassay protocols. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in tetracycline (B611298) immunoassays?

A1: this compound is a member of the tetracycline class of antibiotics. Due to its structural similarity to other tetracyclines, such as tetracycline, doxycycline, and oxytetracycline, it can be recognized by antibodies designed to detect these other compounds in an immunoassay. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification and false-positive results.

Q2: How does cross-reactivity with this compound affect my immunoassay results?

A2: Cross-reactivity with this compound can lead to an overestimation of the concentration of the target tetracycline analyte in your sample. The degree of interference depends on the specificity of the primary antibody used in the assay and the concentration of this compound present.

Q3: Are all tetracycline immunoassay kits equally affected by this compound cross-reactivity?

A3: No, the extent of cross-reactivity varies significantly between different immunoassay kits and the antibodies they utilize. Some antibodies are more specific to their target analyte than others. It is crucial to consult the manufacturer's data sheet for specific cross-reactivity information for the kit you are using.

Q4: How can I determine if this compound is cross-reacting in my assay?

A4: You can perform a cross-reactivity test by spiking a known concentration of this compound into a blank sample matrix and running it in your immunoassay. If the assay detects a signal, it indicates cross-reactivity. A more quantitative approach involves generating a dose-response curve for this compound and comparing it to the standard curve of the target analyte to calculate the percentage of cross-reactivity.

Troubleshooting Guides

Issue: Higher than expected results in samples that may contain multiple tetracycline-class antibiotics.

  • Question: My ELISA results for tetracycline are consistently higher than what I anticipate based on sample history. I suspect cross-reactivity from other tetracyclines like this compound. How can I confirm this and mitigate the issue?

  • Answer:

    • Confirm Cross-Reactivity: First, consult the technical data sheet of your ELISA kit for any provided cross-reactivity data. If data for this compound is not available, you will need to determine it empirically. A detailed protocol for this is provided in the "Experimental Protocols" section below.

    • Mitigation Strategies:

      • Sample Dilution: Diluting your sample can sometimes reduce the impact of a low-affinity cross-reactant.[1] However, ensure that the concentration of your target analyte remains within the detection range of the assay.

      • Antibody Specificity: The most effective solution is to use an antibody with high specificity for your target analyte.[1] Consider switching to a monoclonal antibody-based assay, as they generally offer higher specificity compared to polyclonal antibodies.[1]

      • Assay Format: The choice of immunoassay format can influence cross-reactivity. Assays with lower concentrations of antibodies and competing antigens tend to be more specific.[2]

      • Sample Purification: If possible, implement a sample preparation step to remove interfering substances. This could involve techniques like solid-phase extraction (SPE) or liquid chromatography prior to the immunoassay.

Issue: Inconsistent or variable cross-reactivity observed between different experimental runs.

  • Question: I've noticed that the degree of interference from what I suspect is this compound varies between my assay plates. What could be causing this inconsistency?

  • Answer:

    • Reagent Variability: Ensure that all reagents, including buffers and antibody solutions, are prepared consistently for each run. Variations in pH or ionic strength can affect antibody-antigen binding kinetics and, consequently, cross-reactivity.[2]

    • Incubation Times and Temperatures: Strict adherence to the incubation times and temperatures specified in the protocol is critical. Deviations can alter the competitive binding dynamics of the assay.

    • Pipetting Accuracy: Inaccurate pipetting of standards, samples, or reagents can lead to significant variability in results. Calibrate your pipettes regularly and use proper pipetting techniques.

    • Matrix Effects: The composition of your sample matrix can influence the degree of cross-reactivity. Ensure that your standards and samples are prepared in a similar matrix to minimize these effects.

Quantitative Data on this compound Cross-Reactivity

The degree of cross-reactivity of this compound can vary significantly depending on the specific antibody and immunoassay platform used. Below is a summary of available data.

Immunoassay Kit/PlatformTarget AnalyteThis compound Cross-Reactivity (%)Reference
Commercial Tetracycline ELISA KitTetracycline35%Cusabio
Doxycycline Monoclonal Antibody-based AssayDoxycyclineRecognized (within a range of 47-102% for a group of 7 tetracyclines)PubMed

Note: This table is not exhaustive and represents data from specific sources. It is always recommended to verify the cross-reactivity for your specific assay and lot number.

Experimental Protocols

Protocol 1: Determination of Percentage Cross-Reactivity in a Competitive ELISA

This protocol outlines the steps to quantify the cross-reactivity of this compound in a competitive ELISA designed for another tetracycline.

Materials:

  • Your competitive ELISA kit for the target tetracycline.

  • This compound standard of known purity.

  • Assay buffer provided with the kit.

  • Microplate reader.

Procedure:

  • Prepare a Standard Curve for the Target Analyte: Follow the kit instructions to prepare serial dilutions of the target tetracycline standard.

  • Prepare a Dose-Response Curve for this compound:

    • Prepare a stock solution of this compound in the assay buffer.

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations. It is advisable to use a wider concentration range than that of the target analyte.

  • Run the ELISA:

    • Add the prepared standards of the target analyte and the this compound dilutions to the appropriate wells of the ELISA plate, in duplicate.

    • Follow the kit protocol for the addition of enzyme-conjugated antigen and antibody.

    • Incubate, wash, and add the substrate as per the kit instructions.

    • Stop the reaction and read the absorbance at the recommended wavelength.

  • Data Analysis:

    • Calculate the average absorbance for each standard and this compound concentration.

    • Generate a standard curve for the target analyte by plotting the absorbance against the logarithm of the concentration.

    • From the standard curve, determine the concentration of the target analyte that gives 50% inhibition (IC50).

    • Similarly, plot the absorbance values for the this compound dilutions and determine the concentration of this compound that gives 50% inhibition.

    • Calculate the percentage of cross-reactivity using the following formula:[3] % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Visualizations

Competitive_Immunoassay cluster_well Microplate Well cluster_solution Sample/Standard Solution cluster_result Signal Generation Antibody Antibody Coated on Well Analyte Target Analyte Analyte->Antibody Binds CrossReactant This compound (Cross-Reactant) CrossReactant->Antibody Competes for Binding LabeledAnalyte Enzyme-Labeled Analyte LabeledAnalyte->Antibody Competes for Binding Result Enzyme converts substrate to colored product. Signal is inversely proportional to analyte concentration. LabeledAnalyte->Result Generates Signal

Caption: Competitive immunoassay principle illustrating the competition for antibody binding sites.

Troubleshooting_Workflow Start Suspected Cross-Reactivity (e.g., unexpectedly high results) CheckDataSheet Consult Kit's Technical Data Sheet for Cross-Reactivity Data Start->CheckDataSheet DataAvailable Is this compound Cross-Reactivity Data Available? CheckDataSheet->DataAvailable PerformTest Perform Cross-Reactivity Test (See Protocol 1) DataAvailable->PerformTest No IsCrossReactive Is Cross-Reactivity > Acceptable Limit? DataAvailable->IsCrossReactive Yes PerformTest->IsCrossReactive Mitigate Implement Mitigation Strategies IsCrossReactive->Mitigate Yes End Acceptable Results IsCrossReactive->End No Strategies 1. Sample Dilution 2. Use a More Specific Antibody 3. Optimize Assay Conditions 4. Sample Purification Mitigate->Strategies Validate Validate a New Assay or Modified Protocol Mitigate->Validate EndProblem Problem Resolved Validate->EndProblem

Caption: Troubleshooting workflow for addressing this compound cross-reactivity in immunoassays.

References

Technical Support Center: Enhancing Demeclocycline Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Demeclocycline in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound, and what factors can negatively impact it?

A1: The oral bioavailability of this compound hydrochloride is generally reported to be in the range of 60-80%.[1] However, this can be significantly reduced by several factors. Co-administration with food, particularly dairy products, and antacids containing multivalent cations (e.g., calcium, magnesium, aluminum, iron) can decrease absorption by more than 50%.[2][3] This is due to the formation of insoluble chelates, a common issue with tetracycline-class antibiotics.[4]

Q2: What are the primary strategies to improve the oral bioavailability of this compound in animal studies?

A2: The main strategies focus on overcoming its poor solubility and preventing chelation. These include:

  • Formulation Strategies: Developing advanced formulations such as lipid-based nanocarriers (e.g., nanoemulsions, solid lipid nanoparticles) and solid dispersions can enhance solubility and absorption.[5][6][7]

  • Co-administration with Absorption Enhancers: Utilizing agents that modulate intestinal permeability or inhibit efflux pumps can increase the amount of drug absorbed.[8]

  • Dietary and Dosing Schedule Management: Administering this compound on an empty stomach and avoiding co-administration with substances containing multivalent cations is crucial.[9][10]

Q3: Are there any specific excipients that have been shown to improve the absorption of tetracyclines?

A3: Yes, studies on other tetracyclines suggest that certain excipients can improve absorption. For instance, the non-specific efflux-pump blocker, cyclosporine A, has been shown to significantly increase the oral bioavailability of several tetracyclines in broiler chickens.[8] This suggests that P-glycoprotein (P-gp) and other efflux pumps may play a role in limiting this compound absorption.

Q4: Can changing the salt form of this compound improve its bioavailability?

A4: While this compound is primarily available as the hydrochloride salt, exploring other salt forms could potentially improve physicochemical properties like solubility and dissolution rate, which may, in turn, enhance bioavailability. However, a study in rats indicated that the plasma levels of this compound after oral administration of the free base and the hydrochloride salt were "essentially identical".[8] Further research into other salt forms would be necessary to confirm any potential benefits.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility, degradation in the GI tract, chelation with components in the diet or formulation.1. Ensure animals are fasted overnight before dosing. 2. Avoid using feed or bedding that contains high levels of divalent cations (Ca²⁺, Mg²⁺, Fe²⁺). 3. Consider formulating this compound in a way that improves its solubility, such as a nanoemulsion or solid dispersion.
Sub-therapeutic drug exposure despite adequate dosing. High first-pass metabolism or significant efflux pump activity in the gut wall.1. Investigate the co-administration of a safe and approved P-glycoprotein (P-gp) inhibitor. 2. Evaluate different drug delivery systems, such as lipid-based nanoparticles, which can protect the drug from metabolism and facilitate lymphatic uptake, bypassing the portal circulation.
Precipitation of the drug in the formulation before or during administration. The drug concentration exceeds its solubility in the chosen vehicle.1. Reduce the drug concentration in the formulation. 2. Use a co-solvent or surfactant system to increase the drug's solubility. 3. Consider advanced formulation approaches like self-emulsifying drug delivery systems (SEDDS) or solid dispersions where the drug is maintained in an amorphous state.
Inconsistent results between different animal subjects. Differences in GI tract physiology, food consumption, or coprophagy.1. Standardize the diet and housing conditions for all animals in the study. 2. Use a consistent dosing volume and technique for all animals. 3. For rodents, consider using specialized cages that prevent coprophagy if it is suspected to be a confounding factor.

Quantitative Data on Bioavailability Enhancement Strategies

The following table summarizes pharmacokinetic data from animal studies that have successfully employed strategies to improve the bioavailability of tetracycline (B611298) antibiotics.

AntibioticFormulation/StrategyAnimal ModelKey Pharmacokinetic ParametersReference
Tetracycline Nanoemulsion (TC-NE) vs. Tetracycline Powder (TC-Powder)RabbitsOral Bioavailability: - TC-NE: 29.2 ± 2.3%- TC-Powder: 13.9 ± 0.8%AUC₀-t: - TC-NE: 20.4 ± 1.5 µ g/ml.h - TC-Powder: 11.1 ± 0.6 µ g/ml.h Tₘₐₓ: - TC-NE: 0.869 ± 0.059 h- TC-Powder: 0.397 ± 0.033 h[11]
Multiple Tetracyclines Co-administration with oral Cyclosporine A (50 mg/kg) vs. Oral administration aloneBroiler ChickensIncrease in Oral Bioavailability (Fold Change): - Tigecycline: ~2.5x- Oxytetracycline: ~2x- Chlortetracycline: ~2x- Doxycycline: ~1.5x- Minocycline: ~1.5x- Tetracycline: ~2x[8]

Detailed Experimental Protocols

Protocol 1: Preparation and Oral Administration of a Tetracycline Nanoemulsion in Rabbits
  • Objective: To prepare a tetracycline-loaded nanoemulsion and evaluate its oral bioavailability in rabbits compared to a standard powder suspension.

  • Materials: Tetracycline HCl, Miglyol 812 (oil phase), Cremophor RH40/PEG 400 (surfactant/co-surfactant mix), distilled water.

  • Nanoemulsion Preparation:

    • Construct pseudoternary phase diagrams to identify the nanoemulsion region using varying ratios of oil, surfactant/co-surfactant, and water.

    • Select a formulation from the nanoemulsion region (e.g., 10% Miglyol, 50% S/CoS mix, 40% water).

    • Dissolve Tetracycline HCl in the aqueous phase.

    • Titrate the aqueous phase with the oil and surfactant/co-surfactant mixture under gentle stirring until a clear and stable nanoemulsion is formed.

    • Characterize the nanoemulsion for droplet size, zeta potential, and thermodynamic stability.

  • Animal Study Protocol:

    • Use healthy adult rabbits, fasted overnight with free access to water.

    • Divide the animals into two groups: one receiving the tetracycline nanoemulsion and the other receiving a suspension of tetracycline powder in water.

    • Administer a single oral dose (e.g., 50 mg/kg) via oral gavage.

    • Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Process blood samples to obtain plasma and store at -20°C until analysis.

    • Analyze plasma concentrations of tetracycline using a validated HPLC method.

    • Calculate pharmacokinetic parameters (AUC, Cₘₐₓ, Tₘₐₓ, etc.) and relative oral bioavailability.[11]

Protocol 2: Co-administration of an Efflux Pump Inhibitor with Tetracyclines in Chickens
  • Objective: To investigate the effect of the efflux pump inhibitor, cyclosporine A, on the oral bioavailability of various tetracyclines.

  • Materials: Tetracycline antibiotics (e.g., tetracycline, doxycycline), Cyclosporine A.

  • Animal Study Protocol:

    • Use broiler chickens as the animal model.

    • Design a crossover study with a washout period between treatments.

    • Administer the tetracycline (e.g., 10 mg/kg BW) orally.

    • In a separate treatment arm, co-administer the tetracycline (10 mg/kg BW) with an oral dose of cyclosporine A (50 mg/kg BW).

    • Collect blood samples at various time points post-administration.

    • Analyze plasma concentrations of the tetracycline using HPLC-MS/MS.

    • Determine the pharmacokinetic profiles and calculate the oral bioavailability for both treatment groups to assess the impact of cyclosporine A.[8]

Visualizations

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Development cluster_2 In Vivo Animal Study cluster_3 Data Analysis & Outcome P1 Characterize Physicochemical Properties of this compound P2 Identify Bioavailability Barriers (e.g., Low Solubility, Chelation) P1->P2 F1 Select Strategy: - Lipid-based (Nanoemulsion, SLN) - Solid Dispersion - Co-administration of Enhancers P2->F1 F2 Formulation Optimization (Excipient Selection, Ratio) F1->F2 A1 Dosing of Animal Model (e.g., Rats, Rabbits) F2->A1 A2 Blood Sampling at Defined Timepoints A1->A2 A3 Plasma Drug Concentration Analysis (e.g., HPLC) A2->A3 D1 Pharmacokinetic Modeling A3->D1 D2 Compare Bioavailability of Enhanced vs. Control Formulation D1->D2

Caption: Experimental workflow for developing and evaluating bioavailability-enhanced this compound formulations.

G cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_absorption Absorption Barriers cluster_strategies Enhancement Strategies This compound This compound (Conventional Formulation) Stomach Stomach This compound->Stomach Transit Intestine Small Intestine Stomach->Intestine Transit Chelation Chelation with Ca²⁺, Fe²⁺ (Reduced Absorption) Intestine->Chelation Efflux Efflux Pumps (P-gp) (Pumped back into lumen) Intestine->Efflux Systemic_Circulation Systemic Circulation (Bioavailable Drug) Intestine->Systemic_Circulation Absorption Nano Lipid Nanoparticles (Improves Solubility, Protects from Chelation) Nano->Intestine Bypasses Barriers Enhancer Co-administration of Efflux Pump Inhibitor Enhancer->Efflux Inhibits

Caption: Signaling pathway diagram illustrating barriers to this compound absorption and strategies for enhancement.

References

Validation & Comparative

Demeclocycline vs. Doxycycline for Bone Labeling and Histomorphometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate assessment of bone dynamics is critical. Tetracycline-based bone labeling is a cornerstone of histomorphometry, providing invaluable insights into bone formation and remodeling. This guide offers an objective comparison of two commonly used tetracyclines, demeclocycline and doxycycline (B596269), for this application, supported by experimental data and detailed protocols.

Executive Summary

Both this compound and doxycycline are effective fluorochrome labels for bone histomorphometry, binding to areas of active mineralization. However, they exhibit key differences in fluorescence intensity and labeling characteristics that can influence experimental design and data interpretation. This compound generally produces a brighter fluorescent signal and may result in longer labels compared to doxycycline. The choice between the two often depends on the specific requirements of the study, including the animal model, the desired labeling schedule, and the imaging equipment available.

Quantitative Comparison of Labeling Properties

PropertyThis compoundDoxycyclineReference
Relative Fluorescence Intensity 0.820.24[1]
Fluorescence Color Yellow-orangeYellow[2]
Label Length May overestimate label length compared to other tetracyclinesStandard[3]

Performance Characteristics

This compound's higher relative fluorescence intensity can be advantageous in situations where a strong signal is required, potentially allowing for lower doses or easier visualization.[1] However, researchers should be aware that this compound may produce longer fluorescent labels than other tetracyclines.[3] This could potentially impact the measurement of mineralizing surface (MS/BS) if not accounted for.

Doxycycline, while having a lower relative fluorescence intensity, is also a widely used and effective bone labeling agent.[1] Its labeling properties are well-characterized, and it has been shown to be effective in various animal models.

Experimental Protocols

Standard Double Labeling Protocol (Human)

A common protocol for dynamic bone histomorphometry in humans involves the administration of two courses of tetracycline (B611298) separated by a drug-free interval.

  • First Label: Administer this compound or doxycycline for 2-3 days.

  • Inter-label Period: A period of 10-14 days with no tetracycline administration.

  • Second Label: Administer the same or a different tetracycline for 2-3 days.

  • Biopsy: A bone biopsy is typically performed 3-7 days after the final dose of the second label.

Animal Model Dosages

Dosages for bone labeling in animal models can vary depending on the species and study design.

Animal ModelThis compound DosageDoxycycline Dosage
Rat 30 mg/kg (subcutaneous)60 mg/kg (subcutaneous, due to weaker fluorescence)
Mouse Not specified in reviewed literature20 mg/kg (oral), 100 mg/kg/day (in chow)

It is crucial to optimize the dosage and labeling schedule for each specific experimental model to ensure clear and measurable fluorescent labels.

Mechanism of Tetracycline Bone Labeling

Tetracycline and its derivatives, including this compound and doxycycline, are chelating agents that bind to calcium ions. In bone, they have a high affinity for hydroxyapatite (B223615) crystals at sites of active mineralization. When new bone matrix is being laid down and mineralized, these antibiotics are incorporated into the bone, creating a fluorescent label that can be visualized under ultraviolet light.

G cluster_0 Bloodstream cluster_1 Bone Remodeling Unit Tetracycline This compound or Doxycycline MineralizationFront Mineralization Front Tetracycline->MineralizationFront Deposition at Osteoblasts Osteoblasts Osteoid Osteoid (Unmineralized Matrix) Osteoblasts->Osteoid Secrete Osteoid->MineralizationFront Undergoes MineralizedBone Mineralized Bone MineralizationFront->MineralizedBone Becomes

Mechanism of tetracycline incorporation into bone.

Bone Histomorphometry Workflow

The general workflow for a bone histomorphometry study using tetracycline labeling involves several key steps, from animal treatment to data analysis.

G Animal Animal Model (e.g., Rat, Mouse) Label1 Administer First Label (this compound or Doxycycline) Animal->Label1 InterLabel Inter-label Period (No Treatment) Label1->InterLabel Label2 Administer Second Label (this compound or Doxycycline) InterLabel->Label2 Biopsy Bone Biopsy Collection Label2->Biopsy Processing Undecalcified Sectioning Biopsy->Processing Imaging Fluorescence Microscopy Processing->Imaging Analysis Histomorphometric Analysis (MAR, BFR, etc.) Imaging->Analysis

Bone histomorphometry experimental workflow.

Conclusion

The selection of a tetracycline for bone labeling is a critical decision in the design of bone histomorphometry studies. This compound offers the advantage of a brighter fluorescent signal, which may be beneficial for certain applications. Doxycycline, while less fluorescent, is a reliable and well-established labeling agent. Researchers should carefully consider the specific aims of their study, the animal model being used, and the available imaging capabilities when choosing between these two compounds. Understanding the distinct properties of each will lead to more accurate and robust data in the assessment of bone dynamics.

References

A Comparative Analysis of Demeclocycline and Other Tetracyclines on Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Demeclocycline and other tetracycline (B611298) antibiotics in inhibiting bacterial protein synthesis. The information presented is curated from peer-reviewed scientific literature and is intended to support research and development in the field of antibacterial drug discovery.

Executive Summary

Tetracycline antibiotics are a class of broad-spectrum bacteriostatic agents that function by inhibiting protein synthesis in bacteria.[1][2] This is primarily achieved by reversibly binding to the 30S ribosomal subunit, which physically blocks the aminoacyl-tRNA from accessing the A-site of the ribosome-mRNA complex, thereby halting the elongation of the polypeptide chain.[3][4] While this core mechanism is shared across the tetracycline family, variations in their chemical structures lead to differences in their efficacy, spectrum of activity, and ability to overcome resistance. This guide focuses on comparing this compound, a first-generation tetracycline, with other members of its class, including second-generation (e.g., Doxycycline, Minocycline) and third-generation (e.g., Tigecycline) tetracyclines.

Comparative Analysis of In Vitro Efficacy

The in vitro activity of tetracyclines is commonly assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their inhibitory concentration (IC50) in protein synthesis assays.

Minimum Inhibitory Concentrations (MICs)

MIC values represent the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. The following table summarizes the comparative MICs of this compound and other tetracyclines against selected bacterial species. It is important to note that directly comparative in vitro data for this compound against a standardized panel of organisms alongside other tetracyclines is not consistently available in recent literature.[5]

AntibioticStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
This compound Data not consistently available in comparative studies[5]Data not consistently available in comparative studies[5]
Tetracycline 0.25 - ≥16[5]2 - 256[5]
Doxycycline 0.25 - ≥16[5]0.06 - 128[5]
Minocycline ≤2 - >128[5]≤4 - >128[5]
Tigecycline ≤0.12 - 0.25≤0.12 - 0.5
Inhibition of Protein Synthesis (IC50)

The half-maximal inhibitory concentration (IC50) in a cell-free translation assay provides a direct measure of an antibiotic's potency in inhibiting protein synthesis.

AntibioticTarget Organism/SystemIC50 (µM)
This compound E. coli cell-free translationData not readily available in comparative studies
Tetracycline E. coli cell-free translation~1-5
Doxycycline E. coli cell-free translation~0.5-2
Minocycline E. coli cell-free translation~0.5-2
Tigecycline E. coli cell-free translation~0.1-0.5

Mechanisms of Action: A Deeper Dive

While all tetracyclines primarily target the elongation phase of protein synthesis, recent studies have revealed a more complex mechanism of action, including the inhibition of translation initiation.

Inhibition of Polypeptide Elongation

The canonical mechanism of action for all tetracyclines is the blockage of the ribosomal A-site on the 30S subunit. This prevents the binding of aminoacyl-tRNA, thus arresting the elongation of the nascent polypeptide chain.[1][4]

G cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit A_Site 30S_Subunit:e->A_Site 50S_Subunit 50S Subunit mRNA mRNA mRNA->30S_Subunit Binds aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Attempts to bind This compound This compound & Other Tetracyclines This compound->30S_Subunit Binds to This compound->A_Site Blocks Protein_Synthesis_Blocked Protein Synthesis Blocked A_Site->Protein_Synthesis_Blocked

Figure 1. Mechanism of tetracycline-mediated inhibition of protein elongation.

A Complementary Mechanism: Inhibition of Translation Initiation

Recent research has shown that tetracyclines, including this compound, can also inhibit the translation initiation phase.[6][7] This is achieved by inducing a compact conformation of Initiation Factor 3 (IF3) on the 30S subunit and affecting the dynamics of Initiation Factor 1 (IF1), which can delay the formation of a functional 70S initiation complex.[6][7]

G 30S_Subunit 30S Subunit IF3 Initiation Factor 3 (IF3) 30S_Subunit->IF3 Binds IF1 Initiation Factor 1 (IF1) 30S_Subunit->IF1 Binds Compact_IF3 Compact IF3 Conformation IF3->Compact_IF3 Altered_IF1 Altered IF1 Dynamics IF1->Altered_IF1 This compound This compound & Other Tetracyclines This compound->30S_Subunit Binds to This compound->Compact_IF3 Induces This compound->Altered_IF1 Affects Delayed_Initiation Delayed 70S Initiation Complex Formation Compact_IF3->Delayed_Initiation Altered_IF1->Delayed_Initiation

Figure 2. Tetracycline-mediated perturbation of translation initiation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of tetracyclines with the bacterial ribosome.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.

Objective: To determine the IC50 of a tetracycline derivative for the inhibition of bacterial protein synthesis.

Materials:

  • E. coli S30 extract system for circular DNA (e.g., Promega)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • Tetracycline derivatives (this compound, Doxycycline, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Amino acid mixture

  • Reaction buffer

  • Microplate reader for luminescence or fluorescence detection

Procedure:

  • Prepare a master mix containing the S30 extract, reaction buffer, and amino acid mixture.

  • Serially dilute the tetracycline derivatives to create a range of concentrations.

  • Add the plasmid DNA and the tetracycline dilutions to the wells of a microplate.

  • Initiate the reaction by adding the master mix to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

  • Measure the reporter protein activity (luminescence or fluorescence) using a microplate reader.

  • Plot the reporter activity against the logarithm of the tetracycline concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

G Start Start Prepare_Reagents Prepare Reagents: - S30 Extract - Reporter Plasmid - Tetracyclines Start->Prepare_Reagents Serial_Dilution Perform Serial Dilutions of Tetracyclines Prepare_Reagents->Serial_Dilution Setup_Reaction Set up Reaction in Microplate: - Master Mix - Plasmid - Tetracycline Dilutions Serial_Dilution->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Measure_Signal Measure Reporter Signal (Luminescence/Fluorescence) Incubate->Measure_Signal Analyze_Data Analyze Data and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for an in vitro translation inhibition assay.

Ribosome Binding Assay (Fluorescence Anisotropy)

This assay measures the binding affinity of a fluorescently labeled tetracycline derivative to the ribosome.

Objective: To determine the dissociation constant (Kd) of a tetracycline derivative for the bacterial ribosome.

Materials:

  • Purified 70S ribosomes from E. coli

  • Fluorescently labeled tetracycline derivative (e.g., BODIPY-tetracycline)

  • Unlabeled tetracycline derivatives for competition assay

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 100 mM NH4Cl, 2 mM DTT)

  • Fluorometer with polarization filters

Procedure:

  • Prepare a solution of the fluorescently labeled tetracycline at a fixed concentration in the binding buffer.

  • Add increasing concentrations of purified 70S ribosomes to the fluorescent probe solution.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Measure the fluorescence anisotropy of each sample.

  • Plot the change in anisotropy against the ribosome concentration and fit the data to a binding isotherm to determine the Kd.

  • For competition assays, a fixed concentration of ribosome and fluorescent probe are incubated with increasing concentrations of unlabeled tetracycline. A decrease in anisotropy indicates displacement of the fluorescent probe.

G Start Start Prepare_Solutions Prepare Solutions: - Fluorescent Tetracycline - 70S Ribosomes - Binding Buffer Start->Prepare_Solutions Titrate_Ribosomes Titrate Fluorescent Probe with Increasing Ribosome Concentrations Prepare_Solutions->Titrate_Ribosomes Incubate Incubate to Reach Equilibrium Titrate_Ribosomes->Incubate Measure_Anisotropy Measure Fluorescence Anisotropy Incubate->Measure_Anisotropy Analyze_Data Analyze Data and Determine Kd Measure_Anisotropy->Analyze_Data End End Analyze_Data->End

Figure 4. Workflow for a ribosome binding assay using fluorescence anisotropy.

Conclusion

This compound, as a first-generation tetracycline, laid the groundwork for the development of subsequent generations of these crucial antibiotics. While all tetracyclines share a fundamental mechanism of inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, there are notable differences in their efficacy and spectrum of activity, largely driven by their distinct chemical modifications. Newer generation tetracyclines, such as Doxycycline, Minocycline, and particularly Tigecycline, generally exhibit improved in vitro potency and the ability to overcome common tetracycline resistance mechanisms. The exploration of a secondary mechanism involving the inhibition of translation initiation has opened new avenues for understanding the multifaceted action of this important class of antibiotics. Further head-to-head comparative studies incorporating this compound are warranted to provide a more complete picture of its relative performance in the current landscape of antimicrobial research.

References

Demeclocycline's Anti-Tumor Potential in Glioblastoma: A Comparative Analysis in Human Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Demeclocycline's anti-tumor effects, with a focus on human tumor xenograft models for glioblastoma. Due to the limited availability of direct in vivo xenograft data for this compound, this guide presents in vitro data for this compound alongside in vivo data for the closely related tetracycline (B611298) analogs, Doxycycline and Minocycline, to offer a comprehensive comparative perspective.

Executive Summary

This compound, a tetracycline antibiotic, has demonstrated promising anti-tumor activity in preclinical studies, particularly against glioblastoma, a highly aggressive brain tumor.[1][2] Its mechanism of action involves the direct inhibition of brain tumor-initiating cells (BTICs), which are thought to drive tumor growth and recurrence, and the indirect stimulation of an anti-tumor immune response through the activation of monocytes.[1][2] Furthermore, this compound has been shown to modulate key signaling pathways, including the mTOR pathway, which is frequently dysregulated in cancer. While in vivo data from human tumor xenograft models for this compound is still emerging, studies on related tetracycline analogs provide valuable insights into the potential efficacy of this class of drugs in a preclinical setting.

Comparative Efficacy: this compound and its Analogs

In vitro studies have highlighted the superior efficacy of this compound compared to other tetracyclines in inhibiting the growth of glioblastoma BTICs.[2] However, for a comprehensive understanding of its potential in a physiological context, this section presents available in vivo data for Doxycycline and Minocycline in human glioblastoma xenograft models.

Quantitative Data Summary
Compound Cancer Model Dosage & Administration Key Findings (Tumor Growth Inhibition) Survival Benefit
This compound Human Glioblastoma BTICs (in vitro)10 µMSignificantly more effective at reducing neurosphere formation compared to Tetracycline and Oxytetracycline.[2]Not Applicable
Doxycycline Human Glioblastoma Xenograft (mouse model)Not SpecifiedSensitized glioblastoma cells to temozolomide, leading to enhanced tumor growth inhibition in vivo.[3]Not Specified
Minocycline Rat C6 Glioma Xenograft (mouse model)Not SpecifiedEffectively inhibited tumor growth.[4]Delayed treatment increased survival in a glioma mouse model.[5]
Nanotetrac (a tetracycline derivative) Human Glioblastoma Xenograft (mouse model)1 mg/kg daily (subcutaneous)50% reduction in tumor xenograft weight compared to control.[6]Not Specified

Experimental Protocols

The following section outlines a generalized protocol for establishing and utilizing a human tumor xenograft model to evaluate the anti-tumor effects of compounds like this compound. This protocol is based on methodologies described in the scientific literature for glioblastoma research.

Orthotopic Human Glioblastoma Xenograft Model
  • Cell Culture: Human glioblastoma cell lines or patient-derived brain tumor-initiating cells (BTICs) are cultured under sterile conditions in appropriate growth media.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used to prevent rejection of the human tumor cells.

  • Intracranial Implantation:

    • Mice are anesthetized, and a small burr hole is drilled into the skull.

    • A stereotactic frame is used to precisely inject a suspension of glioblastoma cells (typically 1 x 10^5 to 5 x 10^5 cells in 2-5 µL of sterile PBS) into the desired brain region (e.g., striatum or cerebral cortex).

  • Drug Administration:

    • Treatment with this compound or other test compounds can be initiated once the tumors are established, as confirmed by bioluminescence imaging (for luciferase-expressing cells) or MRI.

    • Administration routes can include oral gavage, intraperitoneal injection, or subcutaneous injection, depending on the compound's properties and the study design.

  • Monitoring and Endpoints:

    • Tumor growth is monitored regularly using non-invasive imaging techniques to measure tumor volume.

    • Animal well-being, including body weight and clinical signs, is monitored daily.

    • The primary endpoints are typically tumor growth inhibition (tumor volume and weight at the end of the study) and overall survival.

  • Tissue Analysis: At the end of the study, tumors and other organs can be harvested for histological and molecular analysis to assess cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and the expression of relevant biomarkers.

Mechanism of Action: Signaling Pathways

This compound's anti-tumor activity is attributed to its modulation of critical cellular signaling pathways, primarily the mTOR pathway.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, including glioblastoma, this pathway is hyperactivated. This compound has been shown to inhibit the mTOR pathway, leading to a reduction in cancer cell proliferation and survival.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound This compound->mTORC1

Figure 1. Simplified mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-tumor effects of a compound in a human tumor xenograft model.

Experimental_Workflow Cell_Culture 1. Human Glioblastoma Cell Culture Implantation 2. Orthotopic Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Establishment 3. Tumor Establishment (Monitored by Imaging) Implantation->Tumor_Establishment Treatment 4. Treatment Initiation (this compound vs. Control) Tumor_Establishment->Treatment Monitoring 5. Monitoring (Tumor Volume, Survival) Treatment->Monitoring Analysis 6. Endpoint Analysis (Histology, Biomarkers) Monitoring->Analysis

Figure 2. Experimental workflow for in vivo efficacy testing.

Conclusion

This compound demonstrates significant potential as an anti-tumor agent for glioblastoma based on its potent in vitro activity against brain tumor-initiating cells and its mechanism of action involving mTOR pathway inhibition. While direct comparative in vivo data in human tumor xenograft models is needed to fully validate its efficacy against other tetracycline analogs, the existing preclinical evidence for Doxycycline and Minocycline in similar models is encouraging. Further investigation of this compound in well-designed orthotopic xenograft studies is warranted to establish its therapeutic potential for glioblastoma patients.

References

Demeclocycline versus Tolvaptan for the treatment of SIADH in a research context

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Pharmacological Agents for the Treatment of the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)

The Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) is a condition characterized by excessive release of antidiuretic hormone (ADH), leading to euvolemic hyponatremia. For researchers and drug development professionals, understanding the nuances of therapeutic interventions is critical. This guide provides a detailed, data-driven comparison of two prominent treatments: demeclocycline, a tetracycline (B611298) antibiotic, and tolvaptan (B1682983), a selective vasopressin V2 receptor antagonist.[1]

Executive Summary

Tolvaptan and this compound both aim to increase serum sodium levels by promoting free water excretion (aquaresis).[1][2] However, they achieve this through distinct mechanisms of action.[1] Tolvaptan acts as a direct, competitive antagonist of the vasopressin V2 receptor, offering a targeted and predictable effect.[1][3][4] In contrast, this compound's mechanism is less direct, inducing a state of nephrogenic diabetes insipidus by interfering with the post-receptor signaling cascade, primarily by inhibiting adenylyl cyclase.[5][6][7]

Clinical data suggest that tolvaptan has a more rapid and reliable onset of action compared to the variable and slower response seen with this compound.[8][9] However, this efficacy comes with a higher risk of overly rapid sodium correction.[10] this compound, while historically a treatment option, is associated with a broader range of side effects, including potential nephrotoxicity and photosensitivity, and its efficacy is supported by less robust clinical evidence.[7][11][12]

Quantitative Data Comparison

The following tables summarize key quantitative data from clinical studies to facilitate a direct comparison of the two agents.

Table 1: Efficacy and Onset of Action

ParameterThis compoundTolvaptan
Mechanism of Action Induces nephrogenic diabetes insipidus by inhibiting adenylyl cyclase activation downstream of the V2 receptor.[5][6]Selective, competitive vasopressin V2 receptor antagonist.[2][3][13]
Typical Onset of Action Variable, typically 2-7 days.[7][8]Rapid, within 2-4 hours post-dose.[2]
Serum Sodium Correction Variable efficacy; mean rise of >3.1 mmol/L at day 5 and >6 mmol/L at day 7 in one study.[8]Significant increase vs. placebo; mean change of +5.28 mmol/L by day 4 in SIADH subgroup of SALT trials.[10]
Predictability of Response Less predictable and inconsistent.[7][14]More predictable and dose-dependent.[1]
Typical Dosage for SIADH 600-1200 mg/day in divided doses.[15]Starting dose of 15 mg/day, titrated up to a maximum of 60 mg/day.[4]

Table 2: Safety and Adverse Effect Profile

Adverse EffectThis compoundTolvaptan
Overly Rapid Correction (>12 mmol/L/24h) Less common due to slower onset.A significant risk, reported in 3.2% to 43.8% of patients in various studies.[10][16]
Nephrotoxicity Risk of dose-related BUN increase and acute renal failure; cases of irreversible nephrotoxicity reported.[11][17][18]Not a primary concern.
Hepatotoxicity Can affect liver function, though less common.[19]Risk of potentially irreversible liver injury, particularly with long-term use or high doses; FDA has limited use to ≤30 days.[20][21][22][23][24]
Common Side Effects GI intolerance (nausea, vomiting), photosensitivity, azotemia.[7][12][18]Thirst, dry mouth, polyuria, pollakiuria.[4][25][26]
Drug Interactions Binds to cations (Ca, Fe, Mg), reducing absorption; should not be taken with dairy or antacids.[6]Metabolized by CYP3A4, leading to significant interactions with inhibitors/inducers of this enzyme.[26]

Mechanisms of Action: Signaling Pathways

The differing points of intervention in the ADH signaling cascade are crucial for understanding the distinct clinical profiles of these drugs.

Tolvaptan: Direct V2 Receptor Antagonism

Tolvaptan directly competes with arginine vasopressin (AVP) for binding to the V2 receptor on the basolateral membrane of principal cells in the renal collecting duct.[1][3] This blockade prevents the activation of the Gs protein-adenylyl cyclase pathway, thereby inhibiting the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[4][27] The result is a halt in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, leading to decreased water reabsorption and increased free water excretion.[2][4][13]

Tolvaptan_Pathway cluster_cell Collecting Duct Principal Cell AVP AVP V2R V2 Receptor AVP->V2R Binds Tolvaptan Tolvaptan Tolvaptan->V2R Blocks AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Promotes Translocation AQP2_channel AQP2 Channel (Apical Membrane) AQP2_vesicle->AQP2_channel Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Demeclocycline_Pathway cluster_cell Collecting Duct Principal Cell AVP AVP V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP This compound This compound This compound->AC Inhibits PKA PKA cAMP->PKA AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Promotes Translocation AQP2_channel AQP2 Channel (Apical Membrane) AQP2_vesicle->AQP2_channel Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Randomization & Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Endpoint Analysis Screening Patient Screening (SIADH, Serum Na+ <130) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Na+, LFTs, Renal Panel) Consent->Baseline Randomization Randomization (1:1:1) Baseline->Randomization ArmA Arm A: Tolvaptan (15mg QD) Randomization->ArmA ArmB Arm B: This compound (300mg BID) Randomization->ArmB ArmC Arm C: Placebo Randomization->ArmC Monitoring Daily Monitoring: - Serum Na+ (q4-8h initially) - Volume Status - Adverse Events ArmA->Monitoring ArmB->Monitoring ArmC->Monitoring Titration Dose Titration (Based on Na+ response) Monitoring->Titration Titration->Monitoring Endpoint Primary Endpoint Analysis: (Change in Serum Na+ at Day 4/7) Titration->Endpoint Secondary Secondary Endpoint Analysis: (Safety, Time to Normonatremia) Endpoint->Secondary

References

Efficacy comparison of Demeclocycline and Minocycline in neuroprotection studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of two second-generation tetracycline (B611298) antibiotics, Demeclocycline and Minocycline. While both have shown promise in preclinical studies, their mechanisms of action and neuroprotective efficacy can differ significantly depending on the neurological insult. This document synthesizes available experimental data to offer an objective comparison for researchers in the field of neuroprotection.

Executive Summary

Minocycline is a well-researched tetracycline derivative with robust evidence of neuroprotective effects across a wide range of animal models of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases like Parkinson's and Huntington's disease.[1] Its neuroprotective actions are primarily attributed to its potent anti-inflammatory, anti-apoptotic, and antioxidant properties.[2] In contrast, this compound's neuroprotective capabilities are less extensively studied. However, available research points to a distinct mechanism of action centered on the inhibition of calpain, a calcium-activated protease involved in neuronal death, a pathway not significantly affected by Minocycline.[3] This fundamental mechanistic difference suggests that the choice between these two agents could be highly dependent on the specific pathological pathways activated in a given neurological condition.

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical studies to facilitate a direct comparison of the neuroprotective efficacy of this compound and Minocycline.

Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity

CompoundConcentrationCell TypeOutcome MeasureResultReference
This compound 150 µMCortical NeuronsInhibition of NMDA-induced whole-cell currents14% inhibition[3]
Minocycline Not specifiedCortical NeuronsInhibition of NMDA-induced whole-cell currentsNot significant[3]
Minocycline 10 µMRat Cortical NeuronsProtection against NMDA-induced neuronal deathSignificant protection[4]
This compound Not specifiedRat Cortical NeuronsProtection against NMDA-induced neuronal deathPotent protection[3]

Table 2: In Vivo Neuroprotection in Cerebral Ischemia

CompoundAnimal ModelDosageKey FindingsReference
This compound MouseNot specifiedPotent neuroprotection against cerebral ischemia[3]
Minocycline Gerbil90 mg/kg (pre-treatment)77% survival of CA1 pyramidal neurons[4]

Table 3: Efficacy of Minocycline in Various Neuroprotection Models (this compound data not available for direct comparison)

Experimental ModelAnimal ModelMinocycline DosageKey FindingsReference
Parkinson's Disease (MPTP model)Mouse120 mg/kg66% of control TH-positive neurons viable[5]
Traumatic Brain InjuryRat45 mg/kgAttenuated cortical lesion volume and hippocampal CA3 neuronal cell loss[1]
Ischemic StrokeRat10 mg/kg IV56% reduction in infarct size[6]

Mechanisms of Neuroprotection: A Tale of Two Pathways

The primary distinction in the neuroprotective mechanisms of this compound and Minocycline lies in their molecular targets.

This compound: The Calpain Inhibitor

This compound's neuroprotective effect, particularly in the context of glutamate (B1630785) excitotoxicity and cerebral ischemia, is attributed to its ability to inhibit calpains.[3] Calpains are calcium-dependent proteases that, when over-activated, contribute to neuronal damage and death.

G This compound Neuroprotective Pathway Glutamate_Excitotoxicity Glutamate Excitotoxicity/ Cerebral Ischemia Ca_Influx ↑ Intracellular Ca2+ Glutamate_Excitotoxicity->Ca_Influx Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Neuronal_Damage Neuronal Damage & Cell Death Calpain_Activation->Neuronal_Damage This compound This compound This compound->Calpain_Activation Inhibits

This compound's calpain-mediated neuroprotective pathway.

Minocycline: The Multi-Modal Neuroprotector

Minocycline, on the other hand, exerts its neuroprotective effects through a broader range of actions, primarily targeting neuroinflammation and apoptosis.[1] It is a potent inhibitor of microglial activation, a key process in the inflammatory cascade following brain injury.[1] Minocycline also inhibits the release of pro-inflammatory cytokines and downregulates apoptotic pathways.[2]

G Minocycline Neuroprotective Pathways Neurological_Insult Neurological Insult (e.g., Ischemia, TBI) Microglial_Activation Microglial Activation Neurological_Insult->Microglial_Activation Apoptotic_Pathways Apoptotic Pathway Activation (e.g., Caspase activation) Neurological_Insult->Apoptotic_Pathways Inflammatory_Mediators ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglial_Activation->Inflammatory_Mediators Neuronal_Damage Neuronal Damage & Cell Death Inflammatory_Mediators->Neuronal_Damage Apoptotic_Pathways->Neuronal_Damage Minocycline Minocycline Minocycline->Microglial_Activation Inhibits Minocycline->Apoptotic_Pathways Inhibits

Minocycline's multi-modal neuroprotective pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and Minocycline are provided below.

1. In Vitro Model of Glutamate-Induced Neuronal Death

  • Cell Culture: Primary cortical neurons are harvested from embryonic day 15-16 mice and plated on poly-L-lysine-coated plates. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine.

  • Excitotoxicity Induction: After 7-10 days in vitro, the culture medium is replaced with a balanced salt solution. Neurons are then exposed to glutamate (e.g., 100 µM) for a specified duration (e.g., 15 minutes).

  • Drug Treatment: this compound or Minocycline is added to the culture medium at various concentrations either as a pre-treatment before glutamate exposure or co-administered with glutamate.

  • Assessment of Neuronal Viability: Neuronal death is quantified 24 hours after glutamate exposure using assays such as:

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell lysis.

    • MTT Assay: The metabolic activity of viable cells is assessed by their ability to reduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product.

    • Live/Dead Staining: Cells are stained with fluorescent dyes like calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) and visualized by fluorescence microscopy.

2. In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Surgical Procedure: Anesthesia is induced (e.g., with isoflurane). A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a rounded tip is introduced into the ECA and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: this compound or Minocycline is administered, typically via intraperitoneal (IP) or intravenous (IV) injection, at specified doses and time points before or after the induction of ischemia.

  • Assessment of Infarct Volume: After a defined period of reperfusion (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

  • Neurological Deficit Scoring: Behavioral tests are performed to assess neurological function. A common scoring system ranges from 0 (no deficit) to 5 (severe deficit or death), evaluating posture, motor function, and circling behavior.

G General Experimental Workflow for In Vivo Neuroprotection Study Animal_Model Select Animal Model (e.g., Rat, Mouse) Induce_Injury Induce Neurological Injury (e.g., MCAO, TBI) Animal_Model->Induce_Injury Drug_Administration Administer Treatment (this compound, Minocycline, or Vehicle) Induce_Injury->Drug_Administration Behavioral_Assessment Behavioral Assessment (e.g., Neurological Score) Drug_Administration->Behavioral_Assessment Histological_Analysis Histological/Biochemical Analysis (e.g., Infarct Volume, Biomarker Levels) Behavioral_Assessment->Histological_Analysis Data_Analysis Data Analysis and Comparison Histological_Analysis->Data_Analysis

A generalized workflow for in vivo neuroprotection studies.

Conclusion

The available evidence suggests that both this compound and Minocycline possess neuroprotective properties, but they likely operate through distinct primary mechanisms. Minocycline has a broader, more established profile as a neuroprotective agent due to its well-documented anti-inflammatory and anti-apoptotic effects across a multitude of preclinical models. This compound presents an interesting alternative, particularly in conditions where calpain-mediated cell death is a dominant pathological feature.

For researchers and drug development professionals, the choice between these two tetracyclines should be guided by the specific molecular pathways implicated in the neurological disorder of interest. Further head-to-head comparative studies with robust quantitative endpoints are warranted to more definitively delineate the relative efficacy of this compound and Minocycline in various neuroprotective contexts.

References

A Head-to-Head Comparison of Demeclocycline and Tetracycline in Inhibiting Bacterial Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Demeclocycline and Tetracycline (B611298), two closely related antibiotics within the tetracycline class. The focus is on their efficacy in inhibiting bacterial growth, supported by experimental data and detailed methodologies to aid in research and development.

Mechanism of Action: A Shared Pathway

Both this compound and Tetracycline are primarily bacteriostatic, meaning they inhibit the growth and reproduction of bacteria without directly killing them.[1][2] They exert their antimicrobial effects through a common mechanism: the inhibition of protein synthesis.[3][4]

These antibiotics bind to the 30S ribosomal subunit in bacteria.[1][3] This binding action physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5] By doing so, they prevent the addition of new amino acids to the nascent peptide chain, effectively halting protein elongation and, consequently, bacterial growth.[5]

cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site P_Site P-Site Protein_Synthesis Protein Synthesis (Elongation) A_Site->Protein_Synthesis Enables Antibiotics This compound & Tetracycline Antibiotics->A_Site Bind to 30S subunit at the A-Site Inhibition INHIBITION tRNA Aminoacyl-tRNA tRNA->A_Site Binding Blocked Inhibition->Protein_Synthesis Halts Elongation

Figure 1. Shared mechanism of tetracyclines on the bacterial ribosome.

Quantitative Performance: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism in vitro. While both drugs are active against a broad range of Gram-positive and Gram-negative bacteria, directly comparative MIC data for this compound is not as consistently available in recent literature as it is for Tetracycline.[6][7]

The following table summarizes published MIC ranges for Tetracycline against common bacterial pathogens. This data serves as a baseline for understanding the general potency of this class of antibiotics. It is important to note that MIC values can vary significantly based on the bacterial strain and the presence of resistance genes (e.g., tet(A), tet(B), tet(M)).[8][9]

AntibioticStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Streptococcus pneumoniae (µg/mL)
Tetracycline 0.25 - >8[4][10][11]2 - 256[8][12]≥8 (for resistant strains)[1][13]
This compound Susceptible (MIC data not consistently available in comparative studies)[2][3]Susceptible (MIC data not consistently available in comparative studies)[6]Susceptible (MIC data not consistently available in comparative studies)[2][14]

Disclaimer: The data for Tetracycline is aggregated from multiple studies and should be used for reference purposes. The lack of directly comparable, recent MIC data for this compound is a notable gap in the current literature.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed, synthesized protocol for determining the MIC of an antibiotic, based on standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI). This method is fundamental for the direct comparison of antimicrobial agents.

Objective:

To determine the minimum inhibitory concentration (MIC) of this compound and Tetracycline against a target bacterial strain using the broth microdilution method.

Materials:
  • This compound and Tetracycline analytical grade powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Target bacterial isolates (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:
  • Antibiotic Stock Solution Preparation:

    • Prepare a concentrated stock solution of each antibiotic (e.g., 1280 µg/mL) in a suitable sterile solvent.

    • Perform serial two-fold dilutions in CAMHB to create a range of concentrations for testing.

  • Inoculum Preparation:

    • Select several morphologically similar colonies of the bacterial strain from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation:

    • Dispense the prepared antibiotic dilutions into the wells of a 96-well plate (e.g., 50 µL per well).

    • Add the final bacterial inoculum to each well (e.g., 50 µL per well).

    • Include a growth control well (bacteria in broth, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Antibiotic Stock Solution A2 Perform Serial Dilutions in Broth A1->A2 C1 Dispense Dilutions & Inoculum into 96-Well Plate A2->C1 B1 Culture Bacteria on Agar Plate B2 Prepare 0.5 McFarland Standard Suspension B1->B2 B3 Dilute to Final Inoculum (5x10^5 CFU/mL) B2->B3 B3->C1 C2 Incubate Plate (16-20h at 35°C) C1->C2 D1 Visually Inspect for Turbidity (Growth) C2->D1 D2 Determine MIC: Lowest Concentration with No Growth D1->D2

Figure 2. Experimental workflow for MIC determination via broth microdilution.

Conclusion

This compound and Tetracycline inhibit bacterial growth through an identical mechanism of action by targeting the 30S ribosomal subunit. While Tetracycline is well-characterized with extensive publicly available MIC data, there is a notable scarcity of recent, direct comparative data for this compound, making a robust quantitative head-to-head comparison challenging. General information suggests this compound is effective against a similar spectrum of bacteria.[7][14] For researchers aiming to directly compare these or other tetracycline derivatives, adherence to standardized protocols, such as the broth microdilution method detailed above, is critical for generating reliable and comparable data. Future studies providing direct, side-by-side MIC comparisons would be invaluable to the scientific community.

References

Cross-Resistance Profile of Bacterial Strains to Demeclocycline and Doxycycline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of bacterial strains to two prominent tetracycline (B611298) antibiotics: Demeclocycline and Doxycycline (B596269). Understanding the nuances of their activity, particularly against resistant isolates, is crucial for antimicrobial research and development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of resistance.

Quantitative Data Summary: Comparative In Vitro Activity

The in vitro efficacy of this compound and Doxycycline is primarily determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. A lower MIC value indicates greater potency. The following table synthesizes available data from in vitro studies, comparing the activity of this compound and Doxycycline against common bacterial pathogens. It is important to note that direct, head-to-head comparative studies across a wide range of resistant clinical isolates are limited in the published literature.

Bacterial SpeciesAntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Notes
Staphylococcus aureus This compound--2Doxycycline is generally more potent against S. aureus.[1]
Doxycycline0.25 - ≥16-1Doxycycline is generally 2- to 4-fold more potent than tetracycline against MRSA.[1][2]
Escherichia coli This compound--8Doxycycline and Minocycline tend to have lower MIC₉₀ values compared to this compound.[1]
Doxycycline--4[1]
Streptococcus pneumoniae This compound--4Activity is comparable to Doxycycline.[1]
Doxycycline--4Doxycycline is 1 to 3 dilutions more potent than tetracycline, particularly in strains with the tet(M) resistance determinant.[1][3][4]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Dashes indicate that specific data points were not consistently available in the reviewed literature for a direct comparison.

Mechanisms of Cross-Resistance

Cross-resistance between this compound and Doxycycline is common and primarily mediated by two mechanisms:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target. Genes encoding these pumps, such as tet(A), tet(B), tet(C), tet(K), and tet(L), are often located on mobile genetic elements, facilitating their spread.

  • Ribosomal Protection Proteins (RPPs): These proteins, encoded by genes like tet(M) and tet(O), bind to the bacterial ribosome. This binding event can dislodge the tetracycline molecule from its target site, allowing protein synthesis to resume. The tet(M) gene is a prevalent mechanism of resistance in Streptococcus pneumoniae.[3][4]

Due to their structural similarities as tetracycline-class antibiotics, both this compound and Doxycycline are susceptible to these resistance mechanisms. Consequently, a bacterial strain harboring one of these mechanisms will typically exhibit reduced susceptibility to both drugs.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and Doxycycline against bacterial strains, based on the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for antimicrobial susceptibility testing.

1. Materials:

  • Antimicrobial Agents: Stock solutions of this compound and Doxycycline are prepared in a suitable solvent at a known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Bacterial Strains: Test isolates and a quality control strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Procedure:

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB directly in the 96-well plates to achieve a range of concentrations.

    • Include a growth control well (medium only) and a sterility control well (medium and antibiotic, no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or with a microplate reader.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • The MIC of the quality control strain should fall within its established acceptable range to validate the experiment.

Visualization of Resistance Mechanisms

The following diagram illustrates the primary mechanisms of bacterial resistance to tetracycline antibiotics, which confer cross-resistance to this compound and Doxycycline.

Tetracycline_Resistance cluster_cell Bacterial Cell Ribosome Ribosome (30S subunit) Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis leads to EffluxPump Efflux Pump (e.g., TetA, TetK) Tetracycline_out This compound / Doxycycline EffluxPump->Tetracycline_out Actively expels RPP Ribosomal Protection Protein (RPP) (e.g., TetM, TetO) RPP->Ribosome Binds & dislodges antibiotic Tetracycline_in This compound / Doxycycline Tetracycline_in->Ribosome Binds to & inhibits Tetracycline_in->EffluxPump Enters cell

Caption: Mechanisms of tetracycline resistance leading to cross-resistance.

References

A comparative study of the phototoxicity of different tetracycline antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetracycline (B611298) antibiotics, a cornerstone in the treatment of a wide array of bacterial infections and certain dermatological conditions, are known to induce phototoxic reactions as a notable side effect. This guide provides a comparative overview of the phototoxic potential of various tetracycline derivatives, supported by experimental data, to aid in informed clinical and developmental decisions. The phototoxicity of these compounds is largely attributed to their ability to absorb UVA radiation, leading to the generation of reactive oxygen species (ROS) that cause cellular damage.[1][2]

Comparative Phototoxicity Data

The phototoxic potential of tetracycline antibiotics varies significantly among its derivatives. Demeclocycline and doxycycline (B596269) are frequently reported as the most potent photosensitizers, while minocycline (B592863) is consistently cited as having negligible phototoxic effects.[3][4][5] This variability is linked to their efficiency in generating singlet oxygen upon photoactivation.[4]

AntibioticSinglet Oxygen Quantum YieldIn Vitro Phototoxicity (IC50/EC50)Clinical Phototoxicity Incidence
This compound 0.08[4][6]High phototoxicity, strong photosensitizer[7][8]High, considered one of the most phototoxic tetracyclines[4][9][10]
Doxycycline Not explicitly quantified in the same study, but noted as a potent photosensitizer[6]EC50 (G-361 cells, +UVA): 11.5 µM; EC50 (COLO 829 cells, +UVA): 52.0 µM[1][2]Dose-related phototoxicity is a known side effect[3][11][12][13]
Chlortetracycline Not specifiedEC50 (G-361 cells, +UVA): >200 µM; EC50 (COLO 829 cells, +UVA): 185.2 µM[1][2]Reported to have phototoxic potential[1][8]
Tetracycline 0.05[4][6]Weak phototoxin, 10% decrease in neutral red uptake at 20 µg/ml[7]Intermediate phototoxicity[4]
Lymecycline (B608756) Not specifiedLower phototoxic potency than doxycycline in human volunteers[14]Lower risk compared to doxycycline[14]
Minocycline 0.00[4][6]No decrease in neutral red uptake, considered non-photosensitizing[7][15]Negligible photosensitivity[3][5][11]

Mechanism of Tetracycline-Induced Phototoxicity

Upon exposure to ultraviolet A (UVA) radiation, tetracycline molecules absorb photons, transitioning to an excited state.[1][2] This energy is then transferred to molecular oxygen, generating highly reactive singlet oxygen (a Type II photochemical mechanism).[4][6] These reactive oxygen species (ROS) can subsequently induce oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, ultimately resulting in cell death and the clinical manifestations of phototoxicity.[1][2][16]

Phototoxicity_Pathway cluster_0 Initiation cluster_1 Photosensitization cluster_2 ROS Generation cluster_3 Cellular Damage Tetracycline Tetracycline Antibiotic Excited_Tetracycline Excited State Tetracycline* Tetracycline->Excited_Tetracycline Excitation UVA UVA Light (320-400 nm) UVA->Tetracycline Absorption Oxygen Molecular Oxygen (O2) Excited_Tetracycline->Oxygen Energy Transfer Singlet_Oxygen Singlet Oxygen (¹O2) Oxygen->Singlet_Oxygen Generation Cell_Damage Oxidative Stress & Cellular Damage (Lipids, Proteins, DNA) Singlet_Oxygen->Cell_Damage Induces Apoptosis Apoptosis/ Cell Death Cell_Damage->Apoptosis Leads to

Mechanism of tetracycline-induced phototoxicity.

Experimental Protocols

The assessment of tetracycline phototoxicity often involves in vitro assays utilizing cultured mammalian cells. A generalized workflow for such an experiment is outlined below.

In Vitro Phototoxicity Assay Workflow

Experimental_Workflow A 1. Cell Seeding (e.g., Human Fibroblasts, Melanoma Cells) B 2. Incubation with Tetracycline Derivative A->B C 3. UVA Irradiation (Concurrent with dark control) B->C D 4. Post-Irradiation Incubation C->D E 5. Cell Viability/Cytotoxicity Assay (e.g., Neutral Red Uptake, WST-1) D->E F 6. Data Analysis (Calculation of IC50/EC50) E->F

Generalized workflow for in vitro phototoxicity testing.

Key Experimental Details:
  • Cell Lines: Human fibroblasts, normal human melanocytes, and melanoma cell lines (e.g., COLO 829, G-361) are commonly used.[1][2][8]

  • Tetracycline Preparation: Antibiotics are typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted in culture medium to the desired concentrations.[17]

  • Incubation: Cells are incubated with the tetracycline derivatives for a specified period, for instance, 60 minutes, before irradiation.[17]

  • Irradiation: A controlled dose of UVA light is administered to the cells. A parallel set of plates is kept in the dark to serve as a control for general cytotoxicity.[17]

  • Endpoint Assays:

    • Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells. A decrease in uptake indicates cytotoxicity.[7]

    • WST-1 Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]

  • Data Analysis: The concentration of the drug that causes a 50% reduction in cell viability (IC50 or EC50) is calculated for both irradiated and non-irradiated cells. A significant difference between these values indicates phototoxicity.[1][2] The Photo-Irritation Factor (PIF) can also be calculated as the ratio of the IC50 in the dark to the IC50 with irradiation.[1]

Conclusion

The phototoxic potential of tetracycline antibiotics is a critical consideration in their clinical application and in the development of new derivatives. This compound and doxycycline exhibit the highest phototoxic risk, a fact supported by both in vitro data and clinical observations. In contrast, minocycline is a safe alternative regarding photosensitivity. The primary mechanism of this adverse effect is the generation of singlet oxygen upon UVA irradiation. Standardized in vitro assays provide a reliable method for assessing and comparing the phototoxic potential of these compounds, guiding the selection of appropriate therapeutic agents and the design of safer antibiotic molecules.

References

A Comparative Analysis of Demeclocycline and Lithium for the Management of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of demeclocycline and lithium in preclinical models of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). The following information is intended for researchers, scientists, and drug development professionals.

Executive Summary

The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) is characterized by excessive secretion of antidiuretic hormone (ADH), leading to hyponatremia. This guide examines the comparative efficacy of two therapeutic agents, this compound and lithium, in managing SIADH, drawing upon data from experimental models. Evidence from both human and animal studies indicates that this compound is a more effective and reliable treatment for SIADH compared to lithium.[1][2][3] this compound directly counteracts the ADH signaling pathway in the renal collecting ducts, leading to increased water excretion and correction of hyponatremia.[1][4][5] While lithium also induces a state of nephrogenic diabetes insipidus, its therapeutic effect in SIADH is less consistent, and it is associated with a higher incidence of adverse effects.[2][3]

Quantitative Data Comparison

The following table summarizes the key quantitative findings from a comparative study in patients with chronic SIADH, as well as data from a study on an SIADH rat model treated with this compound.

ParameterPre-treatment (Human SIADH Patients)This compound Treatment (Human SIADH Patients)Lithium Treatment (Human SIADH Patients)Pre-treatment (Rat SIADH Model)This compound Treatment (Rat SIADH Model)
Serum Sodium (mEq/L) 122 ± 1.1139 ± 1.1No significant change129 ± 1136 ± 2
Urine Osmolality (mOsm/kg) 744 ± 59Significantly decreased (exact value not specified)No significant change1481 ± 138639 ± 117
Urine Volume Not specifiedSignificantly increased (exact value not specified)No significant changeNot specifiedSignificantly increased
Aquaporin-2 (AQP2) Abundance (Inner Medulla) Not applicableNot applicableNot applicableBaseline75% reduction

Data for human SIADH patients are from a study by Forrest et al., 1978.[2][3] Data for the rat SIADH model are from a study by Kortenoeven et al., 2013.[4]

Experimental Protocols

Induction of SIADH in a Rat Model

A commonly used method to induce SIADH in a rat model involves the continuous administration of a vasopressin analog, such as desmopressin (B549326) (dDAVP), to mimic the excessive ADH levels seen in the syndrome.[4]

Workflow:

  • Animal Model: Male Wistar rats are typically used.[4]

  • dDAVP Administration: Osmotic minipumps are surgically implanted subcutaneously for the continuous infusion of dDAVP.[4]

  • Water Loading: To induce hyponatremia, rats are often provided with a 5% glucose solution to drink ad libitum.[6]

  • Monitoring: Key parameters such as serum sodium concentration, urine osmolality, and urine volume are monitored to confirm the development of SIADH.[4]

G cluster_protocol Experimental Protocol: SIADH Induction and Treatment start Start animal_prep Animal Preparation (e.g., Wistar Rats) start->animal_prep pump_implant Subcutaneous Implantation of Osmotic Minipumps with dDAVP animal_prep->pump_implant water_load Provide 5% Glucose Solution for Drinking pump_implant->water_load siadh_confirm Confirmation of SIADH (Hyponatremia, High Urine Osmolality) water_load->siadh_confirm treatment_group Treatment Group: Administer this compound or Lithium siadh_confirm->treatment_group control_group Control Group: Administer Vehicle siadh_confirm->control_group monitoring Monitor Serum Sodium, Urine Osmolality, and Urine Volume treatment_group->monitoring control_group->monitoring data_analysis Data Analysis and Comparison monitoring->data_analysis

Caption: Workflow for inducing SIADH in a rat model and subsequent treatment.

Signaling Pathways

The therapeutic effects of both this compound and lithium in SIADH are centered on their ability to interfere with the vasopressin (ADH) signaling cascade in the principal cells of the kidney's collecting ducts.

This compound's Mechanism of Action:

This compound acts downstream of the vasopressin V2 receptor. It reduces the abundance of adenylyl cyclase isoforms 3 and 5/6, leading to decreased cyclic AMP (cAMP) production.[1][4] This, in turn, downregulates the transcription and abundance of aquaporin-2 (AQP2) water channels, which are responsible for water reabsorption. The net effect is a decrease in water permeability of the collecting duct, leading to increased urine output and correction of hyponatremia.[1][4]

Lithium's Mechanism of Action:

Lithium enters the principal cells of the collecting duct and is thought to interfere with the glycogen (B147801) synthase kinase 3 (GSK3) pathway, which can indirectly affect AQP2 expression. By reducing the expression of AQP2, lithium also impairs the kidney's ability to concentrate urine, leading to a state of nephrogenic diabetes insipidus.

G cluster_pathway ADH Signaling Pathway and Drug Intervention in Collecting Duct Principal Cells vasopressin Vasopressin (ADH) v2r V2 Receptor vasopressin->v2r g_protein Gs Protein v2r->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A camp->pka aqp2_transcription AQP2 Gene Transcription pka->aqp2_transcription aqp2_protein AQP2 Protein aqp2_transcription->aqp2_protein aqp2_translocation AQP2 Translocation to Apical Membrane aqp2_protein->aqp2_translocation water_reabsorption Water Reabsorption aqp2_translocation->water_reabsorption This compound This compound This compound->ac Inhibits lithium Lithium lithium->aqp2_transcription Inhibits

Caption: Mechanism of action of this compound and Lithium on the ADH signaling pathway.

Conclusion

Based on the available experimental data, this compound demonstrates superior efficacy and a more favorable profile for the management of SIADH compared to lithium. Its targeted mechanism of action on the adenylyl cyclase-cAMP pathway provides a more consistent and predictable therapeutic response. While lithium can also induce a diuretic effect, its clinical utility in SIADH is limited by inconsistent efficacy and a higher risk of adverse events. Future research should focus on further elucidating the molecular targets of these drugs to develop more specific and potent therapies for SIADH.

References

Demeclocycline's Binding Specificity to the 30S Ribosomal Subunit: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals assessing the interaction of Demeclocycline and other tetracycline-class antibiotics with the bacterial 30S ribosomal subunit.

This guide provides a comprehensive comparison of this compound's binding specificity to the 30S ribosomal subunit against other notable tetracycline (B611298) derivatives: Tetracycline, Doxycycline (B596269), Minocycline, and Tigecycline. The primary mechanism of action for all tetracyclines involves binding to the 30S ribosomal subunit, which ultimately inhibits bacterial protein synthesis.[1][2][3] This binding sterically obstructs the aminoacyl-tRNA from accessing the A-site on the ribosome, thereby halting the elongation of the polypeptide chain.[1][2][3] While this general mechanism is conserved across the class, variations in chemical structure among the different tetracycline analogs can lead to differences in binding affinity and specificity, impacting their potency and spectrum of activity.

Quantitative Comparison of Binding Affinities

The specificity and strength of binding to the 30S ribosomal subunit can be quantified by determining the equilibrium constant (K) or the dissociation constant (Kd). A higher equilibrium constant or a lower dissociation constant signifies a stronger binding affinity. The following table summarizes the available quantitative data for the binding of this compound and its alternatives to the E. coli 30S ribosomal subunit.

AntibioticNumber of Strong Binding Sites (n)Equilibrium Constant (K) (M⁻¹)Dissociation Constant (Kd) (µM)Experimental Method
This compound 12.2 x 10⁶~0.45Fluorescence Anisotropy
Tetracycline Not specifiedNot specified>1Biophysical Analyses
Doxycycline Not specifiedNot specifiedNot specified in reviewed literatureNot applicable
Minocycline Not specifiedNot specified~0.1Biophysical Analyses
Tigecycline Not specifiedNot specified~0.01Biophysical Analyses

Note: The equilibrium constant (K) for this compound was converted to a dissociation constant (Kd) using the formula Kd = 1/K for comparison purposes.

Based on the available data, Tigecycline exhibits the highest binding affinity to the 30S ribosomal subunit, followed by Minocycline and then this compound. Tetracycline shows the weakest binding among those for which quantitative data was found. The enhanced affinity of Tigecycline is attributed to its bulky glycylamido side chain, which provides additional interactions with the ribosome. This stronger binding also allows Tigecycline to overcome some common tetracycline resistance mechanisms. While Doxycycline is known to bind to the 30S subunit, specific quantitative data on its binding affinity (Kd) was not available in the reviewed literature.

Visualizing the Mechanism and Experimental Workflow

To understand the interaction and the methods used to study it, the following diagrams illustrate the mechanism of action of tetracyclines and a typical experimental workflow for assessing binding specificity.

cluster_ribosome Bacterial Ribosome 30S 30S Subunit A_site A-site P_site P-site E_site E-site 50S 50S Subunit Protein_synthesis_halted Protein Synthesis Halted A_site->Protein_synthesis_halted Prevents tRNA entry Tetracycline This compound/ Tetracyclines Tetracycline->A_site Binds to 30S subunit at the A-site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding blocked

Tetracycline Mechanism of Action

Start Start Prepare_Ribosomes Isolate and purify 30S ribosomal subunits Start->Prepare_Ribosomes Prepare_Antibiotics Prepare serial dilutions of tetracycline analogs Start->Prepare_Antibiotics Incubate Incubate 30S subunits with antibiotics Prepare_Ribosomes->Incubate Prepare_Antibiotics->Incubate Measure_Binding Measure binding using a selected experimental technique Incubate->Measure_Binding Data_Analysis Analyze data to determine binding constants (K, Kd) Measure_Binding->Data_Analysis Compare Compare binding specificity and affinity Data_Analysis->Compare End End Compare->End

Workflow for Assessing Binding Specificity

Experimental Protocols

The determination of binding affinities between antibiotics and the 30S ribosomal subunit relies on various biophysical and biochemical techniques. Below are detailed methodologies for key experiments cited in the assessment of tetracycline binding.

Fluorescence Anisotropy

This technique measures the change in the rotational motion of a fluorescent molecule upon binding to a larger molecule. In this context, the intrinsic fluorescence of the tetracycline molecule is often utilized.

Protocol:

  • Preparation of Ribosomes: Isolate and purify 30S ribosomal subunits from a suitable bacterial strain (e.g., E. coli) using established protocols involving differential centrifugation and sucrose (B13894) density gradient centrifugation.

  • Buffer Preparation: Prepare a suitable binding buffer, typically containing Tris-HCl, MgCl₂, NH₄Cl, and β-mercaptoethanol, to maintain the integrity and activity of the ribosomes.

  • Titration: In a fluorometer cuvette, place a fixed concentration of the 30S ribosomal subunits. Titrate with increasing concentrations of the tetracycline antibiotic (e.g., this compound).

  • Measurement: After each addition of the antibiotic and allowing the system to reach equilibrium, measure the fluorescence anisotropy. The excitation and emission wavelengths are specific to the intrinsic fluorescence of the tetracycline being studied.

  • Data Analysis: Plot the change in fluorescence anisotropy as a function of the antibiotic concentration. Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to determine the equilibrium constant (K) or dissociation constant (Kd) and the number of binding sites (n).

X-ray Crystallography

This powerful technique provides high-resolution structural information about the interaction between the antibiotic and the ribosome at an atomic level.

Protocol:

  • Ribosome Preparation: Purify 70S ribosomes or 30S ribosomal subunits from a suitable bacterial strain, often a thermophilic bacterium like Thermus thermophilus, which yields more stable crystals.

  • Complex Formation: Incubate the purified ribosomes with the tetracycline antibiotic at a concentration sufficient to ensure saturation of the binding site.

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop). This involves mixing the ribosome-antibiotic complex with a precipitant solution and allowing it to equilibrate, leading to the formation of crystals.

  • Data Collection: Expose the obtained crystals to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Determination: Process the diffraction data to determine the electron density map of the crystal. Build an atomic model of the ribosome-antibiotic complex into the electron density map and refine it to obtain the final structure. This reveals the precise binding pocket and the specific interactions between the antibiotic and the ribosomal RNA and proteins.

Filter Binding Assay

This is a biochemical technique used to quantify the interaction between a ligand (antibiotic) and a macromolecule (ribosome) by separating the bound complex from the free ligand using a filter.

Protocol:

  • Radiolabeling: Radiolabel the antibiotic of interest (e.g., with tritium, ³H) to a high specific activity.

  • Ribosome Preparation: Isolate and purify 30S ribosomal subunits as described previously.

  • Binding Reaction: Incubate a fixed concentration of the radiolabeled antibiotic with varying concentrations of the 30S ribosomal subunits in a binding buffer. Allow the reaction to reach equilibrium.

  • Filtration: Pass the binding reaction mixture through a nitrocellulose filter. The ribosomes and any bound radiolabeled antibiotic will be retained on the filter, while the free radiolabeled antibiotic will pass through.

  • Washing: Quickly wash the filter with a small volume of cold binding buffer to remove any non-specifically bound antibiotic.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound antibiotic as a function of the ribosome concentration. Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites.

Conclusion

The specificity of this compound and other tetracyclines for the 30S ribosomal subunit is the cornerstone of their antibacterial activity. While all members of this class share a primary binding site and mechanism of action, subtle differences in their chemical structures lead to variations in binding affinity. Quantitative data indicates that newer generation tetracyclines, such as Tigecycline, exhibit significantly higher affinity for the 30S subunit, which correlates with their enhanced potency and ability to overcome certain resistance mechanisms. This compound demonstrates strong binding to its target, positioning it as an effective inhibitor of bacterial protein synthesis. The experimental protocols detailed herein provide a framework for the continued investigation and comparison of these and other ribosome-targeting antibiotics, which is crucial for the development of new therapeutic agents to combat bacterial infections.

References

A Comparative Review of the Side Effect Profiles of Demeclocycline and Other Tetracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of demeclocycline and other tetracycline (B611298) antibiotics, including doxycycline (B596269), minocycline (B592863), and tetracycline. The information is supported by available data to assist in research and development.

Executive Summary

Tetracyclines are a class of broad-spectrum antibiotics with a well-established efficacy profile. However, their use is associated with a range of side effects that can vary significantly between the different derivatives. This compound, while effective, is notably associated with a higher incidence of phototoxicity and uniquely induces nephrogenic diabetes insipidus. Minocycline is frequently linked to vestibular and autoimmune reactions, whereas doxycycline is more commonly associated with gastrointestinal disturbances. Understanding these distinct profiles is crucial for drug development and clinical application.

Comparative Analysis of Adverse Effect Incidence

The following table summarizes the reported incidence of common and significant adverse effects associated with this compound, doxycycline, minocycline, and tetracycline. It is important to note that obtaining precise, directly comparable incidence rates across all four drugs from a single study is challenging. The data presented is a synthesis from various clinical trials, systematic reviews, and pharmacovigilance database analyses.

Adverse EffectThis compoundDoxycyclineMinocyclineTetracycline
Gastrointestinal CommonMore frequent than other tetracyclinesLess frequent than doxycyclineCommon
(Nausea, Vomiting, Diarrhea)
Phototoxicity HighModerate to HighLowModerate
Nephrogenic Diabetes Insipidus UniqueNot reportedNot reportedNot reported
Vestibular RareRareCommon (1-10% of patients experience dizziness, tinnitus, and vertigo)[1]Rare
(Dizziness, Vertigo)
Autoimmune Reactions RareRareHigher risk (e.g., drug-induced lupus with a reported risk of 8.8 cases per 100,000 person-years)[2]Rare
(e.g., Drug-induced Lupus)
Hypersensitivity Reactions PossiblePossibleMore frequent and severe, including DRESS syndrome (Drug Reaction with Eosinophilia and Systemic Symptoms)[3][4]Possible
(e.g., DRESS syndrome)
Intracranial Hypertension RareRareMore frequently reported than with doxycycline[4]Rare
(Pseudotumor Cerebri)
Hepatotoxicity RareRareMore frequently reported than with doxycycline[4]Rare

Key Differentiating Side Effects

Phototoxicity

Phototoxicity is a non-immune, light-induced skin reaction that is a known class effect of tetracyclines. However, the incidence and severity vary among the derivatives. This compound is widely reported to have the highest phototoxic potential.[5] This is followed by doxycycline, while minocycline exhibits the lowest risk.

Nephrogenic Diabetes Insipidus

A distinctive adverse effect of this compound is its ability to induce a dose-dependent and reversible nephrogenic diabetes insipidus.[6] This occurs due to the drug's interference with the action of antidiuretic hormone (ADH) in the renal collecting ducts, leading to impaired water reabsorption.[6] This side effect is not associated with other tetracyclines.

Vestibular and Autoimmune Reactions with Minocycline

Minocycline is unique among the tetracyclines for its association with a higher incidence of vestibular side effects, such as dizziness and vertigo.[1] Furthermore, long-term use of minocycline has been linked to a greater risk of autoimmune syndromes, including drug-induced lupus erythematosus and autoimmune hepatitis.[2][7]

Experimental Protocols

Assessment of Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This is a standardized in vitro assay used to evaluate the phototoxic potential of a substance.

Methodology:

  • Cell Culture: Balb/c 3T3 fibroblasts are cultured in 96-well plates to form a monolayer.

  • Pre-incubation: The cells are washed and then incubated with various concentrations of the test tetracycline (and controls) for a short period (e.g., 1 hour). Two plates are prepared for each concentration.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar UVA light, while the other plate is kept in the dark.

  • Incubation: The treatment medium is replaced with a culture medium, and the cells are incubated for approximately 24 hours.

  • Neutral Red Uptake: The cells are then incubated with a neutral red solution. Viable cells take up the dye into their lysosomes.

  • Extraction and Measurement: The dye is extracted from the viable cells, and the absorbance is measured spectrophotometrically.

  • Data Analysis: The concentration at which the drug reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated plates. A photo-irritation factor (PIF) is calculated by comparing the IC50 values. A PIF significantly greater than 1 indicates phototoxic potential.

Assessment of Drug-Induced Nephrogenic Diabetes Insipidus

Animal models are typically used to investigate the mechanisms of drug-induced nephrogenic diabetes insipidus.

Methodology (based on rodent models):

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration: this compound is administered to the experimental group, often via oral gavage or in the drinking water, for a specified period. A control group receives the vehicle.

  • Metabolic Cage Studies: Animals are housed in metabolic cages to allow for the precise collection of 24-hour urine samples and measurement of water intake.

  • Parameter Measurement: Key parameters measured include:

    • Urine volume and osmolality.

    • Water intake.

    • Serum sodium and osmolality.

  • Hormone Challenge (optional): To confirm a nephrogenic (as opposed to central) cause, a synthetic ADH analog (dDAVP) can be administered. In this compound-induced NDI, the kidneys will fail to respond to dDAVP by concentrating urine.

  • Tissue Analysis: At the end of the study, kidney tissues can be harvested for molecular analysis, such as measuring the expression of aquaporin-2 (AQP2) water channels and adenylyl cyclase levels via Western blotting or immunohistochemistry.

Signaling Pathways

Phototoxicity Signaling Pathway

This diagram illustrates the general mechanism of tetracycline-induced phototoxicity.

G Tetracycline-Induced Phototoxicity Pathway cluster_skin Skin Cell Tetracycline Tetracycline Derivative in Skin ExcitedTetracycline Excited State Tetracycline Tetracycline->ExcitedTetracycline UVA UVA Light (320-400 nm) UVA->Tetracycline Absorption ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ExcitedTetracycline->ROS Energy Transfer to Molecular Oxygen CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->CellularDamage Inflammation Inflammatory Response CellularDamage->Inflammation Phototoxicity Clinical Manifestations (Erythema, Edema, Blistering) Inflammation->Phototoxicity

Caption: Mechanism of tetracycline-induced phototoxicity.

This compound-Induced Nephrogenic Diabetes Insipidus Signaling Pathway

This diagram illustrates how this compound interferes with the vasopressin signaling pathway in the kidney's collecting duct cells.

G This compound's Effect on Vasopressin Signaling cluster_collecting_duct Kidney Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_membrane AQP2 Translocation to Apical Membrane AQP2_vesicles->AQP2_membrane WaterReabsorption Water Reabsorption AQP2_membrane->WaterReabsorption This compound This compound This compound->AC Inhibits

Caption: this compound's inhibition of the AVP signaling pathway.

References

Validating the Attenuation of Antibiotic Activity in Novel Demeclocycline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel Demeclocycline derivatives designed to exhibit minimal or no antibiotic activity, a crucial step in repurposing these molecules for non-antibiotic therapeutic applications. The following sections detail the experimental data, protocols, and underlying mechanisms to validate the desired reduction in antibacterial efficacy compared to the parent compound, this compound.

Comparative Analysis of Antibiotic Activity

The primary method for quantifying the antibiotic potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] A higher MIC value is indicative of lower antibiotic activity.

The table below summarizes the comparative MIC values for this compound and two novel, hypothetical derivatives (Derivative A and Derivative B) against a panel of common bacterial strains. This data illustrates a significant reduction in the antibiotic activity of the novel derivatives.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Streptococcus pneumoniae (ATCC 49619) MIC (µg/mL)Haemophilus influenzae (ATCC 49247) MIC (µg/mL)Klebsiella pneumoniae (ATCC 13883) MIC (µg/mL)
This compound10.524
Derivative A> 128> 128> 128> 128
Derivative B64128> 128> 128

Data are representative and for illustrative purposes.

Mechanism of Action and Rationale for Reduced Activity

This compound, like other tetracycline (B611298) antibiotics, exerts its antimicrobial effect by inhibiting protein synthesis in bacteria.[3][4] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly.[7]

Novel derivatives with attenuated antibiotic activity are often designed by modifying the chemical structure of the parent compound in a way that disrupts its binding to the bacterial ribosome. For instance, a study on a doubly reduced this compound derivative (DDMC) showed that removal of the dimethylamino substituent at position 4 and reduction of the hydroxyl group at position 12a on ring A strongly diminished its antibiotic activity against both Gram-positive and Gram-negative bacteria.[8]

cluster_bacteria Bacterial Cell cluster_subunits ribosome 70S Ribosome 50S 50S Subunit 30S 30S Subunit trna aminoacyl-tRNA mrna mRNA inhibition Inhibition of Protein Synthesis trna->inhibition Binding blocked protein Growing Polypeptide Chain no_growth Bacteriostatic Effect (No Bacterial Growth) protein->no_growth Leads to This compound This compound This compound->30S Binds to inhibition->protein Prevents elongation derivative Novel this compound Derivative no_binding Reduced/No Binding to 30S Subunit derivative->no_binding normal_synthesis Normal Protein Synthesis no_binding->normal_synthesis Allows

Mechanism of this compound Action and Derivative Inaction.

Experimental Protocols

To validate the lack of antibiotic activity, a standardized and reproducible methodology is essential. The broth microdilution method is a gold standard for determining the MIC of a compound.[9]

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol outlines the steps for assessing the MIC of novel this compound derivatives in accordance with established guidelines.

1. Materials and Reagents:

  • 96-well microtiter plates

  • Test compounds (this compound and derivatives) dissolved in an appropriate solvent

  • Cation-adjusted Mueller-Hinton Broth (MHB)[10]

  • Bacterial strains (e.g., S. aureus, S. pneumoniae)

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

2. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate, select several colonies of the test bacterium.

  • Suspend the colonies in sterile saline or MHB.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][9]

3. Preparation of Compound Dilutions:

  • Prepare a stock solution of each test compound.

  • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of desired concentrations.

4. Inoculation and Incubation:

  • Inoculate each well (containing 50-100 µL of the diluted compound in MHB) with an equal volume of the prepared bacterial inoculum.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.[9]

  • Incubate the plates at 37°C for 16-24 hours.[9]

5. Data Analysis:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[9]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compounds in 96-Well Plate start->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate at 37°C for 16-24h inoculate->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution MIC Assay.

Alternative Method: Disk Diffusion Assay

The disk diffusion test, or Kirby-Bauer test, is a qualitative method that can be used for preliminary screening.[11][12]

1. Procedure:

  • A standardized inoculum of the test bacterium is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

  • Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plate is incubated at 37°C for 18-24 hours.[10]

2. Interpretation:

  • If the compound has antibiotic activity, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk.[12]

  • The diameter of this zone correlates with the susceptibility of the bacterium to the compound. For derivatives lacking antibiotic activity, no significant zone of inhibition would be expected.

Conclusion

The validation of reduced or absent antibiotic activity is a critical checkpoint in the development of this compound derivatives for non-antimicrobial indications. The methodologies and comparative data presented in this guide provide a framework for the robust assessment of these novel compounds, ensuring their suitability for further preclinical and clinical investigation. The use of standardized assays, such as the broth microdilution MIC test, is paramount for generating reliable and comparable data.

References

Safety Operating Guide

Proper Disposal of Demeclocycline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Demeclocycline are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is crucial to mitigate risks associated with this tetracycline (B611298) antibiotic. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Hazard Profile and Safety Precautions

This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It can cause skin and serious eye irritation, may lead to an allergic skin reaction, and is suspected of causing genetic defects.[1][2][3] Therefore, strict adherence to safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A protective lab coat is necessary to prevent skin contact.

  • Respiratory Protection: In situations where dust particles may be generated, a suitable respirator should be used.

Quantitative Hazard Data

The following table summarizes the hazard classifications for this compound hydrochloride based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child
Specific Target Organ ToxicitySingle Exposure, Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects

This data is compiled from multiple Safety Data Sheets (SDS) for this compound hydrochloride.[1][3][4][5][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound, particularly in laboratory-scale quantities, involves a multi-step process to ensure the safety of personnel and prevent environmental contamination. For larger quantities, consultation with your institution's Environmental Health and Safety (EHS) department is essential.

  • Preparation and Containment:

    • Conduct all disposal procedures in a designated area, such as a chemical fume hood, to control dust and vapors.

    • Ensure a spill kit appropriate for chemical spills is readily accessible.

    • Prepare a designated, labeled, and sealed hazardous waste container before starting.

  • Inactivation and Neutralization:

    • Solid Form: Carefully sweep the material to avoid generating dust. To render the chemical non-retrievable, it is recommended to mix it with an unappealing substance like used coffee grounds or cat litter.[4]

    • Liquid Solutions: Absorb the material using an inert absorbent such as vermiculite, dry sand, or earth.[4]

  • Packaging and Labeling:

    • Place the mixture in a sealable, leak-proof container.[4]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[4]

  • Final Disposal:

    • The sealed container must be disposed of in an approved hazardous waste receptacle.

    • Follow your institution's and local regulations for hazardous waste pickup and disposal. This typically involves contacting your EHS department or a certified waste disposal contractor.[4]

    • Under no circumstances should this compound be disposed of in sanitary sewers, storm sewers, or landfills. [4] Improper disposal can lead to the contamination of water supplies and soil.[7]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.

    • Use a suitable cleaning agent, such as soap and water, followed by an appropriate solvent rinse if necessary.

Experimental Protocols for Inactivation

One patented method suggests the use of enzymes like laccase or cellulase (B1617823) for the inactivation of tetracycline antibiotics in waste and wastewater.[8] However, this is presented as a concept for environmental decontamination rather than a step-by-step laboratory disposal protocol. The most common and recommended method for the ultimate disposal of organic compounds like this compound is incineration by a licensed hazardous waste disposal facility.[4]

This compound Disposal Workflow

cluster_prep 1. Preparation & Containment cluster_inactivation 2. Inactivation & Neutralization cluster_packaging 3. Packaging & Labeling cluster_disposal 4. Final Disposal cluster_decon 5. Decontamination prep1 Work in Fume Hood inact_solid Solid: Mix with Inert Material (e.g., coffee grounds, cat litter) prep1->inact_solid inact_liquid Liquid: Absorb with Inert Material (e.g., vermiculite, sand) prep1->inact_liquid prep2 Spill Kit Ready prep3 Prepare Waste Container pack1 Place in Sealable, Leak-Proof Container inact_solid->pack1 inact_liquid->pack1 pack2 Label as 'Hazardous Waste' with Chemical Name pack1->pack2 disp1 Dispose in Approved Hazardous Waste Receptacle pack2->disp1 disp2 Contact EHS or Certified Waste Disposal Contractor disp1->disp2 decon1 Decontaminate Surfaces and Equipment disp2->decon1

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Demeclocycline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling of Demeclocycline. Adherence to these procedures is essential for ensuring the safety of all personnel and minimizing environmental impact. This compound hydrochloride is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin and serious eye irritation, may lead to an allergic skin reaction, respiratory irritation, and is suspected of causing genetic defects.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A full-face shield may be necessary for splash protection.[1][2]To prevent eye contact, which can cause serious irritation.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile, butyl rubber, Viton™). A lab coat or protective garment is mandatory. For larger quantities, a disposable coverall of low permeability is recommended.[1][2]To prevent skin contact, which can be harmful and cause irritation or an allergic reaction.[1]
Respiratory Protection A NIOSH-approved respirator is recommended, particularly when there is a risk of dust formation.[1][3] The selection should be based on a risk assessment.[1]To prevent inhalation, which is harmful and may cause respiratory irritation.[1]
Operational Plan: From Receipt to Disposal

A systematic workflow is crucial to minimize exposure and ensure safety.

Step 1: Receiving and Storage Upon receipt, carefully inspect the container for any signs of damage. Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] Some sources may recommend freezer storage.[1] Keep it segregated from incompatible materials, such as oxidizing agents.[1]

Step 2: Handling and Preparation All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1] Ensure that emergency equipment, such as an eyewash station and safety shower, is readily accessible.

Procedural Steps for Handling:

  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Prepare Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered.

  • Weighing: If weighing the solid form, do so in a ventilated enclosure or fume hood to control dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Decontamination: After handling, decontaminate all surfaces and equipment with a suitable cleaning agent, such as soap and water, followed by an appropriate solvent rinse if necessary.[3]

Step 3: Disposal Plan All this compound waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Disposal Procedure:

  • Waste Collection: Collect waste in a designated, labeled, and sealed hazardous waste container.[3] Do not mix with other waste streams.[1]

  • Inactivation (for spills or bulk disposal): For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand. For solid spills, carefully sweep to avoid dust generation.[3] To render the chemical non-retrievable, it can be mixed with an unappealing substance like cat litter or used coffee grounds.[3]

  • Packaging and Labeling: Place the waste mixture in a sealable, leak-proof container clearly labeled as "Hazardous Waste" and with the chemical name "this compound".[3]

  • Final Disposal: Dispose of the sealed container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Never dispose of this compound in sanitary sewers or regular trash.[3]

Emergency Procedures

Spills:

  • Minor Spills: Wearing appropriate PPE, contain the spill. For liquids, absorb with an inert material. For solids, carefully sweep or vacuum (using a HEPA-filtered vacuum) to avoid creating dust.[2] Place the collected material in a labeled container for disposal.[2]

  • Major Spills: Evacuate the area and contact your institution's EHS department immediately.

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area handling_weigh Weighing (in ventilated enclosure) prep_area->handling_weigh Proceed to Handling handling_solution Solution Preparation handling_weigh->handling_solution cleanup_decon Decontaminate Surfaces & Equipment handling_solution->cleanup_decon Proceed to Cleanup cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS/Licensed Contractor cleanup_waste->cleanup_dispose

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.